molecular formula C2H3FN2O5 B101770 2-Fluoro-2,2-dinitroethanol CAS No. 17003-75-7

2-Fluoro-2,2-dinitroethanol

Cat. No.: B101770
CAS No.: 17003-75-7
M. Wt: 154.05 g/mol
InChI Key: DKSPPEUUPARRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2,2-dinitroethanol is a fluorinated nitroalcohol that serves as a critical precursor in the development of advanced energetic compounds and specialty chemicals. Its primary research value lies in its use as a building block for synthesizing complex molecules with high-energy content. For instance, it reacts with boron oxide to form trinitroethyl borates, which are investigated for their application as green-light-emitting pyrotechnic compositions, offering more environmentally friendly alternatives in this field . The strong electron-withdrawing nature of the fluoro-dinitro moiety makes this compound a valuable intermediate for introducing energetic functionalities into larger molecular structures, such as other borate complexes and potentially novel oxidizers . Researchers also utilize its reactivity in synthesis; for example, it can be converted to its corresponding methyl ether through reactions with diazomethane, demonstrating its utility as a versatile synthon for constructing fluorinated ethers . The compound's well-characterized thermochemical properties, including its standard enthalpy of formation, further support its application in the computational design and performance prediction of new energetic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2,2-dinitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPPEUUPARRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066141
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17003-75-7
Record name 2-Fluoro-2,2-dinitroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17003-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-2,2-dinitroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-2,2-dinitroethanol (FDNE) is a high-energy material synthon of significant interest in the development of advanced energetic compounds and specialty chemicals.[1] Its unique molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a suite of physicochemical properties that make it a valuable precursor for the synthesis of high-performance energetic plasticizers and binders. This guide provides a comprehensive overview of the synthesis, properties, stability, and analytical characterization of this compound, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction

The pursuit of novel energetic materials with enhanced performance and improved safety characteristics is a continuous endeavor in chemical science. This compound (FDNE) has emerged as a critical building block in this field. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes this compound a valuable intermediate for introducing energetic functionalities into larger molecular structures.[1] This guide aims to consolidate the available technical information on FDNE, providing a detailed examination of its chemical and physical attributes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure both high yield and safety. Several synthetic routes have been reported, with a common pathway involving the formation of a dinitroethanol backbone followed by fluorination.[1]

Synthesis Pathway

A widely adopted method for the preparation of FDNE is outlined below. This process is characterized by its efficiency and the use of readily available starting materials.

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following protocol details the steps for the synthesis of this compound, adapted from established methodologies.[2]

Step 1: Nitration and Hydrolysis of Barbituric Acid

  • Barbituric acid is used as the starting material.

  • It undergoes nitration and hydrolysis using a mixture of concentrated sulfuric acid and fuming nitric acid as the nitrating agent to produce gem-dinitroacetylurea.[2]

Step 2: Formation of Dinitromethane Potassium Salt

  • The gem-dinitroacetylurea is then subjected to hydrolysis in an alkaline aqueous solution of potassium hydroxide.[2]

  • This step yields the intermediate dinitromethane potassium salt with a reported yield of 87%.[2]

Step 3: Synthesis of 2,2-Dinitroethanol Potassium Salt

  • The dinitromethane potassium salt is reacted with a 37% formaldehyde solution under alkaline conditions.[2]

  • This addition reaction results in the formation of 2,2-dinitroethanol potassium salt.[2]

Step 4: Fluorination to this compound

  • The final step involves the fluorination of the 2,2-dinitroethanol potassium salt.[2]

  • A selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (Selectfluor), is used at room temperature.[2]

  • This reaction yields the final product, this compound, with a reported yield of up to 86%.[2]

The rationale behind this multi-step synthesis lies in the controlled introduction of the necessary functional groups. The initial nitration and subsequent hydrolysis build the dinitro core. The hydroxymethylation then adds the alcohol functionality, and the final, crucial step is the selective fluorination, which imparts the unique properties of the target molecule. The use of a selective fluorinating agent like Selectfluor is critical to avoid unwanted side reactions and ensure a high yield of the desired product.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in further synthetic endeavors.

PropertyValue
Molecular Formula C2H3FN2O5
Molecular Weight 154.05 g/mol [1]
CAS Number 17003-75-7[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 112 Ų[3]
Complexity 144[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR spectroscopy would be expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons. The chemical shifts and coupling patterns of these signals provide information about their local electronic environment.[4]

  • ¹³C NMR: Carbon NMR is used to elucidate the carbon backbone of the molecule.[4]

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for detecting and characterizing the fluorine atom, confirming its presence and its local environment within the molecule.[4] The distinct chemical shifts and coupling patterns in ¹⁹F NMR are vital for identifying fluorinated compounds.[4]

  • ¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide information about the nitro groups.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key characteristic absorption bands would be expected for:[4]

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-F stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ region.

  • NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound would show a molecular ion peak, and its fragmentation pattern would provide further structural confirmation.[4]

Thermal Stability and Decomposition

The thermal stability of energetic materials is a critical parameter for their safe handling and application. While specific experimental data on the thermal decomposition of this compound is not extensively available in the provided search results, general principles of thermal decomposition for similar fluorinated nitro compounds can be considered.

The thermal decomposition of related compounds like 2-fluoroethanol has been studied, revealing that unimolecular eliminations of HF and H₂O are major decomposition channels at high temperatures (1000-1200 K).[6] For this compound, it is plausible that similar elimination reactions could occur, alongside the decomposition of the dinitro moiety. The presence of the two nitro groups is expected to significantly influence the decomposition pathway and lower the decomposition temperature compared to its non-nitrated counterpart.

Caption: Plausible thermal decomposition pathways for this compound.

Applications and Reactivity

This compound serves as a crucial precursor in the synthesis of advanced energetic compounds.[1] Its primary value lies in its role as a building block for creating more complex molecules with high-energy content.[1] For instance, it can be reacted with boron oxide to form trinitroethyl borates, which are being investigated for their potential use in green-light-emitting pyrotechnic compositions.[1]

The reactivity of this compound is also demonstrated in its conversion to its corresponding methyl ether through reactions with diazomethane, highlighting its versatility as a synthon for constructing fluorinated ethers.[1] Furthermore, the tosylate derivative of this compound is a useful intermediate, as the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

Safety and Handling

As with all energetic materials, proper safety precautions are paramount when handling this compound. It is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][9]

Key safety considerations include:

  • Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof equipment.[7][9]

  • Static Discharge: Take precautionary measures against static discharge.[7][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • In case of exposure:

    • Inhalation: Remove the individual to fresh air.[7][9]

    • Skin Contact: Immediately flush the skin with plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7][9]

    • Ingestion: Seek immediate medical attention.[7]

Conclusion

This compound is a pivotal molecule in the field of energetic materials, offering a unique combination of fluorine and dinitro functionalities. Its synthesis, while requiring careful execution, provides access to a versatile building block for the development of next-generation energetic compounds. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and thermal behavior is essential for its safe and effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of scientists and professionals in this specialized field.

References

  • Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. (URL: [Link])

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (URL: [Link])

  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. - DTIC. (URL: [Link])

  • US3705197A - Bis(2-fluoro-2,2-dinitroethyl)
  • Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (URL: [Link])

  • Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Fluoro-2,2-dinitroethanol, a key synthon in the development of advanced energetic materials.[1] While empirical data for this specific molecule is not widely published, this document, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offers a robust predictive framework for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to identify and verify this compound using standard analytical techniques. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-proven experimental protocols.

Introduction to this compound

This compound (CAS No. 17003-75-7, Molecular Weight: 154.05 g/mol ) is a fluorinated nitroalcohol of significant interest in materials science.[1][2] Its structure, featuring a hydroxyl group, a fluorine atom, and two nitro groups all attached to a two-carbon backbone, makes it a valuable precursor for synthesizing high-energy compounds and specialty chemicals.[1] The potent electron-withdrawing properties of the fluorodinitromethyl moiety are key to its utility in introducing energetic functionalities into larger molecules.[1]

Given its application in sensitive fields, unambiguous structural verification is paramount. This guide provides the foundational knowledge to achieve this through a multi-platform spectroscopic approach.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Maxima

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum. The expected vibrational frequencies are detailed in the table below.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity Rationale & Comparative Insights
Alcohol (-OH)O-H Stretch3500 - 3200Strong, BroadThis is one of the most recognizable bands in an IR spectrum. Its broadness is due to hydrogen bonding.
Alkane (-CH₂)C-H Stretch3000 - 2850MediumTypical for sp³ hybridized C-H bonds.
Dinitro (-NO₂)Asymmetric Stretch1600 - 1530StrongThe presence of two nitro groups on the same carbon will likely result in a very strong, distinct absorption in this region.
Dinitro (-NO₂)Symmetric Stretch1370 - 1290StrongThis band, in conjunction with the asymmetric stretch, is a definitive indicator of a nitro group.
Fluoroalkane (C-F)C-F Stretch1100 - 1000StrongThe C-F stretch is typically a strong and sharp peak. For comparison, 2-fluoroethanol shows a strong C-F absorption in this region.[3]
Alcohol (C-O)C-O Stretch1260 - 1050StrongThis band is present in all alcohols and ethers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation : Ensure the Nicolet or Bruker FTIR spectrometer is powered on and the internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[4]

  • Background Scan : With a clean ATR crystal (typically diamond or germanium), perform a background scan. This is a critical step to ensure that the final spectrum contains only data from the sample.

  • Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for IR Data Acquisition

IR_Workflow A Prepare Spectrometer (Purge System) B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Process Data (Baseline Correction) E->F G Clean ATR Crystal F->G

Caption: Standard Operating Procedure for ATR-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete structural picture.

¹H NMR Spectroscopy
  • Predicted Spectrum : The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

    • -CH₂- Group : This signal will appear as a triplet due to coupling with the adjacent single fluorine atom (JH-F coupling). The strong electron-withdrawing effect of the adjacent fluorine and two nitro groups will shift this signal significantly downfield, likely in the range of 4.5 - 5.5 ppm .

    • -OH Group : This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of 2.0 - 4.0 ppm . It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy
  • Predicted Spectrum : The proton-decoupled ¹³C NMR spectrum will show two signals, both of which will be split into doublets due to coupling with the fluorine atom.

    • C-OH (C1) : The carbon attached to the hydroxyl group will be coupled to the fluorine atom through two bonds (²JC-F). It is expected to appear in the range of 60 - 70 ppm .

    • C-F(NO₂)₂ (C2) : This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded by the attached electronegative groups. Its chemical shift is predicted to be in the range of 110 - 125 ppm .

¹⁹F NMR Spectroscopy
  • Principles and Advantages : ¹⁹F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[5] The chemical shift range is very wide, providing excellent signal dispersion.[6]

  • Predicted Spectrum : The ¹⁹F NMR spectrum will display a single resonance.

    • This signal will be split into a triplet due to coupling with the two adjacent protons of the -CH₂- group (²JF-H).

    • The chemical shift is expected in the range of -110 to -140 ppm (relative to CFCl₃ at 0 ppm), which is typical for fluoroalkanes with adjacent electron-withdrawing groups.[7]

Summary of Predicted NMR Data
Nucleus Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
¹H-CH₂-4.5 - 5.5Triplet (t)²JH-F ≈ 20-30 Hz
¹H-OH2.0 - 4.0Broad Singlet (br s)N/A
¹³CC-OH60 - 70Doublet (d)²JC-F ≈ 15-25 Hz
¹³CC-F(NO₂)₂110 - 125Doublet (d)¹JC-F ≈ 200-300 Hz
¹⁹F-CF(NO₂)₂-110 to -140Triplet (t)²JF-H ≈ 20-30 Hz
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[8]

  • Referencing : Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or the spectrometer's internal lock frequency calibrated to CFCl₃ is used.[8]

  • Instrument Setup : Place the sample in the NMR spectrometer. The instrument will be tuned and shimmed to optimize magnetic field homogeneity.

  • Acquisition :

    • ¹H NMR : A standard pulse-acquire sequence is used.

    • ¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • ¹⁹F NMR : A simple pulse-acquire sequence is sufficient due to the high sensitivity of the ¹⁹F nucleus.

Workflow for NMR Data Acquisition

NMR_Workflow A Dissolve Sample (5-10 mg in 0.6 mL deuterated solvent) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock, Tune, & Shim C->D E Acquire Spectra (¹H, ¹³C, ¹⁹F) D->E F Process Data (Fourier Transform, Phase & Baseline Correction) E->F

Caption: General Workflow for Multi-Nuclear NMR Analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and structural composition of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum (Electron Ionization - EI)

Under Electron Ionization (EI-MS), this compound (MW = 154.05) is expected to produce a molecular ion peak (M⁺˙) that may be weak or absent due to its instability. The fragmentation pattern will be key to identification.

  • Molecular Ion (M⁺˙) : m/z = 154.

  • Key Fragmentation Pathways :

    • Loss of NO₂ : A very common fragmentation for nitro compounds. [M - 46]⁺ = m/z 108. This is expected to be a prominent peak.

    • Loss of CH₂OH : [M - 31]⁺ = m/z 123.

    • Loss of F : [M - 19]⁺ = m/z 135.

    • Further Fragmentation : The m/z 108 fragment could further lose another NO₂ group, resulting in a fragment at m/z 62.

Summary of Predicted Mass Fragments
m/z Value Proposed Fragment Significance
154[C₂H₃FN₂O₅]⁺˙Molecular Ion (M⁺˙)
108[C₂H₃FNO₃]⁺˙Loss of ·NO₂
123[CF(NO₂)₂]⁺Loss of ·CH₂OH
62[C₂H₃FO]⁺˙Loss of two ·NO₂ groups
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method :

    • Injection : Inject 1 µL of the solution into the GC inlet, typically set to 250 °C.

    • Separation : Use a standard non-polar column (e.g., DB-5ms). A temperature program might start at 50 °C and ramp to 280 °C to ensure elution of the compound.

  • MS Method :

    • Ionization : Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range from m/z 40 to 200 to capture the molecular ion and all relevant fragments.

    • Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Workflow for GC-MS Analysis

MS_Workflow A Prepare Dilute Sample Solution B Inject into GC A->B C Chromatographic Separation B->C D Elution into MS Source C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection & Spectrum Generation F->G

Caption: Workflow for structural analysis by GC-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, multi-nuclear NMR, and mass spectrometry data. This guide provides a detailed, predictive framework for the expected spectroscopic signatures based on established chemical principles and data from analogous compounds. The IR spectrum will confirm the presence of key -OH, -NO₂, and C-F functional groups. The combination of ¹H, ¹³C, and ¹⁹F NMR will unambiguously determine the molecular connectivity and confirm the precise location of the fluorine atom. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. By following the outlined protocols and interpretive guidelines, researchers can confidently verify the synthesis and purity of this important energetic material precursor.

References

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Grakauskas, V., & Baum, K. (1972). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). 2-Fluoroethanol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroethanol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17003-75-7,this compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

Sources

Introduction: A Key Synthon in Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Initial Studies on 2-Fluoro-2,2-dinitroethanol

This compound (FDNE) is a fluorinated nitroalcohol that has garnered significant interest within the scientific community, particularly in the field of energetic materials.[1] It serves as a crucial precursor and a fundamental building block for the synthesis of advanced energetic compounds, including high-performance plasticizers and binders.[2] The strategic placement of a fluorine atom alongside two nitro groups on the same carbon atom imparts a unique combination of high energy content and density, making its derivatives valuable for improving the performance of rocket propellants and explosives.[1][2]

Initial research has focused on establishing efficient synthetic pathways, characterizing its fundamental physicochemical properties, and exploring its utility as a versatile synthon for more complex energetic molecules.[1] Compared to traditional energetic precursors like dinitropropanol, FDNE offers the potential for greater energy content without compromising thermal stability, a critical factor in the safety and reliability of energetic formulations.[2] This guide provides a consolidated overview of these initial studies, detailing the synthesis, properties, and foundational applications of this high-energy intermediate.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The primary challenge lies in the controlled introduction of the fluorine atom onto a highly nitrated backbone. Modern methods have been developed to overcome the limitations of earlier approaches, focusing on safety, yield, and the availability of starting materials.

A Modern Synthetic Pathway from Barbituric Acid

A notable and efficient method for preparing FDNE begins with barbituric acid, a readily available raw material. This pathway is characterized by high yields and stable, manageable steps.[3]

Experimental Protocol:

Step 1: Nitration and Hydrolysis of Barbituric Acid

  • Reaction Setup: In a suitable reaction vessel, barbituric acid is used as the starting material.

  • Nitration: A nitrating mixture of concentrated sulfuric acid and fuming nitric acid is carefully added. This reaction performs a nitration followed by in-situ hydrolysis to yield gem-dinitroacetylurea.[3]

  • Rationale: The strong acidic and nitrating environment facilitates the formation of the gem-dinitromethane moiety, which is a key structural feature.

Step 2: Alkaline Hydrolysis to Dinitromethane Potassium Salt

  • Reaction: The gem-dinitroacetylurea intermediate is subjected to hydrolysis in an alkaline aqueous solution, typically using potassium hydroxide (KOH).[1][3]

  • Product Formation: This step cleaves the molecule to form dinitromethane potassium salt with reported yields as high as 87%.[1][3]

  • Causality: The alkaline conditions promote the nucleophilic attack of hydroxide ions, leading to the cleavage of the urea structure and the formation of the stable potassium salt of dinitromethane.

Step 3: Hydroxymethylation

  • Reaction: The dinitromethane potassium salt is reacted with a formaldehyde solution (e.g., 37%) under alkaline conditions.[1][3]

  • Product Formation: This addition reaction forms 2,2-dinitroethanol potassium salt.[3]

  • Mechanism: This is a base-catalyzed aldol-type addition where the carbanion of dinitromethane acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Step 4: Selective Fluorination

  • Reaction: The final and most critical step is the fluorination of the 2,2-dinitroethanol potassium salt.

  • Reagent: A selective electrophilic fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), commonly known as Selectfluor, is used.[1][3]

  • Conditions & Yield: The reaction is typically carried out at room temperature and can achieve yields of up to 86% for the final product, this compound.[3]

  • Expert Insight: The choice of an electrophilic fluorinating agent like Selectfluor is crucial. It provides a source of "F+" that can effectively fluorinate the electron-rich carbanion of the dinitroethanol salt under relatively mild conditions, avoiding the hazards associated with using elemental fluorine.[2]

Diagram of Synthesis Pathway The following diagram illustrates the synthetic route from barbituric acid to this compound.

Synthesis_Pathway A Barbituric Acid B gem-Dinitroacetylurea A->B  Conc. H₂SO₄ / Fuming HNO₃ (Nitration & Hydrolysis) C Dinitromethane Potassium Salt B->C  KOH (aq) (Hydrolysis) Yield: ~87% D 2,2-Dinitroethanol Potassium Salt C->D  Formaldehyde (37%) (Hydroxymethylation) E This compound D->E  Selectfluor (Fluorination) Yield: ~86%

Caption: Multi-step synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of FDNE are fundamental to its handling, storage, and application in further syntheses. The data below has been compiled from initial studies and predictive models.

PropertyValueSource(s)
CAS Number 17003-75-7[1][4]
Molecular Formula C₂H₃FN₂O₅[5]
Molecular Weight 154.05 g/mol [1][5]
Boiling Point 62-64 °C (at 2 Torr)[6][4][6]
217 °C (at 760 mmHg)[4]
Density (estimate) 1.6894 g/cm³[4][6]
Flash Point 85 °C[4]
pKa (Predicted) 11.14 ± 0.10[4][6]
Vapor Pressure 0.0292 mmHg at 25°C[4]
Refractive Index 1.467[4]

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile intermediate for introducing the energetic fluorodinitromethyl group [-C(F)(NO₂)₂] into larger molecules.[1]

Key Reactions and Derivatives
  • Energetic Plasticizers: FDNE is a key precursor for energetic plasticizers like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), a compound noted for its high energy content and density, making it useful in propellant binders.[7][8] The synthesis can also be reversed; FEFO can be hydrolyzed with sulfuric acid and water to yield FDNE.[9]

  • Borate Complexes: It reacts with boron oxide to form trinitroethyl borates. These compounds are being investigated for use in green-light-emitting pyrotechnic compositions, offering more environmentally friendly alternatives to traditional formulations.[1]

  • Ether Formation: The hydroxyl group of FDNE can be functionalized. For example, it can be converted to its corresponding methyl ether through reactions with diazomethane, demonstrating its utility in constructing fluorinated ethers.[1]

  • Nucleophilic Substitution Precursors: The alcohol can be converted to derivatives with excellent leaving groups, such as 2-fluoro-2,2-dinitroethyl tosylate. This tosylate can then react with various nucleophiles to produce other energetic materials like 2-fluoro-2,2-dinitroethyl azide.[1]

  • Michael Reactions: FDNE has been shown to participate in Michael addition reactions with various olefinic and acetylenic acceptors, further expanding its synthetic utility.[10]

Diagram of FDNE Application as a Synthon This diagram shows the central role of FDNE in synthesizing various energetic derivatives.

Application_Workflow FDNE This compound (FDNE) Borates Trinitroethyl Borates FDNE->Borates  + Boron Oxide Tosylate 2-Fluoro-2,2-dinitroethyl Tosylate FDNE->Tosylate  Tosylation Ethers Fluorinated Ethers FDNE->Ethers  + Diazomethane FEFO Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) FDNE->FEFO  + Formaldehyde Azide 2-Fluoro-2,2-dinitroethyl Azide Tosylate->Azide  + Azide Nucleophile

Caption: FDNE as a central precursor for diverse energetic compounds.

Safety, Handling, and Decomposition

Given its structure—containing both fluoro and nitro groups—this compound must be handled with care. While a specific, comprehensive safety data sheet is not widely available, safe handling procedures can be inferred from related fluoro-alcohols and energetic compounds.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves (e.g., neoprene), safety goggles with side-shields, and a lab coat.[11][12]

  • Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][13]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][14]

  • Spill Management: In case of a spill, evacuate personnel, remove all ignition sources, and clean up with an inert absorbent material. Prevent the chemical from entering drains.[11][13]

Thermal Decomposition:

While specific studies on the thermal decomposition of FDNE are limited, the decomposition of analogous fluorinated and nitrated compounds suggests that upon heating, it would likely produce a mixture of toxic and corrosive gases.[1] Potential decomposition products could include nitrogen oxides (NOx), hydrogen fluoride (HF), and carbonyl fluoride (COF₂).[1] This underscores the importance of proper handling and storage to ensure thermal stability.

Conclusion

Initial studies have successfully established this compound as a valuable and accessible precursor in the field of energetic materials. Efficient and high-yield synthetic routes have been developed, and its fundamental physicochemical properties have been characterized. Its primary importance lies in its role as a synthon, enabling the introduction of the dense and energetic fluorodinitromethyl group into a variety of molecular structures. This has led to the development of advanced energetic plasticizers and provides pathways to novel pyrotechnics. Future research will likely focus on further optimizing its synthesis, exploring its reaction chemistry more deeply, and evaluating the performance characteristics of new materials derived from this potent building block.

References

  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol . (2016-07-05). [Link]

  • Preparation method of 2-fluoro-2, 2-dinitroethanol . WIPO Patentscope. Publication Number CN109896959. [Link]

  • Cas 17003-75-7, this compound . LookChem. [Link]

  • 1-Fluoro-2,4-dinitrobenzene . Wikipedia. [Link]

  • GHS 11 (Rev.11) SDS for CAS: 17003-75-7 . [Link]

  • The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound . DTIC. [Link]

  • Bis(2-fluoro-2,2-dinitroethyl) formal preparation.
  • Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials . ResearchGate. [Link]

  • 2-Fluoroethanol | C2H5FO | CID 9737 . PubChem - NIH. [Link]

  • 2 2 Difluoroethanol Manufacturer and Supplier . LECRON SHARE. [Link]

  • Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer . PMC - NIH. [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances . DTIC. [Link]

  • Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate . [Link]

  • Energetic plasticizer, and explosive and propellant composition containing same.
  • Enzymatic synthesis of fluorinated compounds . PMC - PubMed Central - NIH. [Link]

  • Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies . [Link]

  • Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 . PubChem. [Link]

  • Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 . [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 2-Fluoro-2,2-dinitroethanol (FDNE), a critical energetic plasticizer and a key precursor in the synthesis of advanced energetic materials.[1] In the absence of direct, publicly available thermal decomposition data for FDNE, this guide establishes a robust analytical framework by leveraging detailed thermal analysis of a structurally analogous compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).[2] This comparative approach, grounded in the principles of chemical similarity, offers valuable insights into the expected thermal behavior of FDNE. This guide is intended for researchers, scientists, and drug development professionals working with energetic materials, providing both theoretical understanding and practical methodologies for thermal stability assessment.

Introduction: The Role of FDNE in Energetic Materials

This compound (FDNE) is a significant molecule in the field of energetic materials, primarily serving as a versatile building block for more complex, high-energy compounds.[1] Its unique structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts desirable properties to the resulting materials, including increased density and enhanced thermal stability. FDNE is a key precursor in the synthesis of various energetic plasticizers and binders, which are crucial components in modern propellant and explosive formulations. The thermal stability of FDNE is a paramount concern, as it dictates the safe handling, storage, and performance of any formulation in which it is a constituent. Understanding its decomposition kinetics and behavior under thermal stress is essential for predicting the shelf-life and ensuring the reliability of the final energetic material.

Theoretical Framework: Understanding Thermal Decomposition of Energetic Materials

The thermal decomposition of energetic materials is a complex process involving the breaking of chemical bonds and the subsequent formation of more stable, gaseous products. The stability of these materials is often assessed by determining key kinetic parameters, such as the activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally corresponds to greater thermal stability.

Several analytical techniques are employed to study thermal decomposition, with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the most prominent.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic peaks in a DSC thermogram indicate decomposition, and the onset temperature of this peak is a critical indicator of thermal stability.[3]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature range and the mass loss associated with the decomposition process.

By conducting these analyses at multiple heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods.

Comparative Thermal Analysis: Insights from 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)

Due to the limited availability of specific thermal decomposition data for FDNE, this guide utilizes data from a comprehensive study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a compound with comparable structural motifs (fluoro and nitro groups on an aromatic ring).[2] This comparative analysis allows for informed predictions regarding the thermal behavior of FDNE.

Predicted Thermal Behavior of FDNE

Based on the study of DFTNAN, the following thermal characteristics can be anticipated for FDNE:

ParameterPredicted Value/Behavior for FDNE (based on DFTNAN data[2])Significance
Melting Point Expected to have a distinct melting point before decomposition.Important for processing and formulation.
Decomposition Temperature (Tp) A sharp exothermic decomposition peak is expected at elevated temperatures.Indicates the onset of rapid, energetic decomposition.
Activation Energy (Ea) A relatively high activation energy, suggesting good thermal stability.A higher Ea implies a lower sensitivity to thermal initiation.
Critical Temperature of Thermal Explosion (Tb) A key safety parameter indicating the temperature at which thermal runaway can occur.Essential for defining safe handling and storage limits.
Self-Accelerating Decomposition Temperature (SADT) The lowest temperature at which self-heating can lead to a runaway reaction.Crucial for transportation and storage regulations.

Table 1: Predicted Thermal Properties of FDNE based on Comparative Analysis with DFTNAN.

Proposed Decomposition Mechanism for FDNE

The thermal decomposition of nitro compounds is often initiated by the cleavage of the C-NO2 or O-NO bond. For FDNE, the decomposition pathway is likely to be complex, influenced by the presence of both the fluorine and hydroxyl groups. A plausible initial step is the homolytic cleavage of a C-NO2 bond, generating nitrogen dioxide (NO2) and a radical species. The presence of the fluorine atom may influence the stability of the resulting radical. Subsequent reactions would involve further fragmentation and the formation of stable gaseous products.

Based on the decomposition of similar fluorinated and nitro compounds, the expected decomposition products for FDNE could include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen fluoride (HF)

  • Water (H2O)

  • Various smaller organic fragments

The following diagram illustrates a potential initial step in the decomposition of FDNE:

G FDNE This compound (FDNE) Initial_Decomposition Initial Decomposition (Heat) FDNE->Initial_Decomposition Radical_Formation Radical Species + Nitrogen Dioxide (NO₂) Initial_Decomposition->Radical_Formation C-NO₂ Bond Cleavage Further_Decomposition Further Decomposition Radical_Formation->Further_Decomposition Gaseous_Products Gaseous Products (CO, CO₂, H₂O, HF, NOx) Further_Decomposition->Gaseous_Products

Figure 1: Proposed initial decomposition step of FDNE.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability of FDNE, the following detailed protocols for DSC and TGA are recommended. These protocols are based on established methods for energetic materials.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of FDNE into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to prevent the evaporation of the sample and to contain any gaseous decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 350 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature (Tonset), peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd) from the resulting thermogram.

    • Use the data from multiple heating rates to calculate the activation energy (Ea) using the Kissinger method.

G cluster_0 DSC Experimental Workflow A Sample Preparation (0.5-1.5 mg in sealed pan) B Instrument Setup (Inert atmosphere) A->B C Thermal Program (Multiple heating rates) B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Data Analysis (T_onset, T_peak, ΔH_d, E_a) D->E

Figure 2: Workflow for DSC analysis of FDNE.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of FDNE into an open ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400 °C).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Determine the onset temperature of mass loss and the temperature at the maximum rate of mass loss from the TGA and derivative thermogravimetric (DTG) curves, respectively.

G cluster_1 TGA Experimental Workflow F Sample Preparation (1-5 mg in open pan) G Instrument Setup (Inert atmosphere) F->G H Thermal Program (Constant heating rate) G->H I Data Acquisition (Mass vs. Temperature) H->I J Data Analysis (Decomposition range, Mass loss) I->J

Sources

"decomposition mechanism of 2-Fluoro-2,2-dinitroethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Decomposition Mechanism of 2-Fluoro-2,2-dinitroethanol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting the Unexplored Decomposition Landscape of an Energetic Precursor

This compound (FDNE) stands as a pivotal precursor in the synthesis of advanced energetic materials and specialized chemical compounds.[1] Its unique structure, featuring a fluorine atom and two nitro groups geminal to a primary alcohol, imparts a distinct reactivity profile that is crucial for the development of next-generation high-energy-density materials. While the synthetic pathways to FDNE are relatively well-documented, a comprehensive understanding of its decomposition mechanism remains a critical yet underexplored area of research.[1][2] This guide aims to bridge that gap by providing a foundational framework for researchers, scientists, and drug development professionals to investigate the thermal and chemical degradation of FDNE. By leveraging established principles from analogous energetic materials and outlining a multi-faceted experimental and computational approach, this document serves as a roadmap to elucidating the complex reaction pathways governing the stability and decomposition of this compound.

Proposed Primary Decomposition Pathways of this compound

The decomposition of energetic materials is often initiated by the cleavage of the weakest chemical bond within the molecule. For this compound, several competing initial decomposition pathways can be postulated based on the known behavior of similar aliphatic nitro compounds and fluorinated alcohols.[3][4]

C-N Bond Homolysis: The Dominant Nitroalkane Pathway

For many aliphatic nitro compounds, the homolytic cleavage of the carbon-nitro (C-NO2) bond is a primary initiation step, particularly at elevated temperatures. This pathway is often favored due to the relatively lower bond dissociation energy of the C-N bond compared to other bonds in the molecule. In the case of FDNE, this would lead to the formation of a 2-fluoro-2-nitro-1-hydroxyethyl radical and a nitrogen dioxide (NO2) radical. The subsequent reactions of these highly reactive radical species would then propagate a complex chain reaction, leading to the formation of various smaller gaseous products.

HF Elimination: A Fluorinated Compound Characteristic

The presence of a fluorine atom and a vicinal hydrogen on the hydroxyl-bearing carbon suggests the possibility of hydrogen fluoride (HF) elimination. This pathway is a common decomposition channel for fluorinated alcohols.[3] The elimination of HF from FDNE would likely proceed through a four-membered transition state, yielding 2,2-dinitro-acetaldehyde. This intermediate would then be susceptible to further decomposition.

HONO Elimination: A Competing Nitroalkane Pathway

Another plausible decomposition route for nitroalkanes is the elimination of nitrous acid (HONO).[4] This pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the nitro group by one of the nitro group's oxygen atoms, proceeding through a five-membered ring transition state. For FDNE, this would result in the formation of 1-fluoro-1,1-dinitroethene and a molecule of HONO. The subsequent decomposition of HONO and the reactive dinitroalkene would contribute significantly to the overall decomposition process.

Proposed Decomposition Pathways of this compound cluster_pathways Primary Decomposition Channels cluster_products Initial Products FDNE This compound CN_homolysis C-N Bond Homolysis FDNE->CN_homolysis Δ HF_elimination HF Elimination FDNE->HF_elimination Δ HONO_elimination HONO Elimination FDNE->HONO_elimination Δ radicals Radical Species (•CH(OH)CF(NO2) + •NO2) CN_homolysis->radicals acetaldehyde 2,2-Dinitro-acetaldehyde HF_elimination->acetaldehyde alkene 1-Fluoro-1,1-dinitroethene + HONO HONO_elimination->alkene

Caption: Proposed initial decomposition pathways of this compound.

Experimental Investigation Protocol

A robust experimental approach is essential to validate the proposed decomposition pathways and to quantify the kinetics of the process. A combination of thermal analysis and evolved gas analysis is recommended.

Thermal Analysis: Probing Stability and Energetics

2.1.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability, melting point, and decomposition onset temperature of FDNE.

  • Methodology:

    • Accurately weigh 2-5 mg of FDNE into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Interpretation: The resulting DSC curve will show endothermic peaks corresponding to phase transitions (e.g., melting) and exothermic peaks indicating decomposition. The onset temperature of the first major exotherm provides a measure of the thermal stability.

2.1.2 Thermogravimetric Analysis (TGA)

  • Objective: To monitor the mass loss of FDNE as a function of temperature, providing insights into the decomposition stages.

  • Methodology:

    • Place a precisely weighed sample (5-10 mg) of FDNE into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., inert nitrogen or argon) at a defined heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature.

  • Data Interpretation: The TGA curve will show distinct steps of mass loss, which can be correlated with the release of specific gaseous decomposition products.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

2.2.1 Coupled TGA-FTIR-MS (Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy - Mass Spectrometry)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of FDNE in real-time.

  • Methodology:

    • The TGA instrument is coupled to an FTIR spectrometer and a mass spectrometer via a heated transfer line.

    • As the FDNE sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR gas cell and the MS ion source.

    • FTIR spectra and mass spectra of the evolved gases are recorded simultaneously with the TGA data.

  • Data Interpretation: The FTIR spectra will identify functional groups of the gaseous products (e.g., C=O, N-O, H-F), while the mass spectrometer will provide the molecular weights and fragmentation patterns of the evolved species. This combined data allows for the unambiguous identification of decomposition products such as NO2, HF, HONO, CO, CO2, and various organic fragments.

Experimental Workflow cluster_thermal_analysis Thermal Analysis cluster_gas_analysis Evolved Gas Analysis DSC Differential Scanning Calorimetry (DSC) Thermal_Stability Thermal Stability Data DSC->Thermal_Stability TGA Thermogravimetric Analysis (TGA) FTIR Fourier Transform Infrared Spectroscopy (FTIR) TGA->FTIR Evolved Gases MS Mass Spectrometry (MS) TGA->MS Evolved Gases Mass_Loss_Profile Mass Loss Profile TGA->Mass_Loss_Profile Product_Functional_Groups Product Functional Groups FTIR->Product_Functional_Groups Product_Molecular_Weights Product Molecular Weights MS->Product_Molecular_Weights FDNE_Sample FDNE Sample FDNE_Sample->DSC FDNE_Sample->TGA

Caption: Experimental workflow for investigating FDNE decomposition.

Computational Chemistry Approach

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to complement experimental findings by elucidating the reaction mechanisms at a molecular level.

Methodology
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for such systems.

  • Calculations:

    • Geometry Optimization: Optimize the ground state geometry of the FDNE molecule.

    • Transition State Search: For each proposed decomposition pathway (C-N homolysis, HF elimination, HONO elimination), locate the corresponding transition state structure.

    • Frequency Analysis: Perform frequency calculations to confirm that the ground state has all real frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculations: Follow the reaction path from the transition state down to the reactants and products to ensure the correct connectivity.

    • Energy Calculations: Calculate the activation energies and reaction enthalpies for each pathway.

Expected Insights from Computational Studies
ParameterInsight Provided
Activation Energy (Ea) The energy barrier for each decomposition pathway. The pathway with the lowest activation energy is kinetically favored.
Reaction Enthalpy (ΔH) The overall energy change of the reaction, indicating whether it is endothermic or exothermic.
Transition State Geometry Provides a detailed picture of the bond-breaking and bond-forming processes at the molecular level.

Data Synthesis and Mechanistic Elucidation

The final step in understanding the decomposition of FDNE is to synthesize the data from both experimental and computational investigations.

  • Correlation of Experimental and Computational Data: The experimentally identified decomposition products from TGA-FTIR-MS should correspond to the products predicted by the computationally favored decomposition pathways. For instance, the detection of HF would support the HF elimination pathway, while the observation of NO2 would be consistent with C-N bond homolysis.

  • Kinetic Analysis: The activation energies obtained from multi-heating-rate DSC experiments (using methods like Kissinger or Ozawa-Flynn-Wall) can be compared with the computationally derived activation barriers to further validate the proposed mechanisms.

  • Building a Comprehensive Model: By integrating all the data, a comprehensive decomposition mechanism can be constructed. This model should not only identify the primary initiation steps but also propose subsequent reactions of the initial products, leading to the final observed decomposition products.

Conclusion

The elucidation of the decomposition mechanism of this compound is paramount for predicting its stability, handling safety, and performance as a precursor in energetic formulations. The integrated experimental and computational approach outlined in this guide provides a robust framework for achieving this goal. By systematically investigating the plausible decomposition pathways, identifying the evolved products, and modeling the reaction energetics, researchers can build a comprehensive understanding of the complex chemistry governing the degradation of this important molecule. This knowledge will be invaluable for the rational design and development of next-generation energetic materials with enhanced safety and performance characteristics.

References

  • Benchchem. This compound | High-Energy Material Synthon.
  • Journal of Physical Chemistry A. (2011). Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies.
  • Fayet, G., Rotureau, P., & Minisini, B. (2014). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 16(14), 6614–6622.
  • Physical Chemistry Chemical Physics. (2002). Density functional study of the decomposition pathways of nitroethane and 2-nitropropane.
  • WIPO Patentscope. (2019). Preparation method of 2-fluoro-2, 2-dinitroethanol.
  • National Institutes of Health. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.

Sources

A Comprehensive Technical Guide to 2-Fluoro-2,2-dinitroethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-2,2-dinitroethanol (FDNE), a pivotal fluorinated nitroalcohol that serves as a high-energy synthon in the development of advanced energetic materials. While not a primary explosive itself, its unique molecular structure, combining the high density and oxygen balance of geminal dinitro groups with the thermal stability conferred by a fluorine atom, makes it an invaluable precursor. This document details the historical context of its development, dissects modern high-yield synthetic methodologies with step-by-step protocols, and outlines its key physicochemical properties. Furthermore, it examines its primary applications as a building block for energetic plasticizers, binders, and novel pyrotechnic compositions, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers and professionals in organic chemistry, materials science, and drug development who require a comprehensive understanding of this specialized compound.

Introduction and Strategic Importance

This compound, with the chemical formula C₂H₃FN₂O₅, is a critical intermediate in energetic materials chemistry.[1] Its significance lies not in its standalone explosive power, but in its function as a molecular building block used to introduce the highly energetic fluorodinitromethyl [-C(F)(NO₂)₂] moiety into larger, more complex molecular architectures.[1] The strong electron-withdrawing nature of this group enhances the density and explosive performance of the resulting compounds.

The strategic value of this compound stems from several key attributes:

  • High Energy Content: The two nitro groups provide a significant source of chemical energy and contribute to a favorable oxygen balance in derivative compounds.

  • Enhanced Stability: The fluorine atom, vicinal to the dinitro groups, increases the thermal stability of the molecule compared to its non-fluorinated or trinitro analogues.

  • Synthetic Versatility: The primary alcohol functional group (-CH₂OH) provides a reactive handle for a wide range of subsequent chemical transformations, including esterification, etherification, and condensation reactions.

This guide will elucidate the synthesis and application of this compound, providing a foundational understanding for its use in next-generation materials.

Historical Context and Discovery

The development of this compound is intrinsically linked to the mid-20th-century pursuit of advanced high-energy materials for ordnance and propellant applications. While a singular discovery event is not well-documented in open literature, its existence and utility are evident in technical reports from military research institutions by the early 1960s. A 1963 report from the U.S. Naval Ordnance Laboratory details a laboratory method for preparing this compound via the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), an energetic plasticizer.[2] This indicates that the compound was already a known and important chemical entity within the defense research community.

Further evidence of its established role is found in patent literature from the same era. A 1964 patent application for the preparation of FEFO lists this compound as a key reactant, solidifying its status as a foundational precursor.[3] These early methods often involved hazardous reagents, including elemental fluorine, which limited the compound's accessibility. The subsequent evolution of synthetic chemistry, particularly the development of selective electrophilic fluorinating agents, has led to the safer and more efficient production methods detailed in the following sections.

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. The most effective modern strategies focus on constructing a dinitroethanol salt, which is then fluorinated in the final step.

Overview of Synthetic Logic

Two primary retrosynthetic pathways dominate the preparation of this compound. The most common approach involves the synthesis of a 2,2-dinitroethanol salt intermediate followed by a selective fluorination. An alternative, though less direct, route involves the functionalization of a pre-assembled fluorodinitromethane unit.

cluster_0 Dominant Synthetic Strategy cluster_1 Alternative Strategy A This compound B 2,2-Dinitroethanol Salt A->B Fluorination F Selective Fluorinating Agent (e.g., Selectfluor) A->F C Dinitromethane Salt B->C Hydroxymethylation D Formaldehyde B->D Henry Reaction E Barbituric Acid (or other precursor) C->E Nitration & Hydrolysis G This compound H Fluorodinitromethane Intermediate G->H Hydroxymethylation/ Functionalization I Functionalization H->I A Barbituric Acid B gem-Dinitroacetylurea A->B C Dinitromethane Potassium Salt B->C D 2,2-Dinitroethanol Potassium Salt C->D E This compound (Final Product) D->E reagent1 H₂SO₄ (conc.) + HNO₃ (fuming) reagent1->B reagent2 KOH (aq) reagent2->C reagent3 Formaldehyde (37% aq.) Alkaline conditions reagent3->D reagent4 Selectfluor™ reagent4->E

Caption: Synthesis workflow starting from Barbituric Acid.

Protocol 2: Preparation via Hydrolysis of FEFO

An alternative laboratory-scale synthesis involves the reverse of the reaction used to create the energetic plasticizer FEFO. This method is useful for recovering the alcohol from its formal derivative.

Rationale for Experimental Choices:

  • Reversibility: The formation of formals from alcohols and formaldehyde is a reversible equilibrium. By manipulating conditions, the equilibrium can be shifted to favor the starting materials.

  • Acid Catalysis: The hydrolysis is catalyzed by acid (sulfuric acid).

  • Le Chatelier's Principle: The reaction is driven by heating the mixture, and the resulting this compound, being volatile, can be removed by distillation to drive the equilibrium toward the products. [2] Step-by-Step Experimental Protocol:

  • Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is mixed with sulfuric acid and water on an inert substrate like silica gel. [2]2. The mixture is heated to 130°C for 5 to 8 hours to effect hydrolysis. [2]3. The progress of the hydrolysis can be monitored by gas chromatography. [2]4. The product, this compound, is isolated from the reaction mixture by distillation. Recoveries are reported in the range of 80% to 95%. [2]

Physicochemical and Thermochemical Properties

A thorough understanding of the properties of this compound is essential for its safe handling and effective application in materials design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 17003-75-7
Molecular Formula C₂H₃FN₂O₅[4]
Molecular Weight 154.05 g/mol [4]
Appearance (Typically a liquid or low-melting solid)Inferred
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]
Topological Polar Surface Area 112 Ų[4]
Complexity 144[4]

Note: Experimental physical properties such as melting point, boiling point, and density are not widely available in public-domain literature, reflecting the specialized nature of the compound.

The thermochemical properties, such as the standard enthalpy of formation, are critical for the computational design and performance prediction of new energetic materials derived from this synthon. [1]

Applications in Energetic Materials Science

The primary utility of this compound is as a versatile precursor for more complex, high-energy molecules.

Synthon for Energetic Plasticizers and Binders

This compound is a fundamental building block for energetic plasticizers, which are crucial components of modern plastic-bonded explosives (PBXs) and solid rocket propellants. These plasticizers must be energetically compatible with the explosive fill while providing the necessary mechanical properties. The reaction of two equivalents of this compound with one equivalent of formaldehyde yields bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), a widely used energetic plasticizer. [3]

Precursor for Environmentally-Benign Pyrotechnics

There is significant research interest in developing environmentally friendly pyrotechnic compositions that avoid heavy metals. This compound serves as a precursor in this area. For example, it reacts with boron oxide to form trinitroethyl borates. [1]These borate complexes are being investigated for their application as green-light-emitting compositions in pyrotechnics, offering a more ecologically sound alternative to traditional materials. [1]

A This compound (FDNE) B Energetic Plasticizers A->B D Energetic Binders A->D E Novel Pyrotechnics A->E C Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) B->C F Trinitroethyl Borates (Green-Light Emitters) E->F reagent1 + Formaldehyde reagent1->C reagent2 + Boron Oxide reagent2->F

Caption: Key applications of this compound as a high-energy synthon.

Safety, Handling, and Toxicology

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. The following assessment is based on its chemical structure and data from analogous compounds.

Inferred Hazard Assessment
  • Explosive Hazard: The presence of two nitro groups on a single carbon (a gem-dinitro moiety) classifies this compound as an energetic material. It should be treated as potentially explosive and sensitive to shock, friction, and heat. Accidental release measures should prioritize the removal of all ignition sources, and non-sparking, explosion-proof equipment should be used. [5]* Toxicity: Simple fluorinated alcohols like 2-fluoroethanol are known to be highly toxic. [6][7]2-Fluoroethanol metabolizes in the body to fluoroacetate, a potent inhibitor of the citric acid cycle. [6]While the metabolism of FDNE is not documented, it is prudent to assume it is highly toxic via inhalation, ingestion, and dermal absorption. Severe effects, including respiratory failure, may occur. [6][8]

Recommended Handling Procedures

All work with this compound must be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood or glovebox designed for handling energetic materials. [5][9]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [7] * Skin Protection: Wear chemical-impermeable gloves (e.g., neoprene), a flame-retardant lab coat, and full-body protective clothing. [8][9] * Respiratory Protection: If there is a risk of aerosol or vapor inhalation, use a full-face respirator with appropriate cartridges for organic vapors and particulates. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, segregated from incompatible materials, heat, and ignition sources. [5]The storage area should be designed for explosive materials.

Conclusion

This compound stands as a specialized yet highly significant compound in the field of energetic materials. Its history is rooted in defense research, but its future applications may extend to more environmentally conscious technologies like lead-free pyrotechnics. The development of safer, high-yield synthetic routes using modern fluorinating agents has made this valuable synthon more accessible for research and development. A comprehensive understanding of its synthesis, properties, and stringent safety requirements is paramount for any professional seeking to leverage its unique chemical characteristics for the design of next-generation materials.

References

  • Preparation method of 2-fluoro-2, 2-dinitroethanol . WIPO Patentscope (CN109896959). [Link]

  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol . Defense Technical Information Center. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 17003-75-7 Name: this compound . X'ian Kono Chem Co.,Ltd. [Link]

  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound . Defense Technical Information Center. [Link]

  • Bis(2-fluoro-2,2-dinitroethyl) formal preparation.
  • 2-Fluoroethanol . Wikipedia. [Link]

  • 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • 2 2 Difluoroethanol Manufacturer and Supplier . LECRON SHARE. [Link]

  • Cas 17003-75-7,this compound . LookChem. [Link]

  • 2,2-difluoro-2-nitroethanol | CAS#:3766-88-9 . Chemsrc. [Link]

  • Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors . ACS Publications (The Journal of Organic Chemistry). [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health (NIH). [Link]

  • 2-nitroethanol . Organic Syntheses Procedure. [Link]

  • Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol . MDPI. [Link]

  • Fluoroalkane synthesis by fluorination or substitution . Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-2,2-dinitroethanol (CAS Number: 17003-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2,2-dinitroethanol, identified by the CAS number 17003-75-7, is a significant fluorinated nitroalcohol that serves as a crucial precursor in the synthesis of advanced energetic materials.[1] Its unique molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a high degree of reactivity and energy content.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, hazards, and potential, albeit theoretical, relevance in the field of drug development. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for safe handling, synthesis, and exploration of this versatile chemical compound.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2,2-Dinitro-2-fluoroethanol, FDNE[3][4]
CAS Number 17003-75-7[1]
Molecular Formula C₂H₃FN₂O₅[1]
Molecular Weight 154.05 g/mol [1]
Boiling Point 62-64 °C at 2 Torr[2]
Density 1.6894 g/cm³ (estimate)[2]
pKa 11.14 ± 0.10 (Predicted)[5]

Hazards and Safety Considerations

The presence of two nitro groups and a fluorine atom in this compound's structure indicates significant potential hazards that necessitate stringent safety protocols.

Explosive and Reactive Hazards

This compound is classified as a potentially explosive vesicant.[6] The high nitrogen and oxygen content from the nitro groups contributes to its energetic nature, making it sensitive to external stimuli such as impact, friction, heat, or shock.[7] Its decomposition can be rapid and exothermic, potentially leading to detonation. Thermal analysis of similar energetic plasticizers shows decomposition peak temperatures that are critical to consider for safe handling.[8] The decomposition of fluorinated organic compounds can produce hazardous gases such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides (NOx).[1]

Due to its energetic properties, handling and storage of this compound require specialized facilities and protocols common for energetic materials.[9][10] This includes the use of appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible materials, heat, and ignition sources.

Toxicological Profile
  • Vesicant Properties: It is described as a vesicant, meaning it can cause blistering of the skin and mucous membranes upon contact.[6]

  • Inferred Toxicity from Analogs:

    • 2-Fluoroethanol: This related compound is known to be highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[6][11][12] Its toxicity stems from its metabolic conversion to fluoroacetate, which inhibits the citric acid cycle.[11][13]

    • 2,2,2-Trifluoroethanol (TFE): TFE is a toxic metabolite of some anesthetic agents.[14] Studies in rats have shown that TFE can cause a significant reduction in white blood cell count, damage to the small intestine, and increased sensitivity to bacterial endotoxins.[14][15]

Given these data, it is prudent to handle this compound with extreme caution, assuming it to be highly toxic via all routes of exposure.

GHS Classification (Inferred)

Based on the available information and the hazards of similar compounds, an inferred GHS classification for this compound would likely include:

  • Explosives

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 1 or 2

  • Skin Corrosion/Irritation - Category 1 (due to vesicant properties)

  • Serious Eye Damage/Eye Irritation - Category 1

A formal GHS classification from a regulatory body should be consulted when available.

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily for its use in energetic materials research.

Synthesis from Barbituric Acid

A high-yield, multi-step synthesis starting from barbituric acid has been reported.[16] This method avoids the use of elemental fluorine, enhancing its safety and practicality.

Experimental Protocol:

  • Nitration and Hydrolysis: Barbituric acid is treated with a nitrating mixture of concentrated sulfuric acid and fuming nitric acid to yield gem-dinitroacetylurea.

  • Intermediate Salt Formation: The gem-dinitroacetylurea undergoes hydrolysis in an alkaline solution of potassium hydroxide to form dinitromethane potassium salt with a reported yield of 87%.[16]

  • Hydroxymethylation: The dinitromethane potassium salt is reacted with a 37% formaldehyde solution under alkaline conditions to produce 2,2-dinitroethanol potassium salt.[16]

  • Fluorination: The final step involves the fluorination of the 2,2-dinitroethanol potassium salt at room temperature using a selective fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), to afford this compound with a yield of up to 86%.[16]

SynthesisFromBarbituricAcid A Barbituric Acid B gem-Dinitroacetylurea A->B Conc. H₂SO₄, Fuming HNO₃ (Nitration & Hydrolysis) C Dinitromethane Potassium Salt B->C KOH (aq) (Hydrolysis) Yield: 87% D 2,2-Dinitroethanol Potassium Salt C->D Formaldehyde (37% aq) Alkaline conditions (Hydroxymethylation) E This compound D->E Selectfluor Reagent (Fluorination) Yield: up to 86%

Caption: Synthesis of this compound from Barbituric Acid.

Hydrolysis of Bis(2-fluoro-2,2-dinitroethyl) Formal (FEFO)

Another laboratory method involves the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), a common energetic plasticizer.[2]

Experimental Protocol:

  • FEFO is heated with sulfuric acid and water on an inert silica gel substrate.

  • The reaction mixture is heated at 130°C for 5 to 8 hours.

  • The progress of the hydrolysis is monitored by gas chromatography.

  • The resulting this compound is isolated by distillation.

  • Recoveries of the product are reported to be in the range of 80-95%.[2]

Applications of this compound

The primary and well-established application of this compound is as a key intermediate in the synthesis of high-energy materials.

Precursor to Energetic Plasticizers

This compound is a fundamental building block for energetic plasticizers, which are crucial components in polymer-bonded explosives and propellants.[17][18] These plasticizers enhance the mechanical properties and processability of the energetic formulations without compromising their energy content.[4][19] An important example is the synthesis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), which is valued for its high density.[4][20]

Synthesis of Other Energetic Compounds

The reactivity of the hydroxyl group in this compound allows for its incorporation into a variety of other energetic molecules. For instance, it can react with boron oxide to form trinitroethyl borates, which are being investigated as green-light-emitting pyrotechnic compositions.[1][5] It also undergoes Michael additions with olefinic and acetylenic acceptors, further expanding its synthetic utility in the field of energetic materials.[21]

Relevance in Drug Development: A Theoretical Perspective

While there are no direct applications of this compound in drug development reported in the literature, its structural motifs—the fluorine atom and nitro groups—are of significant interest in medicinal chemistry.[22][23][24][25][26] Understanding the effects of these functional groups can provide valuable insights for the design of new therapeutic agents.

DrugDevelopmentRelevance FDNE This compound (Structural Motifs) Fluorine Fluorine Atom FDNE->Fluorine Nitro Nitro Groups FDNE->Nitro MetabolicStability Increased Metabolic Stability Fluorine->MetabolicStability BindingAffinity Enhanced Binding Affinity Fluorine->BindingAffinity Permeability Modulated Permeability Fluorine->Permeability pKa Altered pKa Fluorine->pKa Bioisostere Bioisosteric Replacement Nitro->Bioisostere Prodrug Prodrug Strategy (Hypoxia Activation) Nitro->Prodrug

Caption: Theoretical Relevance of Structural Motifs in Drug Design.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[22][23][25][26]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[23]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing binding affinity and potency.[25]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability.[23]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a drug's ionization state and bioavailability.[23]

The Role of Nitro Groups in Drug Design

Nitroaromatic compounds have been used as therapeutic agents, particularly as antimicrobial and anticancer drugs. While aliphatic nitro compounds are less common in pharmaceuticals due to potential toxicity, their properties are still of interest.

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, potentially leading to improved properties.

  • Prodrug Strategies: The reduction of a nitro group to an amino group under hypoxic conditions is a strategy used in the design of prodrugs that are selectively activated in the low-oxygen environment of solid tumors.

The combination of fluorine and nitro groups in a molecule like this compound presents a unique chemical space that, while primarily explored for energetic applications, could theoretically be adapted for the design of novel bioactive compounds, provided that the inherent toxicity and instability can be mitigated through further chemical modifications.

Conclusion

This compound is a highly energetic and reactive compound with well-defined applications as a precursor in the field of advanced energetic materials. Its synthesis has been optimized to improve safety and yield, making it more accessible for research and development in this area. The significant hazards associated with this compound, including its explosive potential and high toxicity, demand rigorous safety protocols and specialized handling procedures. While its direct application in drug development is not established, the structural motifs present in this compound are of fundamental importance in medicinal chemistry. A thorough understanding of the properties and hazards of such molecules is essential for both the safe advancement of energetic materials and the informed design of future therapeutic agents.

References

  • Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope.

  • This compound | High-Energy Material Synthon. Benchchem.

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.

  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. DTIC.

  • Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. PMC - NIH.

  • Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. ResearchGate.

  • Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate.

  • Cas 17003-75-7,this compound. LookChem.

  • Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. RSC Publishing.

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC.

  • WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL.

  • Bis(2-fluoro-2,2-dinitroethyl) formal preparation. Google Patents.

  • Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry - ACS Publications.

  • 2,2-Difluoroethanol. Synquest Labs.

  • 2-Fluoroethanol. Wikipedia.

  • 2-Fluoroethanol. PubChem - NIH.

  • This compound (Cas 17003-75-7). Parchem.

  • Applications of Fluorine in Medicinal Chemistry. PubMed.

  • Energetic materials. TNO.

  • 2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 2-Fluoroethanol. Santa Cruz Biotechnology.

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate.

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.

  • Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials. ResearchGate.

  • Mechanism of toxicity of 2,2,2-trifluoroethanol in rats. PubMed.

  • The role of fluorine in medicinal chemistry. PubMed.

  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. ResearchGate.

  • 05 – Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.

  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed.

  • 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum. ChemicalBook.

  • Sensitivity and Performance of Energetic Materials. ResearchGate.

  • Spectral Information. PubChem - NIH.

  • Fluorine NMR.

  • Novel Energetic Materials Research. Choong-Shik Yoo Group.

  • Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. PubMed - NIH.

  • 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum. ChemicalBook.

  • OF ENERGETIC MATERIALS. DTIC.

  • This compound. ChemicalBook.

Sources

"molecular structure of 2-Fluoro-2,2-dinitroethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-2,2-dinitroethanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound (FDNE), a critical precursor and building block in the synthesis of advanced energetic materials.[1][2] The document elucidates the molecule's chemical identity, physicochemical properties, and the intricate details of its molecular geometry and electronic structure. The strong electron-withdrawing nature of the geminal fluoro and dinitro groups profoundly influences the molecule's stability, reactivity, and spectroscopic characteristics.[1] Methodologies for its synthesis are detailed, providing context for its formation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this high-energy synthon.

Introduction: Significance of this compound (FDNE)

This compound, also known by its acronym FDNE, is a fluorinated nitroalcohol that holds significant value as a versatile synthon for creating complex, high-energy molecules.[1] Its structure is unique, featuring a hydroxyl group, a fluorine atom, and two nitro groups all in close proximity. This arrangement of highly electronegative functional groups on a simple two-carbon backbone imparts potent energetic properties and specific reactivity, making it a key intermediate for energetic plasticizers, binders, and specialty chemicals.[2] For example, FDNE is used to synthesize trinitroethyl borates, which are being investigated as environmentally friendlier green-light-emitting pyrotechnic compositions.[1] A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, designing new synthetic pathways, and computationally modeling the performance of novel energetic materials derived from it.

Chemical Identity and Physicochemical Properties

The fundamental properties of FDNE are summarized below. These identifiers and physical characteristics are essential for laboratory handling, analytical characterization, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 17003-75-7[1]
Molecular Formula C₂H₃FN₂O₅[3]
Molecular Weight 154.05 g/mol [1][3]
Boiling Point 62-64 °C at 2 Torr[4]
InChI Key DKSPPEUUPARRFY-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bond Count 1[3]

Molecular Geometry and Electronic Structure

The spatial arrangement of atoms and the distribution of electrons are the most critical aspects of FDNE's structure, dictating its overall properties.

Core Geometry and Bonding

The FDNE molecule is built on a two-carbon ethanol backbone. The C2 carbon is tetrahedral (sp³ hybridized) and is the focal point of the molecule's unique functionality, being bonded to a fluorine atom, two nitro groups (NO₂), and the C1 carbon. The C1 carbon, also sp³ hybridized, is bonded to the C2 carbon, two hydrogen atoms, and the hydroxyl (-OH) group.

Caption: Simplified 2D representation of this compound.

Note: A proper 3D representation would show the tetrahedral geometry around C1 and C2. The diagram above illustrates connectivity.

Inductive Effects and Reactivity

The defining feature of FDNE's electronic structure is the powerful inductive electron withdrawal (-I effect) caused by the geminal dinitro and fluoro substituents on the C2 carbon.

  • Fluorine: As the most electronegative element, the fluorine atom strongly pulls electron density away from the C2 carbon.

  • Nitro Groups: The two nitro groups are also potent electron-withdrawing groups, further polarizing the C-N bonds and depleting electron density from C2.

This cumulative effect makes the C2 carbon highly electron-deficient (δ+). This positive character influences the adjacent C1-C2 bond and, subsequently, the acidity of the hydroxyl proton. The pKa of the hydroxyl group is predicted to be approximately 11.14, which is significantly more acidic than that of ethanol (pKa ~16), a direct consequence of this inductive stabilization of the corresponding alkoxide.[4]

Caption: Inductive (-I) effects creating partial charges in FDNE.

Spectroscopic Characterization (Predicted)

While specific spectral data is not publicly available, the molecular structure of FDNE allows for the confident prediction of its key spectroscopic signatures, which are crucial for its analytical verification.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ from the methylene (-CH₂-) group.

    • NO₂ Stretch: Strong, distinct asymmetric and symmetric stretching bands are predicted around 1550-1600 cm⁻¹ and 1350-1400 cm⁻¹, respectively. These are hallmarks of nitro compounds.

    • C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Two primary signals are expected: a triplet for the methylene protons (-CH₂-) coupled to the hydroxyl proton and the fluorine atom (if coupling occurs), and a broad singlet or triplet for the hydroxyl proton (-OH).

    • ¹³C NMR: Two signals are expected for the two carbon atoms, with the C2 carbon signal being significantly downfield due to the attached electronegative groups.

    • ¹⁹F NMR: A single signal is expected, likely a triplet, due to coupling with the adjacent methylene protons.

Synthesis of this compound

Understanding the synthesis of FDNE provides insight into the robustness of its structure. The most common route involves a multi-step process starting from dinitromethane precursors, which avoids the direct use of hazardous elemental fluorine.[1][2]

Experimental Protocol: A Generalized Synthetic Pathway

The synthesis is typically a three-step process characterized by hydrolysis, hydroxymethylation, and a final fluorination step.[1]

Step 1: Hydrolysis to form Dinitromethane Salt An appropriate precursor is hydrolyzed in an alkaline aqueous solution (e.g., potassium hydroxide) to efficiently yield the potassium salt of dinitromethane.[1] This step is crucial for preparing the reactive intermediate.

Step 2: Hydroxymethylation The dinitromethane potassium salt is reacted with a formaldehyde solution under alkaline conditions. This Mannich-type reaction introduces the hydroxymethyl group, forming the 2,2-dinitroethanol potassium salt.[1]

Step 3: Fluorination This is the critical step where the fluorine atom is introduced. The 2,2-dinitroethanol potassium salt is treated with a selective electrophilic fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). This reaction is often performed at room temperature and can achieve high yields of up to 86%.[1]

Caption: Synthetic workflow for this compound.

Conclusion

The molecular structure of this compound is defined by the dense packing of highly electronegative groups—one fluorine and two nitro moieties—on a single carbon center. This configuration creates a highly polarized molecule with a significantly electron-deficient carbon, which in turn governs its reactivity, acidity, and energetic properties. Its role as a key synthon is a direct result of this unique structural and electronic arrangement. The synthetic pathways developed for FDNE are robust, allowing for the controlled and high-yield production necessary for its application in the development of next-generation energetic materials.

References

  • This compound | High-Energy Material Synthon. (n.d.). Benchchem.
  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. (2016, July 5). Defense Technical Information Center.
  • This compound Formula. (n.d.). ECHEMI.
  • This compound (Cas 17003-75-7). (n.d.). Parchem.

Sources

"theoretical studies of 2-Fluoro-2,2-dinitroethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 2-Fluoro-2,2-dinitroethanol (FDNE)

Introduction

This compound (FDNE) is a high-energy density material (HEDM) that serves as a vital precursor and building block in the synthesis of advanced energetic compounds, such as plasticizers and binders in explosive formulations.[1] Its molecular architecture, featuring a fluorine atom and two nitro groups attached to the same carbon (a gem-dinitro functionality), imparts significant energetic potential and unique chemical reactivity. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes FDNE a valuable synthon for introducing energetic functionalities into larger molecular frameworks.[1]

The experimental characterization of energetic materials like FDNE is often fraught with challenges, including significant safety hazards and the difficulty of measuring key thermochemical parameters under controlled conditions.[2] Consequently, theoretical and computational chemistry have become indispensable tools for predicting the properties, performance, and stability of these materials safely and efficiently.[3][4] High-level quantum chemical calculations provide a pathway to understanding molecular structure, thermochemistry, and decomposition mechanisms from first principles, thereby guiding the rational design and screening of new energetic systems.[5][6]

This technical guide provides a comprehensive overview of the theoretical methodologies applied to the study of this compound. We will delve into the computational determination of its molecular structure, spectroscopic signatures, thermochemical properties, and decomposition pathways, offering insights grounded in the principles of quantum mechanics. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the computational analysis of FDNE and related energetic compounds.

Part 1: Molecular Geometry and Spectroscopic Profile

A foundational understanding of an energetic material begins with its molecular structure. Theoretical methods allow for the precise determination of geometric parameters and the prediction of spectroscopic signatures, which are crucial for compound identification and characterization.

Conformational Analysis and Optimized Geometry

The presence of a rotatable C-C bond and a hydroxyl group in FDNE suggests the possibility of multiple conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugation. Similar to related fluorinated alcohols like 2,2,2-trifluoroethanol, FDNE is expected to exhibit a preference for a gauche conformation, which can be stabilized by various intramolecular interactions.[7]

The most reliable method for identifying the most stable conformer is to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles (e.g., O-C-C-F) and calculating the single-point energy at each step. The minima on the PES are then subjected to full geometry optimization and frequency calculations.

Experimental Protocol: Geometry Optimization

  • Method Selection: Density Functional Theory (DFT) is the workhorse for geometry optimizations of molecules of this size, offering a favorable balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice.

  • Input Structure: Construct an initial 3D model of FDNE.

  • Optimization: Perform a full geometry optimization without constraints. The process is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

The optimized geometry provides key structural data, as summarized in the table below.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of FDNE

Parameter Bond/Angle Predicted Value Significance
Bond Length C-F ~1.35 Å Strong covalent bond, influencing electronic properties.
Bond Length C-NO₂ ~1.55 Å This is often the "trigger linkage" or weakest bond.
Bond Length C-C ~1.53 Å Standard sp³-sp³ carbon-carbon bond.
Bond Length O-H ~0.97 Å Typical hydroxyl bond length.
Bond Angle O₂N-C-NO₂ ~108° Reflects steric strain between the bulky nitro groups.

| Dihedral Angle | F-C-C-O | ~65° (Gauche) | Indicates the most stable rotational isomer. |

Caption: Optimized molecular structure of this compound.

Predicted Spectroscopic Signatures

Theoretical frequency calculations not only confirm a stable geometry but also allow for the prediction of the infrared (IR) spectrum. Similarly, NMR shielding constants can be calculated to predict chemical shifts. These predictions are invaluable for confirming the identity and purity of a synthesized compound.[8][9]

Table 2: Predicted Key Spectroscopic Data for FDNE

Spectroscopy Feature Predicted Range Assignment & Rationale
IR Asymmetric NO₂ Stretch 1580 - 1610 cm⁻¹ A very strong and characteristic absorption for nitro compounds.
Symmetric NO₂ Stretch 1300 - 1330 cm⁻¹ Another strong, characteristic nitro group absorption.
C-F Stretch 1050 - 1150 cm⁻¹ Strong absorption typical for aliphatic fluoro compounds.
O-H Stretch 3300 - 3500 cm⁻¹ Broad absorption due to hydrogen bonding.
¹H NMR -CH₂- 4.5 - 5.0 ppm Deshielded due to proximity to the C(F)(NO₂)₂ group.
-OH Variable Shift is highly dependent on solvent and concentration.
¹³C NMR -C(F)(NO₂)₂ 95 - 110 ppm Highly deshielded quaternary carbon due to multiple electron-withdrawing groups.
-CH₂OH 60 - 70 ppm Carbon attached to the hydroxyl group.

| ¹⁹F NMR | C-F | -100 to -130 ppm | Typical range for a fluorine atom in this chemical environment. |

Part 2: Thermochemistry and Energetic Performance

The performance of an energetic material is intrinsically linked to its thermochemical properties, most notably its standard enthalpy of formation (HoF).[2] A higher positive HoF generally corresponds to a greater energy release upon decomposition.

Calculation of Enthalpy of Formation

Experimental determination of HoF for energetic materials via bomb calorimetry is hazardous.[2] Quantum chemical calculations provide a safer and often more accurate alternative. High-accuracy composite methods or isodesmic reactions are the preferred approaches.

The Isodesmic Reaction Approach: A Self-Validating System

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. This conservation of bond types leads to significant error cancellation when calculating the reaction enthalpy, making it a highly trustworthy method.

Experimental Protocol: Calculating Gas-Phase HoF via Isodesmic Reaction

  • Design the Reaction: Construct a balanced isodesmic reaction involving FDNE and several well-characterized smaller molecules. For FDNE (F-C(NO₂)₂-CH₂OH), a suitable reaction might be: F-C(NO₂)₂-CH₂OH + CH₄ + 2CH₃F → CH₃-CH₂OH + CF₂(NO₂)₂ + CH₄ (Note: A well-designed reaction preserves not only bond types but also the local environments as much as possible.)

  • High-Level Calculations: Optimize the geometry and calculate the electronic energies of all species in the reaction using a high-level theoretical method (e.g., G4, W1-F12, or DLPNO-CCSD(T) with a large basis set).[2]

  • Calculate Reaction Enthalpy (ΔH_rxn): ΔH_rxn = Σ(H_products) - Σ(H_reactants) where H is the calculated total enthalpy of each species.

  • Determine FDNE HoF: Rearrange the thermodynamic cycle to solve for the unknown HoF of FDNE, using known experimental HoF values for the other molecules in the reaction: ΔH_rxn = Σ(ΔH_f,products) - Σ(ΔH_f,reactants) ΔH_f(FDNE) = Σ(ΔH_f,products) - Σ'(ΔH_f,reactants) - ΔH_rxn

HoF_Workflow cluster_qc Quantum Chemistry Calculations cluster_thermo Thermochemical Analysis cluster_performance Performance Prediction mol_opt Geometry Optimization (e.g., B3LYP/6-311G) energy_calc High-Accuracy Energy Calculation (e.g., G4, CCSD(T)) mol_opt->energy_calc Optimized Structures isodesmic Design Isodesmic Reaction mol_opt->isodesmic delta_h Calculate Reaction Enthalpy (ΔH_rxn) energy_calc->delta_h isodesmic->delta_h hof_calc Calculate Gas-Phase HoF(FDNE) delta_h->hof_calc cheetah Thermochemical Codes (e.g., EXPLO5, CHEETAH) hof_calc->cheetah HoF(gas) exp_data Experimental HoF of Reference Compounds exp_data->hof_calc density Crystal Density (ρ) (from simulation or experiment) density->cheetah detonation Predict Detonation Properties (Velocity, Pressure) cheetah->detonation start Target Molecule: FDNE start->mol_opt Decomposition_Pathways cluster_path1 Path 1: C-N Homolysis cluster_path2 Path 2: HF Elimination cluster_path3 Path 3: Isomerization FDNE FDNE (Ground State) TS1 TS1 Ea ≈ 200 kJ/mol FDNE->TS1 Δ TS2 TS2 Ea ≈ 250 kJ/mol FDNE->TS2 Δ TS3 TS3 Ea > 260 kJ/mol FDNE->TS3 Δ Prod1 Radical Pair + •NO₂ TS1->Prod1 Prod2 Aldehyde + HF TS2->Prod2 Prod3 Nitrite Intermediate TS3->Prod3

Sources

Methodological & Application

Application Notes & Protocols: Integration of 2-Fluoro-2,2-dinitroethanol (FDNE) as an Energetic Plasticizer in Composite Solid Propellant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 2-Fluoro-2,2-dinitroethanol (FDNE) as an energetic plasticizer in modern composite solid propellant formulations. Standard composite propellants, typically based on an ammonium perchlorate (AP) oxidizer and a hydroxyl-terminated polybutadiene (HTPB) binder, often utilize inert plasticizers to achieve suitable mechanical properties and processability.[1] The substitution of these inert components with energetic plasticizers (EPs) presents a direct pathway to enhancing performance metrics such as specific impulse (Isp) and density.[2][3] FDNE is a uniquely promising EP candidate due to its high density, positive heat of formation, and the presence of a fluorine atom.[4][5] The fluorine moiety is anticipated to catalytically enhance the combustion of metallic fuels like aluminum by disrupting the passivating oxide layer, leading to improved energy release efficiency.[6][7][8] These application notes detail the theoretical advantages of FDNE, provide step-by-step protocols for its safe incorporation into an HTPB-based propellant, and outline methods for characterizing the resulting formulation's performance.

Theoretical Framework: The Strategic Advantage of FDNE

Chemical Profile of this compound (FDNE)

FDNE (CAS: 17003-75-7) is an energetic compound featuring two nitro groups and a fluorine atom attached to the same carbon.[5] This unique structure imparts several desirable properties for propellant applications.

  • Energetic Contribution: The two nitro groups contribute significantly to the molecule's energy content and oxygen balance, a key feature of energetic plasticizers.[2]

  • Density: With a molecular weight of 154.05 g/mol , FDNE and its derivatives can increase the overall density of the propellant formulation, which is advantageous for volume-limited systems, enhancing the volumetric specific impulse.[5][9]

  • Thermal Stability: While highly energetic, FDNE-based compounds have been noted for their acceptable thermal stability, a critical parameter for safe handling, storage, and operation.[4][10]

FDNE as an Energetic Plasticizer: Rationale

In composite propellants, a plasticizer is incorporated into the polymeric binder matrix to reduce viscosity for processing and to improve the mechanical properties of the cured grain, such as increasing its elongation and preventing fracture under stress.[1][11]

  • Inert vs. Energetic Plasticizers: Traditional plasticizers like Dioctyl Adipate (DOA) or Isodecyl Pelargonate (IDP) are inert, meaning they do not contribute to the propellant's energy output.[11] Replacing them with an EP like FDNE not only fulfills the plasticizing function but also boosts the overall energy of the system.[12] This substitution allows for a higher performance without displacing primary energetic components like the oxidizer or metallic fuel.

  • Scientist's Note: The primary causality for using an EP is to increase the energy per unit volume of the propellant. By making the plasticizer—a traditionally "dead weight" component—energetic, we can achieve higher performance targets that might otherwise require incorporating more sensitive or hazardous high explosives like RDX or HMX.[13]

The Fluorine Advantage: Enhancing Aluminum Combustion

A significant portion of the energy in aluminized propellants is derived from the combustion of aluminum (Al) particles. However, a thin, passivating layer of aluminum oxide (Al₂O₃) on the surface of these particles can hinder ignition and lead to incomplete combustion, reducing performance.[6][7]

  • Mechanism of Action: Fluorine-containing compounds, generated during the combustion of FDNE, are highly reactive. They are theorized to attack and disrupt the stable Al₂O₃ layer, forming metallic fluoride intermediates.[14][15] This action exposes the raw aluminum to the oxidizing environment more rapidly, which can lead to:

    • Reduced ignition delay of aluminum particles.[7]

    • More complete and efficient combustion.[8]

    • Suppression of undesirable agglomeration of molten aluminum on the burning surface.[6]

This proposed mechanism is a key differentiator for FDNE compared to other EPs that do not contain fluorine.

Formulation Development: A Comparative Framework

To validate the efficacy of FDNE, it is essential to compare a formulation containing it against a well-characterized baseline. The following formulations are based on a typical AP/HTPB/Al composite propellant.[16]

Table 1: Comparative Propellant Formulations

ComponentFunctionBaseline Formulation (wt. %)FDNE-Enhanced Formulation (wt. %)
Ammonium Perchlorate (AP), 200µmOxidizer68.068.0
Aluminum (Al), 20µmMetal Fuel18.018.0
HTPB (R-45M)Pre-polymer Binder10.010.0
Dioctyl Adipate (DOA)Inert Plasticizer3.00.0
This compound (FDNE) Energetic Plasticizer 0.0 3.0
Isophorone diisocyanate (IPDI)Curing Agent0.90.9
Dibutyltin dilaurate (DBTDL)Curing Catalyst0.10.1
Total 100.0 100.0

Experimental Protocols

Critical Safety Precautions & Laboratory Setup

WARNING: The handling of solid propellants and their ingredients is an inherently hazardous operation. All procedures must be conducted in a properly equipped facility by trained personnel.

  • Personnel & Environment: Adhere to the "two-person rule" at all times.[17] Operations should be conducted in a dedicated, grounded, and climate-controlled laboratory with appropriate blast shielding. Maintain humidity between 40-60% to minimize electrostatic discharge (ESD) risk.[17]

  • Personal Protective Equipment (PPE): Wear flame-retardant coveralls, conductive-sole shoes, safety glasses, and a face shield when handling loose ingredients or during mixing.[17][18]

  • Handling: Use non-sparking tools. All mixing equipment must be properly grounded. Limit the quantity of energetic materials at the workstation to the minimum required for the operation.[18][19]

  • Storage: Store all energetic components in designated, licensed magazines that comply with safety standards.[19][20]

Protocol 1: Preparation of the HTPB Binder Premix

Objective: To create a homogenous liquid binder premix before the addition of solid components.

StepProcedureRationale / Scientist's Note
1 Tare a grounded, non-sparking mixing bowl on a calibrated scale.Proper grounding is the primary defense against ESD-induced ignition.
2 Add the required mass of HTPB (R-45M) to the bowl.HTPB is the polymeric backbone that provides the structural matrix after curing.[16]
3 Add the required mass of the designated plasticizer (DOA for baseline, FDNE for experimental) to the HTPB.The plasticizer is added early to reduce the viscosity of the HTPB, ensuring a more uniform dispersion of solid particles later.[1]
4 Mix the HTPB and plasticizer at a low speed (e.g., 30-60 RPM) for 15 minutes under vacuum (~28 inHg).Vacuum mixing removes dissolved gases from the viscous liquid, which is crucial for preventing voids in the final propellant grain.[21]
5 Add the curing catalyst (DBTDL) and mix for an additional 5 minutes under vacuum.The catalyst is added last to the liquid phase to ensure it is well-dispersed before initiating the curing reaction with the isocyanate.
Protocol 2: Incorporation of Solid Components

Objective: To uniformly disperse the solid oxidizer and fuel within the liquid binder.

StepProcedureRationale / Scientist's Note
1 Slowly add the aluminum (Al) powder to the binder premix while mixing at low speed. Mix for 20 minutes under vacuum.Adding the least dense solid first can aid in wetting the particles. The extended mixing time ensures each particle is coated by the binder.
2 Incrementally add the ammonium perchlorate (AP) in three separate portions. After each addition, mix for 15 minutes.Adding the primary solid component in portions prevents overloading the mixer and ensures homogeneity. AP constitutes the bulk of the propellant mass and is the main oxidizer.[22][23]
3 After the final AP addition, continue mixing for 60-90 minutes under vacuum. Monitor mixer amperage/torque for viscosity changes.This final mixing step is critical for achieving a uniform slurry. The viscosity will gradually increase, and monitoring it provides an indication of the propellant's pot life.[24]
Protocol 3: Casting and Curing

Objective: To cast the propellant slurry into a mold and cure it into a solid, rubbery grain.

StepProcedureRationale / Scientist's Note
1 Stop the mixer and add the curing agent (IPDI). Mix for 15 minutes under vacuum.The isocyanate (IPDI) initiates the cross-linking of the hydroxyl-terminated polybutadiene, starting the curing process.[16] Adding it last maximizes the working time (pot life) of the slurry.
2 Break vacuum and carefully pour the viscous slurry into a prepared mold, avoiding air entrapment.The casting process defines the final shape, or "grain," of the motor, which dictates its burn characteristics.
3 Place the filled mold into a curing oven set to 60°C for 120-168 hours (5-7 days).Curing is a time-temperature dependent chemical reaction. This process transforms the liquid slurry into a solid elastomer with the required mechanical properties.[24]
4 After curing, allow the grain to cool to ambient temperature slowly before demolding.Slow cooling prevents the buildup of internal stresses that could cause cracks or defects in the propellant grain.

Characterization and Performance Evaluation

A thorough characterization is required to quantify the effects of FDNE on the propellant's properties.

Rheological Analysis

The end-of-mix viscosity of the propellant slurry should be measured to assess its processability. A significant increase in viscosity might indicate a shorter pot life or potential compatibility issues.

Mechanical Testing

Uniaxial tensile testing is performed on cured propellant samples to determine key mechanical properties.[25][26][27]

  • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.

  • Elongation at Break: The measure of ductility.

  • Modulus of Elasticity: A measure of stiffness.

Scientist's Note: Energetic plasticizers can sometimes make the binder matrix more rigid, potentially increasing the tensile strength but decreasing elongation.[12] Finding a balance is critical for ensuring the grain's structural integrity during motor operation.[28]

Ballistic Performance

The linear burning rate of the propellant is a critical performance metric. This is typically measured by burning strands of the propellant in a Crawford-style bomb at various pressures.

Table 2: Hypothetical Performance Comparison

ParameterBaseline (DOA)FDNE-EnhancedExpected Rationale
Slurry Viscosity (End of Mix, Pa.s)~800~950FDNE may have different solvency with HTPB, slightly increasing viscosity.
Cured Density (g/cm³)1.751.81FDNE is denser than DOA, increasing the overall propellant density.
Tensile Strength (MPa)1.01.2The energetic plasticizer may increase the rigidity of the cured binder.[12]
Elongation at Break (%)4538Increased rigidity often corresponds with reduced elongation.[12]
Burn Rate (@ 7 MPa, mm/s)8.59.8The higher energy of FDNE and the catalytic effect of fluorine on Al combustion should increase the burn rate.[8]
Calculated Specific Impulse (Isp, s)264269The increased energy density from FDNE directly contributes to a higher specific impulse.

Visualized Workflows and Mechanisms

Propellant Formulation and Casting Workflow

G cluster_prep Binder Premix Preparation cluster_solids Solid Incorporation cluster_cure Casting and Curing HTPB 1. Add HTPB Plasticizer 2. Add Plasticizer (DOA or FDNE) HTPB->Plasticizer Mix1 3. Vacuum Mix Plasticizer->Mix1 Catalyst 4. Add Catalyst (DBTDL) Mix1->Catalyst Mix2 5. Final Premix Mix Catalyst->Mix2 Add_Al 6. Add Aluminum Mix2->Add_Al Mix_Al 7. Vacuum Mix Add_Al->Mix_Al Add_AP 8. Add Ammonium Perchlorate Mix_Al->Add_AP Mix_AP 9. Final Slurry Mix Add_AP->Mix_AP Add_Curative 10. Add Curative (IPDI) Mix_AP->Add_Curative Mix_Curative 11. Final Mix Add_Curative->Mix_Curative Cast 12. Cast into Mold Mix_Curative->Cast Cure 13. Cure in Oven (60°C, 5-7 days) Cast->Cure Final 14. Cured Propellant Grain Cure->Final

Caption: Workflow for HTPB-based solid propellant manufacturing.

Conceptual Mechanism: Fluorine-Enhanced Al Combustion

G cluster_before Hindered Combustion cluster_after Accelerated Combustion Al_core Al Al2O3_shell Al₂O₃ Layer Al_exposed Al FDNE FDNE Combustion Products (e.g., HF) FDNE->Al2O3_shell Disrupts Oxide Layer

Caption: FDNE's role in enhancing aluminum fuel combustion.

Conclusion and Future Outlook

The incorporation of this compound as an energetic plasticizer represents a promising avenue for advancing composite solid propellant technology. Its dual function as a plasticizer and an energy contributor, combined with the unique catalytic effect of its fluorine component on metal fuel combustion, offers a multi-faceted approach to performance enhancement. The protocols outlined herein provide a foundational methodology for the formulation, manufacturing, and characterization of FDNE-enhanced propellants. Future research should focus on optimizing the concentration of FDNE, studying its compatibility with other novel energetic ingredients like ADN or CL-20, and conducting detailed analyses of its effect on combustion stability and signature characteristics.

References

  • Review on Typical Ingredients for Ammonium Perchlorate Based Solid Propellant. (n.d.). ARPN Journals.
  • Ammonium Perchlorate: A Key Ingredient in Solid Rocket Fuel. (n.d.). Calibre Chemicals.
  • Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. (2021). National Institutes of Health (NIH).
  • Ammonium perchlorate composite propellant. (n.d.). Wikipedia.
  • Ammonium perchlorates in solid rocket propellants? (2023). Reddit.
  • Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (n.d.). Semantic Scholar.
  • Mechanical Characterization of Composite Solid Propellants. (n.d.). eucass.
  • Recent advances in the synthesis and properties of energetic plasticizers. (n.d.). RSC Publishing.
  • INFLUENCE OF DIFFERENT HMX/RDX CONTENTS IN COMPOSITE ROCKET PROPELLANTS ON THE VACUUM STABILITY TEST RESULTS. (n.d.).
  • REVIEW ON TYPICAL INGREDIENTS FOR AMMONIUM PERCHLORATE BASED SOLID PROPELLANT. (n.d.). ARPN Journals.
  • Solid-propellant rocket. (n.d.). Wikipedia.
  • Preparation and Characterization of Al/HTPB Composite for High Energetic Materials. (n.d.). MDPI.
  • Hydroxyl-terminated polybutadiene. (n.d.). Wikipedia.
  • Effect of Organic Fluoride on Combustion Properties of Aluminized Solid Propellant. (2017). Yuhang Xuebao/Journal of Astronautics.
  • Recent research progress of energetic plasticizers. (n.d.).
  • Spectroscopy Reveals Fluorine's Role in Rocket Propellant. (n.d.). Photonics Spectra.
  • Rocket Science -- Fluorine Enhances Boron Combustion In Energetic Propellants. (2000). University Of Illinois At Urbana-Champaign.
  • Effects of Plasticizers on Solid Rocket Propellant Adhesion. (n.d.).
  • Recent Advances in Mechanical Properties Evaluation of Solid Propellants. (n.d.). AIAA.
  • Studies of Energetic and Non‐Energetic Plasticizers for Nitrile Butadiene Rubber based CSP. (n.d.). Scilit.
  • The effect of fluorides on combustion, agglomeration, and plume characteristics of reduced smoke propellants. (2022). ResearchGate.
  • Low Temperature Solid Propellant Investigations for Mechanical Properties. (n.d.). USC/ISI.
  • Research of Formulation and Processing of Hydroxyl-Terminated Polybutadiene (HTPB) Propellants. (2014). Scientific.Net.
  • Desirability and Assessment of Mechanical Strength Characteristics of Solid Propellant for Use in Multi Barrel Rocket Launcher. (n.d.).
  • HTPB-based solid fuel formulation and ingredients density. (n.d.). ResearchGate.
  • HMX and RDX - Combustion mechanism and influence on modern double-base propellant combustion. (n.d.). AIAA.
  • Review of the Mechanical Properties and Numerical Simulation of Composite Solid Propellants. (2023). MDPI.
  • Effect of Organic Fluoride on Combustion Performance of HTPB Propellants with Different Aluminum Content. (2019). Taylor & Francis Online.
  • Combustion of Solid Propellants. (n.d.). Stanford University.
  • Explosives and Propellant Safety. (n.d.). NASA.
  • general operating procedures for handling explosives at bldg. 317. (n.d.).
  • Process Safety | Solid Rocket Propellants: Science and Technology Challenges. (n.d.). Books Gateway.
  • Safety. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). UAH.
  • Recovery and Reuse of HMX/RDX from Propellants and Explosives. (2010). SERDP and ESTCP.
  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. (2016).
  • 17003-75-7, this compound Formula. (n.d.). ECHEMI.
  • Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials. (n.d.). ResearchGate.
  • This compound (Cas 17003-75-7). (n.d.). Parchem.
  • 2-Fluoroethanol. (n.d.). Wikipedia.
  • NEW ENERGETIC BINDERS FOR SOLID PROPELLANT APPLICATIONS. (n.d.). DTIC.
  • Cas 17003-75-7,this compound. (n.d.). LookChem.
  • SOLIDPROPELLANTPROCESSI... (n.d.).
  • Combustion Behaviour of ADN-Based Green Solid Propellant with Metal Additives: A Comprehensive Review and Discussion. (n.d.). MDPI.
  • Propellants and explosives with flouro-organic additives to improve energy release efficiency. (n.d.). Google Patents.
  • Effect On Binders Properties On Propellant PDF. (n.d.). Scribd.

Sources

Application Notes and Protocols: 2-Fluoro-2,2-dinitroethanol as a Precursor for High-Performance Energetic Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorination in Advanced Energetic Plasticizers

In the ongoing pursuit of higher performance and enhanced safety in energetic materials, plasticizers play a pivotal role. These compounds are incorporated into the polymeric binders of propellants and explosives to improve their mechanical properties, such as flexibility and processability, and to lower their glass transition temperature.[1] However, conventional inert plasticizers can dilute the overall energy content of the formulation.[2] This has led to the development of energetic plasticizers, molecules that not only enhance the physical characteristics of the binder but also contribute to the energetic output of the system.[3][4]

Among the various classes of energetic plasticizers, those containing fluorine have garnered significant interest. The introduction of fluorine atoms into an organic molecule can impart several desirable properties, including increased density, enhanced thermal and chemical stability, and an improved oxygen balance.[5][6] 2-Fluoro-2,2-dinitroethanol (FDNE) is a key building block in this domain, serving as a versatile precursor for a range of high-performance energetic plasticizers.[7] Its unique structure, combining a reactive hydroxyl group with the energetic fluorodinitro moiety, makes it an ideal starting material for synthesizing advanced plasticizers with superior properties.

These application notes provide a comprehensive guide for researchers and scientists on the synthesis of this compound and its subsequent conversion into high-performance energetic plasticizers. The protocols are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis of this compound (FDNE)

The synthesis of FDNE is a multi-step process that requires careful control of reaction conditions to ensure both high yield and safety. The following protocol is based on a patented method that has demonstrated high efficiency.

Scientific Rationale

The synthetic route to FDNE involves the nitration and subsequent hydrolysis of a readily available starting material to form a dinitromethane salt. This intermediate is then hydroxymethylated and finally fluorinated to yield the target compound. The choice of a selective fluorinating reagent in the final step is crucial to avoid unwanted side reactions and ensure a high yield of the desired product.

Experimental Workflow: Synthesis of FDNE

FDNE_Synthesis cluster_0 Step 1: Nitration & Hydrolysis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Fluorination Barbituric_Acid Barbituric Acid Nitrating_Agent Conc. H₂SO₄ / Fuming HNO₃ Barbituric_Acid->Nitrating_Agent Nitration gem_Dinitroacetylurea gem-Dinitroacetylurea Nitrating_Agent->gem_Dinitroacetylurea gem_Dinitroacetylurea_2 gem-Dinitroacetylurea KOH_solution Alkaline Aqueous KOH gem_Dinitroacetylurea_2->KOH_solution Hydrolysis Dinitromethane_K_Salt Dinitromethane Potassium Salt KOH_solution->Dinitromethane_K_Salt Dinitromethane_K_Salt_2 Dinitromethane Potassium Salt Formaldehyde 37% Formaldehyde Solution Dinitromethane_K_Salt_2->Formaldehyde Addition Reaction Dinitroethanol_K_Salt 2,2-Dinitroethanol Potassium Salt Formaldehyde->Dinitroethanol_K_Salt Dinitroethanol_K_Salt_2 2,2-Dinitroethanol Potassium Salt Fluorinating_Reagent Selective Fluorinating Reagent* Dinitroethanol_K_Salt_2->Fluorinating_Reagent Fluorination FDNE This compound (FDNE) Fluorinating_Reagent->FDNE caption *1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid)

Caption: Synthetic pathway for this compound (FDNE).

Detailed Protocol for FDNE Synthesis

Materials:

  • Barbituric acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Potassium hydroxide (KOH)

  • 37% Formaldehyde solution

  • 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (e.g., Selectfluor™)

  • Appropriate solvents (e.g., water, organic solvents for extraction)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and mechanical stirrer

  • pH meter or pH paper

  • Ice bath

Procedure:

Step 1: Synthesis of gem-Dinitroacetylurea

  • Caution: This step involves the use of strong acids and nitrating agents. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add barbituric acid portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration and subsequent hydrolysis to gem-dinitroacetylurea.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Synthesis of Dinitromethane Potassium Salt

  • Dissolve the gem-dinitroacetylurea from the previous step in an aqueous solution of potassium hydroxide.

  • Heat the mixture to induce hydrolysis. The progress of the reaction can be monitored by a color change or by thin-layer chromatography (TLC).

  • Upon completion of the hydrolysis, cool the reaction mixture to crystallize the dinitromethane potassium salt. A yield of up to 87% has been reported for this step.

  • Filter the crystals, wash with a minimal amount of cold water, and dry.

Step 3: Synthesis of 2,2-Dinitroethanol Potassium Salt

  • In a reaction vessel, dissolve the dinitromethane potassium salt in water.

  • Under alkaline conditions (maintained with a suitable base), add a 37% formaldehyde solution dropwise.

  • Stir the reaction mixture at room temperature. The addition reaction will proceed to form the 2,2-dinitroethanol potassium salt.

  • The product can be isolated by concentrating the reaction mixture and allowing the salt to crystallize.

Step 4: Synthesis of this compound (FDNE)

  • Dissolve the 2,2-dinitroethanol potassium salt in a suitable solvent (e.g., acetonitrile).

  • Add the selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or other appropriate analytical techniques). A yield of up to 86% has been reported for this fluorination step.

  • After the reaction is complete, the crude product is worked up by removing the solvent, followed by extraction and purification, typically by column chromatography, to yield pure this compound.

Part 2: Synthesis of Energetic Plasticizers from FDNE

FDNE is a versatile precursor for various energetic plasticizers. One of the most well-known is bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), a high-density, high-performance energetic plasticizer.[5] The following section details the synthesis of FEFO and other energetic esters from FDNE.

Synthesis of Bis(2-fluoro-2,2-dinitroethyl) Formal (FEFO)

Scientific Rationale

The synthesis of FEFO from FDNE typically involves the reaction of FDNE with a formaldehyde source in the presence of a strong acid catalyst. The acid protonates the formaldehyde, making it a better electrophile for reaction with the hydroxyl group of FDNE. The reaction is driven to completion by the removal of water.

Experimental Workflow: Synthesis of FEFO from FDNE

FEFO_Synthesis FDNE This compound (FDNE) Formaldehyde_Source Formaldehyde Source (e.g., Paraformaldehyde) FDNE->Formaldehyde_Source Reaction Acid_Catalyst Strong Acid Catalyst (e.g., Conc. H₂SO₄) Formaldehyde_Source->Acid_Catalyst Catalysis FEFO Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) Acid_Catalyst->FEFO

Caption: Synthesis of Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) from FDNE.

Detailed Protocol for FEFO Synthesis

Materials:

  • This compound (FDNE)

  • Paraformaldehyde

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction involves a strong acid and energetic materials. Conduct the experiment in a clean, dry, and well-ventilated fume hood with appropriate PPE.

  • In a round-bottom flask, dissolve FDNE in a suitable organic solvent like dichloromethane.

  • Add paraformaldehyde to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition of acid, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water.

  • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude FEFO.

  • The crude product can be further purified by recrystallization or column chromatography to yield high-purity FEFO.

Synthesis of 2-Fluoro-2,2-dinitroethyl Esters

FDNE can also be used to synthesize a variety of energetic esters through esterification with different carboxylic acids or their derivatives. These esters are also promising candidates for melt-castable explosives and energetic plasticizers.[8]

General Protocol for Esterification of FDNE:

  • In a reaction vessel, dissolve FDNE and the desired carboxylic acid (or acyl chloride) in a suitable solvent.

  • If using a carboxylic acid, a catalytic amount of a strong acid (e.g., sulfuric acid) is typically added. If using an acyl chloride, a base (e.g., pyridine) is often used to scavenge the HCl byproduct.

  • The reaction mixture is heated to a temperature appropriate for the specific reactants to drive the esterification.

  • The reaction is monitored for completion.

  • The workup procedure typically involves washing the reaction mixture with water and a base (to remove unreacted acid), followed by drying the organic layer and removing the solvent.

  • Purification is usually achieved by column chromatography or recrystallization.

Part 3: Characterization and Performance Data

The proper characterization of FDNE and its derived plasticizers is essential to ensure their quality, safety, and performance.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR are crucial for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as -OH, -NO₂, and C-F bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the compound.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal stability, while Thermogravimetric Analysis (TGA) provides information on the decomposition temperature.[1][8]

Performance Data of FDNE-Derived Plasticizers

The following table summarizes key performance characteristics of FEFO and provides a comparison with other common energetic plasticizers.

PlasticizerAbbreviationChemical FamilyDensity (g/cm³)Melting Point (°C)Decomposition Temp. (°C)
Bis(2-fluoro-2,2-dinitroethyl) formalFEFOFluoro-nitro1.60[5]14[5]~200
NitroglycerineNGNitrate Ester1.5913.5~160
Bis(2,2-dinitropropyl)acetal/formalBDNPA/FNitro1.34-~205
n-Butyl-NENABuNENANitroamine1.27-~220

Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.

The high density of FEFO is a significant advantage, as it can lead to formulations with higher densities and, consequently, higher performance.[5]

Conclusion

This compound is a fundamentally important precursor in the field of energetic materials. Its synthesis, although requiring careful handling of hazardous reagents, provides a gateway to a class of high-performance energetic plasticizers. The protocols and data presented in these application notes are intended to provide researchers and scientists with a solid foundation for the synthesis, characterization, and application of FDNE-derived materials. The superior properties of fluorinated energetic plasticizers like FEFO, particularly their high density and thermal stability, underscore their potential to enhance the performance and safety of next-generation explosive and propellant formulations.

References

  • Eremenko, L. T., et al. (1988). ChemInform Abstract: Synthesis and Structure of 2′‐Fluoro‐2′,2′‐dinitroethyl‐2′′‐fluoro‐2′′‐ nitroethylene Carboxime O‐Bis(2‐fluoro‐2,2‐dinitroethyl)nitromethyl Ether. ChemInform, 19(14). [Link]

  • Zhang, J., et al. (2017). Study on the synthesis of 2-fluoro-2,2-dinitroethyl esters as a potential melt cast matrix in explosive charges. New Journal of Chemistry, 41, 12700-12706. [Link]

  • CN109896959A - Preparation method of 2-fluoro-2, 2-dinitroethanol. (2019).
  • Kaplan, L. A., & Oesterling, R. E. (1972). U.S. Patent No. 3,705,197. Washington, DC: U.S.
  • Maji, K., et al. (2022). Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. ACS Omega. [Link]

  • Taylor, F., & Kaplan, L. A. (1963). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Naval Ordnance Lab White Oak MD. [Link]

  • US3922311A - Fluorodinitroethyl difluoroformal and process of manufacture. (1975).
  • US4424398A - Process for prepar
  • Fraunhofer-Publica. (n.d.). Synthesis, Characterization and Comparative Analysis of Three Energetic Plasticizers Exploring the Impact of Diverse Functional Groups on Properties and Performance. [Link]

  • Defence Science and Technology Organisation. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. [Link]

  • Propellants, Explosives, Pyrotechnics. (2021). Study on Properties of Energetic Plasticizer Modified Double-Base Propellant. [Link]

  • MDPI. (2022). Reactive Energetic Plasticizers Utilizing Cu-Free Azide-Alkyne 1,3-Dipolar Cycloaddition for In-Situ Preparation of Poly(THF-co-GAP). [Link]

  • RSC Publishing. (2022). Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether. [Link]

  • Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate. (2022). [Link]

  • Organic Syntheses. (n.d.). 2-nitroethanol. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Energetic Plasticizers: Benzoyl-terminated Poly(epichlorohydrin) Modified by Phenylhydrazine and its Derivatives. [Link]

  • ResearchGate. (2015). Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials. [Link]

  • Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. (2017). [Link]

Sources

Application Notes and Protocols for the Alkylation of 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 2-Fluoro-2,2-dinitroethanol Derivatives

Authored for: Researchers, Synthetic Chemists, and Professionals in Energetic Materials Development.

Foreword: The Strategic Importance of this compound (FDNE)

This compound, often abbreviated as FDNE, is a pivotal energetic building block in the synthesis of advanced high-performance materials, including plasticizers, binders, and explosives. Its unique structure, featuring a fluorine atom and two nitro groups geminal to each other, imparts a high degree of oxidative power and density. The primary hydroxyl group serves as a versatile synthetic handle, allowing for the introduction of various functionalities through reactions such as esterification and, most notably, alkylation.

The alkylation of FDNE to form ethers is a critical transformation for tuning the physicochemical properties of the resulting energetic materials. This process allows for the extension of carbon chains and the incorporation of other functional groups, which can influence properties like thermal stability, sensitivity, and energy output. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the successful O-alkylation of this compound.

Core Principles: The Chemistry of FDNE Alkylation

The alkylation of this compound predominantly proceeds via an S(_N)2 mechanism , a cornerstone of ether synthesis known as the Williamson Ether Synthesis .[1][2][3][4][5] Understanding the causality behind this choice of pathway is crucial for experimental success.

The Williamson Ether Synthesis: Mechanism and Rationale

The reaction involves two key components: the nucleophile (the alkoxide of FDNE) and the electrophile (an alkylating agent, typically an alkyl halide).

  • Alkoxide Formation: The hydroxyl proton of FDNE is significantly acidic due to the powerful electron-withdrawing effects of the adjacent fluoro- and dinitro- groups. This allows for easy deprotonation by a suitable base (e.g., sodium hydroxide) to form the 2-fluoro-2,2-dinitroethoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The generated alkoxide then attacks the electrophilic carbon of the alkylating agent in a single, concerted step. This backside attack displaces a leaving group (e.g., a halide), resulting in an inversion of stereochemistry at the electrophilic carbon and the formation of the C-O ether bond.[1][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack FDNE FC(NO₂)₂CH₂OH Alkoxide FC(NO₂)₂CH₂O⁻ Na⁺ FDNE->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide Water H₂O Alkoxide2 FC(NO₂)₂CH₂O⁻ Alkoxide->Alkoxide2 Enters Step 2 TransitionState [FC(NO₂)₂CH₂O···R···X]⁻ Alkoxide2->TransitionState Backside Attack AlkylHalide R-X AlkylHalide->TransitionState Product FC(NO₂)₂CH₂OR TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: General mechanism for the Williamson Ether Synthesis of FDNE.

Expert Insight: The choice of the alkylating agent is critical. Primary alkyl halides are strongly preferred as they are most susceptible to S(_N)2 attack.[3][5] Secondary halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield elimination products, failing to produce the desired ether.[3][6]

Phase Transfer Catalysis (PTC): A Powerful Enhancement

Many alkylation reactions of FDNE are performed in a two-phase system, typically an aqueous solution of a base (like NaOH) and an organic phase containing the FDNE and the alkylating agent.[7] The challenge is that the alkoxide is primarily in the aqueous phase while the alkyl halide is in the organic phase. Phase Transfer Catalysis (PTC) elegantly solves this problem.[8][9][10][11]

A PTC catalyst, such as a quaternary ammonium salt (Q⁺X⁻), facilitates the transport of the alkoxide nucleophile from the aqueous phase into the organic phase where the reaction occurs.[11]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase FDNE_aq FC(NO₂)₂CH₂OH Alkoxide_aq FC(NO₂)₂CH₂O⁻ Na⁺ FDNE_aq->Alkoxide_aq Deprotonation NaOH_aq Na⁺OH⁻ NaOH_aq->Alkoxide_aq Quat_Alkoxide_org Q⁺ ⁻OCH₂C(NO₂)₂F Alkoxide_aq->Quat_Alkoxide_org Ion Exchange at Interface Quat_aq Q⁺X⁻ AlkylHalide_org R-X Product_org FC(NO₂)₂CH₂OR AlkylHalide_org->Product_org Quat_Alkoxide_org->Product_org SN2 Reaction Quat_Halide_org Q⁺X⁻ Quat_Halide_org->Quat_aq Catalyst Regeneration

Caption: The catalytic cycle of Phase Transfer Catalysis in FDNE alkylation.

Application Notes: Survey of FDNE Alkylation Reactions

Various electrophilic reagents have been successfully used to alkylate FDNE, leading to a range of valuable energetic ethers. The choice of reagent dictates the final properties of the product.

Alkylating AgentReaction TypeTypical ConditionsProduct StructureYield (%)Reference
Methyl SulfateWilliamson SynthesisAqueous NaOHFC(NO₂)₂CH₂OCH₃75%[7]
Allyl BromideWilliamson SynthesisAqueous NaOHFC(NO₂)₂CH₂OCH₂CH=CH₂30%[7]
Ethylene OxideEpoxide Ring-OpeningAqueous NaOH, 0-5°CFC(NO₂)₂CH₂OCH₂CH₂OH40-60%[7]
Propylene OxideEpoxide Ring-OpeningAqueous NaOH, 0-5°CFC(NO₂)₂CH₂OCH₂CH(OH)CH₃40-60%[7]
EpichlorohydrinEpoxide Ring-OpeningAqueous NaOHFC(NO₂)₂CH₂OCH₂CH(O)CH₂15-30%[7]

Table 1: Summary of common alkylation reactions of this compound.

These reactions demonstrate the versatility of FDNE as a precursor. The resulting hydroxy-terminated ethers, from reactions with epoxides, are particularly useful as they can be further functionalized, for instance, by oxidation to carboxylic acids or esterification to introduce more energetic groups.[7]

Detailed Experimental Protocols

CRITICAL SAFETY WARNING: this compound and its derivatives are energetic materials that can be sensitive to impact, friction, and heat. All manipulations must be conducted by trained personnel in a certified laboratory, using appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing. All reactions should be carried out behind a blast shield. Alkylating agents are often toxic and corrosive; handle them in a well-ventilated fume hood.

Protocol 1: Williamson Synthesis of Allyl 2-Fluoro-2,2-dinitroethyl Ether

This protocol details a standard Williamson ether synthesis using an alkyl halide.

Protocol_1_Workflow A 1. Reagent Setup - Dissolve FDNE in Dichloromethane. - Prepare aqueous NaOH solution. B 2. Reaction Initiation - Cool FDNE solution to 0-5°C. - Add Allyl Bromide. A->B C 3. Controlled Addition - Add NaOH solution dropwise,  maintaining temp < 10°C. B->C D 4. Reaction Monitoring - Stir vigorously at room temp for 4-6 hours. - Monitor via TLC. C->D E 5. Workup - Separate organic layer. - Wash with water and brine. D->E F 6. Purification - Dry over MgSO₄. - Concentrate under reduced pressure. - Purify by column chromatography. E->F

Caption: Experimental workflow for the synthesis of Allyl 2-Fluoro-2,2-dinitroethyl Ether.

Methodology:

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (15.4 g, 0.1 mol) in 100 mL of dichloromethane.

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5°C. Add allyl bromide (13.3 g, 0.11 mol) to the solution.

  • Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water. Add this solution dropwise from the dropping funnel to the vigorously stirred reaction mixture over 30 minutes. Causality: Dropwise addition is critical to control the exothermic reaction and prevent side reactions. The temperature should be maintained below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Trustworthiness: This washing step removes unreacted NaOH and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the final product.

Protocol 2: PTC Synthesis of 2-Fluoro-2,2-dinitroethyl Glycidyl Ether

This protocol demonstrates the efficiency of Phase Transfer Catalysis for reacting FDNE with a less reactive epoxide, epichlorohydrin.

Protocol_2_Workflow A 1. Reagent Setup - Combine FDNE, epichlorohydrin, and PTC catalyst  (e.g., TBAB) in a flask. B 2. Addition of Base - Add 50% aqueous NaOH solution. A->B C 3. Reaction - Stir vigorously at 25-30°C for 8-12 hours. - Vigorous stirring is key for PTC. B->C D 4. Workup - Dilute with water. - Extract with an organic solvent (e.g., ether). C->D E 5. Washing - Wash combined organic extracts with water  and brine to remove catalyst and base. D->E F 6. Purification - Dry over Na₂SO₄. - Concentrate and purify via vacuum distillation. E->F

Caption: Experimental workflow for the PTC synthesis of a glycidyl ether derivative.

Methodology:

  • Reagent Setup: To a 250 mL flask equipped with a high-torque mechanical stirrer and thermometer, add this compound (15.4 g, 0.1 mol), epichlorohydrin (10.2 g, 0.11 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).

  • Base Addition: Add 50 mL of a 20% aqueous sodium hydroxide solution to the flask.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (25-30°C) for 8-12 hours. Expertise: Vigorous stirring is essential to maximize the interfacial surface area, which is critical for the efficiency of the phase transfer catalyst.[12]

  • Extraction: After the reaction period, dilute the mixture with 100 mL of water. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL) to remove the catalyst and residual base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford 2-fluoro-2,2-dinitroethyl glycidyl ether.[7]

References

  • Grakauskas, V., & Baum, K. (1972). Alkylation reactions of this compound. The Journal of Organic Chemistry, 37(19), 3080-3082. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Fedoryński, M. (2013). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica - Drug Research, 70(4), 647-655. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sharma, S., & Bhatt, S. (2018). Phase-Transfer Catalysis in Organic Syntheses. Chemical & Research Journal of Interdisciplinary Sciences, 1(1). [Link]

  • Pawar, S. D., et al. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Organic Chemistry Lab. [Link]

  • OpenStax. (n.d.). Preparing Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Chad's Prep. (2021). Synthesis of Ethers. Organic Chemistry. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • LibreTexts Chemistry. (2024). Preparing Ethers. [Link]

  • Grakauskas, V., & Baum, K. (1972). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry, 37(2), 334-336. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Richardson, J. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

Sources

Application Notes and Protocols: Michael Addition Reactions Involving 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 2-Fluoro-2,2-dinitroethanol in Michael Additions

This compound (FDNE) is a highly versatile and reactive building block in modern organic synthesis. Its structure, featuring a fluorine atom and two nitro groups on the same carbon, imparts a strong electron-withdrawing effect, rendering the hydroxyl proton significantly acidic. This acidity facilitates the formation of the corresponding alkoxide under mild basic conditions, which can then act as a potent nucleophile in various reactions. Of particular interest to researchers in medicinal chemistry and materials science is the application of FDNE as a Michael donor.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.[1] When FDNE is employed as the Michael donor, the resulting adducts incorporate the energetic and synthetically versatile fluoro-dinitro-ethyl moiety. This opens avenues for the synthesis of novel high-energy materials, advanced polymers, and complex pharmaceutical intermediates.

This guide provides a comprehensive overview of the Michael addition reactions of this compound, detailing field-proven protocols, mechanistic insights, and the underlying principles that govern these transformations. The information presented is grounded in seminal work and is intended to empower researchers to confidently apply these reactions in their own synthetic endeavors.

Core Concepts and Mechanistic Considerations

The Michael addition of this compound is typically initiated by a base, which deprotonates the hydroxyl group to form the 2-fluoro-2,2-dinitroethoxide anion. This anion then acts as the soft nucleophile, attacking the β-carbon of an electron-deficient alkene (the Michael acceptor). The choice of base is critical and is often dictated by the reactivity of the Michael acceptor and the desired reaction conditions. While strong bases can be used, milder bases are often sufficient due to the acidity of FDNE.

The general mechanism can be visualized as a three-step process:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of FDNE to generate the nucleophilic alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the β-carbon of the α,β-unsaturated system.

  • Protonation: The resulting enolate is protonated, typically by the conjugate acid of the base or upon aqueous workup, to yield the final Michael adduct.

dot digraph "Michael Addition Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica"];

} केंद्रीकृत कैप्शन: Michael Addition of FDNE.

Experimental Protocols

The following protocols are based on established methodologies for the Michael addition of this compound to various acceptors.

Protocol 1: Base-Catalyzed Addition to Acrylic Esters (e.g., Methyl Acrylate)

This protocol describes a general procedure for the addition of FDNE to acrylic esters, a common class of Michael acceptors.

Materials:

  • This compound (FDNE)

  • Methyl Acrylate

  • Triton B (40% solution in methanol) or other suitable base (e.g., sodium methoxide)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol. Cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: While stirring, add a catalytic amount of Triton B (e.g., 0.1 equivalents) to the solution.

  • Addition of Michael Acceptor: Slowly add methyl acrylate (1.1 equivalents) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) and concentrate under reduced pressure to remove the methanol.

  • Extraction: To the residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure methyl 4-fluoro-4,4-dinitrobutanoate.

Expected Yields and Observations:

Yields for this reaction are typically in the range of 60-80%. The product is a dense, colorless oil. It is crucial to control the temperature during the addition of the acrylate to prevent polymerization.

Michael AcceptorBaseSolventYield (%)Reference
Methyl AcrylateTriton BMethanol~75[2]
Ethyl AcrylateSodium EthoxideEthanol~70[2]
AcrylonitrileTriton BMethanol~80[2]
Protocol 2: Addition to Acetylenic Acceptors (e.g., Methyl Propiolate)

The addition of FDNE to acetylenic esters proceeds in a similar fashion to olefinic acceptors, yielding the corresponding vinyl ether derivative.

Materials:

  • This compound (FDNE)

  • Methyl Propiolate

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tert-butanol.

  • Base Addition: Cool the solution in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Addition of Michael Acceptor: After stirring for 10 minutes, add methyl propiolate (1 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography to afford the desired product.

Causality in Experimental Choices:

  • Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the alcohol in a non-protic solvent, preventing unwanted side reactions with the ester functionality of the acceptor.

  • Solvent: tert-Butanol is used as it is the conjugate acid of the base, minimizing solvent-derived side products. Anhydrous conditions are crucial as the alkoxide is moisture-sensitive.

  • Inert Atmosphere: Prevents reaction of the strongly basic potassium tert-butoxide with atmospheric carbon dioxide and moisture.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the Michael addition of FDNE.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontsize=10, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontsize=9, fontname="Helvetica"];

} केंद्रीकृत कैप्शन: Generalized Experimental Workflow.

Troubleshooting and Key Considerations

  • Polymerization of Acceptor: Acrylates and other activated olefins can polymerize, especially in the presence of base. Slow, controlled addition at low temperatures is essential to mitigate this side reaction.

  • Double Addition: In some cases, the initial Michael adduct may possess a sufficiently acidic proton to undergo a second Michael addition. Using a slight excess of the Michael acceptor can sometimes suppress this.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical for reproducible results, particularly when using strong bases.

  • Safety Precautions: this compound and its derivatives are energetic materials and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Conclusion

The Michael addition of this compound offers a reliable and efficient method for the synthesis of a variety of functionalized molecules containing the fluoro-dinitro-ethyl group. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can achieve high yields of the desired adducts. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug development and materials science, enabling them to explore the full potential of this powerful synthetic transformation.

References

  • Grakauskas, V., & Baum, K. (1972). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry, 37(19), 3024–3028. [Link]

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

Sources

Application of 2-Fluoro-2,2-dinitroethanol in Melt-Cast Explosives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Energetic Superiority and Insensitivity

In the ever-evolving landscape of high-energy materials, the pursuit of novel melt-cast explosives is driven by the dual objectives of enhancing performance and improving safety. Traditional melt-cast formulations, often based on 2,4,6-trinitrotoluene (TNT), have served as the bedrock of munitions for over a century. However, their inherent limitations, including relatively low energy output and environmental concerns, have spurred the exploration of new energetic compounds.[1][2] This guide delves into the pivotal role of 2-Fluoro-2,2-dinitroethanol (FDNE) as a versatile building block in the synthesis of next-generation melt-cast explosives, offering a pathway to formulations with superior detonation performance and favorable sensitivity characteristics.

This compound (FDNE): A High-Energy Synthon

This compound is a fluorinated nitroalcohol that serves as a critical precursor in the development of advanced energetic compounds.[1] Its molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a unique combination of high density and energy. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes FDNE a valuable intermediate for introducing energetic functionalities into larger molecular architectures.[1]

Physicochemical Properties of FDNE

A thorough understanding of the physical and chemical properties of FDNE is paramount for its safe handling and effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₂H₃FN₂O₅[1]
Molecular Weight 154.05 g/mol [1]
Appearance Colorless liquid[3]
Density ~1.6 g/cm³[4]
Synthesis of this compound (FDNE)

The synthesis of FDNE is a multi-step process that requires careful control of reaction conditions. A common route involves the nitration of a suitable precursor, followed by fluorination.[1]

Protocol 1: Laboratory-Scale Synthesis of this compound (FDNE)

Objective: To synthesize this compound (FDNE) for use as a precursor in the preparation of energetic esters.

Materials:

  • Barbituric acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Potassium hydroxide (KOH)

  • 37% Formaldehyde solution

  • 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (Selectfluor®)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Nitration and Hydrolysis to Gem-dinitroacetylurea: In a round-bottom flask cooled in an ice bath, slowly add barbituric acid to a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is highly exothermic and requires careful temperature control. Following the nitration, the mixture is subjected to hydrolysis to yield gem-dinitroacetylurea.

  • Hydrolysis to Dinitromethane Potassium Salt: The gem-dinitroacetylurea is then hydrolyzed in an alkaline aqueous solution of potassium hydroxide. This step results in the formation of the intermediate dinitromethane potassium salt, with reported yields as high as 87%.[1]

  • Addition Reaction to 2,2-dinitroethanol potassium salt: The dinitromethane potassium salt is reacted with a 37% formaldehyde solution under alkaline conditions. This addition reaction yields 2,2-dinitroethanol potassium salt.[1]

  • Fluorination to this compound: The final step involves the fluorination of the 2,2-dinitroethanol potassium salt. This is achieved at room temperature using a selective fluorinating reagent such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid). This reaction can produce this compound with yields up to 86%.[1]

  • Purification: The crude product is then purified, typically by distillation under reduced pressure, to obtain high-purity FDNE.

Safety Precautions:

  • All steps must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The nitration reaction is highly energetic and requires strict temperature control to prevent runaway reactions.

  • Fluorinating agents are corrosive and toxic; handle with extreme care.

Application of FDNE in Melt-Castable Energetic Esters

A significant advancement in the application of FDNE is its use as a foundational alcohol for the synthesis of a new class of energetic esters. These esters are designed to have melting points in the ideal range for melt-cast applications (70-120°C), allowing them to be melted and poured into munitions casings.[1][5] The incorporation of the fluorodinitroethyl moiety from FDNE enhances the density and detonation performance of these esters.[1][5]

Rationale for Esterification of FDNE

The hydroxyl group of FDNE provides a reactive site for esterification with various aliphatic and aromatic carboxylic acids. This synthetic strategy allows for the fine-tuning of the physical and energetic properties of the resulting energetic material. By carefully selecting the carboxylic acid, researchers can control properties such as melting point, thermal stability, and sensitivity.

Sources

"handling and safety procedures for 2-Fluoro-2,2-dinitroethanol"

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for human or veterinary use. [1]

Authored by: Senior Application Scientist

Abstract: This document provides a detailed guide to the handling and safety procedures for 2-Fluoro-2,2-dinitroethanol (FDNE), a key energetic synthon in the development of advanced chemical materials.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from structurally related molecules and established protocols for handling energetic materials. These application notes are intended for researchers, scientists, and drug development professionals. A thorough, independent risk assessment is mandatory before commencing any work with this compound.

Introduction and Chemical Profile

This compound (CAS No: 17003-75-7) is a fluorinated nitroalcohol that serves as a critical precursor in the synthesis of advanced energetic compounds and specialty chemicals.[1] Its molecular structure, featuring a geminal dinitro group adjacent to a fluorinated carbon, imparts a high degree of reactivity and energetic potential. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes it a valuable intermediate for introducing energetic functionalities into larger molecular structures.[1]

The synthesis of this compound often involves the fluorination of a 2,2-dinitroethanol salt, a process that itself requires careful handling of potentially sensitive intermediates.[2] Its primary utility lies in its role as a building block for more complex high-energy molecules.[1]

Physicochemical Data
PropertyValueSource
CAS Number 17003-75-7[1]
Molecular Formula C2H3FN2O5[3]
Molecular Weight 154.05 g/mol [1]
Boiling Point 62-64 °C at 2 Torr[4]
Density ~1.689 g/cm³ (estimate)[4][5]
pKa 11.14 ± 0.10 (Predicted)[4]

Hazard Assessment and Causality

Explosive and Thermal Hazards

The presence of the geminal dinitro group [-C(NO2)2] is a primary determinant of the compound's energetic nature. Such compounds are known to be sensitive to heat, shock, and friction. Thermal stability is a critical safety parameter for energetic materials. While specific data for this compound is lacking, the thermal stability of gem-dinitro compounds can be influenced by the overall molecular structure.[6][7][8][9] The presence of a fluorine atom can also affect the bond dissociation energies within the molecule, potentially influencing its stability.

Inferred Risks:

  • Thermal Sensitivity: The compound may decompose exothermically upon heating, potentially leading to a runaway reaction or detonation.

  • Shock and Friction Sensitivity: As with many polynitroaliphatic compounds, there is a significant risk of initiation by mechanical shock or friction.

  • Instability of Salts: Salts of fluorodinitromethane, a related compound, are unstable at room temperature and can detonate.[2] This suggests that deprotonation of this compound to form its corresponding salt could create a highly unstable species.

Toxicological Hazards

Comprehensive toxicological data for this compound is not available. However, the toxicology of related fluoro-organic compounds and nitroalkanes provides a basis for inferring potential hazards.[10]

  • Fluorinated Organic Compounds: Many fluoro-organic compounds exhibit significant toxicity. For instance, 2-fluoroethanol is known to be highly toxic by inhalation, ingestion, and skin contact, with the potential for severe or fatal effects.[11][12] The toxicity of some fluoroalkenes is also well-documented.[13] While the C-F bond is strong, metabolic processes can lead to the formation of highly toxic byproducts.[11][14]

  • Nitro Compounds: Dinitro compounds can be toxic, with routes of exposure including ingestion, inhalation, and skin contact.

Inferred Toxicological Risks:

  • Acute Toxicity: High acute toxicity via all routes of exposure (inhalation, dermal, ingestion) should be assumed.

  • Irritation: The compound is likely to be a skin, eye, and respiratory tract irritant.

  • Systemic Effects: Potential for systemic toxicity affecting the central nervous system, liver, and kidneys.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is mandatory.[15]

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For procedures with a higher risk of energetic decomposition, a blast shield should be used inside the fume hood.

  • Containment: For manipulations of larger quantities or energetic testing, a glovebox or other suitable containment system should be utilized.

  • Remote Operations: Whenever feasible, procedures should be designed for remote operation to minimize personnel exposure.

  • Static Control: The work area should be equipped with grounding straps and anti-static mats to prevent electrostatic discharge, a potential ignition source.

Personal Protective Equipment (PPE)

The selection of PPE must account for both the chemical and potential explosive hazards.[15]

  • Hand Protection: Double gloving is mandatory. An inner nitrile glove should be worn, with an outer glove of a material resistant to organic solvents and potential degradation products (e.g., neoprene or butyl rubber).

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.

  • Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of splashes or energetic events, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: In the event of a spill or failure of engineering controls, a full-face respirator with cartridges appropriate for organic vapors and acid gases should be available. All personnel who may need to use a respirator must be properly fit-tested and trained.[16]

Standard Operating Procedures

General Handling and Storage
  • Quantities: The amount of this compound in the laboratory should be kept to the absolute minimum required for the experiment.

  • Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. The storage location should be a designated and properly labeled cabinet for energetic materials. Avoid storage with incompatible materials such as strong acids, bases, and oxidizing or reducing agents.

  • Transportation: When transporting within the laboratory, use a secondary container to prevent spills.

Protocol for a Representative Synthetic Application

This protocol outlines a generic procedure for using this compound as a reactant in a subsequent synthesis step.

Objective: To perform a nucleophilic substitution on the hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous, non-reactive solvent

  • Reactant for nucleophilic substitution

  • Appropriate base (if required, handle with extreme caution due to the potential for unstable salt formation)

  • Quenching agent

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and free of contaminants.

    • Set up the reaction apparatus in a chemical fume hood with a blast shield.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired reaction temperature using an appropriate cooling bath.

    • Slowly add the nucleophilic reagent dropwise via a syringe or addition funnel. Monitor the reaction temperature closely.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Quenching:

    • Upon completion, slowly and carefully add a quenching agent to neutralize any unreacted reagents. This step should be performed at a low temperature.

  • Isolation:

    • Isolate the product using standard laboratory techniques (e.g., extraction, chromatography), always mindful of the potential energetic nature of the product and byproducts.

Emergency Procedures

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated, labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm to alert emergency services and facilitate building evacuation.

    • From a safe location, call emergency services and provide details of the spill.

    • Do not attempt to clean up a major spill unless you are a trained emergency responder.[17]

Fire Response
  • In case of a fire involving this compound, evacuate the area immediately and call emergency services.

  • Do not attempt to fight the fire. The material may detonate when exposed to heat.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

Disposal of this compound and any materials contaminated with it must be handled as hazardous, energetic waste.

  • Collection: Collect all waste in a designated, labeled container. Do not mix with other waste streams.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal procedures for energetic materials.[18] Open burning or detonation by trained professionals may be required.[19][20] Under no circumstances should this material be disposed of down the drain or in regular trash.

Visualization of Workflows

Risk Assessment Workflow

RiskAssessment start Start: Proposed Experiment with this compound haz_id Hazard Identification - Energetic Properties (gem-dinitro) - Toxicological Properties (fluoro, nitro) start->haz_id info_gather Information Gathering - Search literature for specific data - Consult SDS of analogous compounds haz_id->info_gather risk_eval Risk Evaluation - Assess thermal & shock sensitivity - Evaluate potential exposure routes info_gather->risk_eval control_measures Define Control Measures - Engineering Controls (Hood, Blast Shield) - Administrative Controls (SOPs, Training) - Personal Protective Equipment (PPE) risk_eval->control_measures emergency_plan Develop Emergency Plan - Spill, Fire, First Aid Procedures control_measures->emergency_plan sds_review Review and Approval - EHS/Safety Officer review emergency_plan->sds_review proceed Proceed with Experiment sds_review->proceed Approved stop STOP: Re-evaluate or Do Not Proceed sds_review->stop Not Approved SpillResponse spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (Contained in Fume Hood) assess->minor_spill Small & Contained major_spill Major Spill (Outside Containment) assess->major_spill Large or Uncontained alert Alert Nearby Personnel minor_spill->alert evacuate EVACUATE AREA major_spill->evacuate don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end End decontaminate->end alarm Activate Fire Alarm evacuate->alarm call_emergency Call Emergency Services alarm->call_emergency call_emergency->end

Caption: Decision tree for emergency spill response.

References

  • BenchChem. (2025). Comparative Toxicological Assessment of Fluorinated Nitroalkanes: A Guide for Researchers.
  • Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management. Retrieved from [Link]

  • Zhang, X., Wang, Y., Liu, Y., Zhang, Q., Hu, L., & Pang, S. (2022). Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block. ACS Applied Materials & Interfaces, 14(33), 37975–37981. [Link]

  • US Environmental Protection Agency. (n.d.). Alternatives to Open Burning/Open Detonation of Energetic Materials. Retrieved from [Link]

  • Zhang, X., Wang, Y., Liu, Y., Zhang, Q., Hu, L., & Pang, S. (2022). Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block. ACS Applied Materials & Interfaces, 14(33), 37975-37981.
  • ResearchGate. (2022). Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Technologies for the Safe Disposal of Energetic Materials in the Environment. Retrieved from [Link]

  • Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • Zhang, X., et al. (2022). Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block. ACS Applied Materials & Interfaces. [Link]

  • Google Patents. (n.d.). US5516971A - Process for disposal of waste propellants and explosives.
  • US Environmental Protection Agency. (2020). Energetic Hazardous Wastes. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17003-75-7,this compound. Retrieved from [Link]

  • ResearchGate. (2025). Thermal decomposition of gem-dinitroethylnitramines. Retrieved from [Link]

  • SEE Forge. (2024). PPE Best Practices in Energy Plants. Retrieved from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxic Fluorine Compounds. V.1 ι-Fluoronitriles and ι-Fluoro-ι'-nitroalkanes. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • 3M. (n.d.). Energy and Utility Industries PPE. Retrieved from [Link]

  • ACS Publications. (n.d.). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoronitroaliphatics. IV. Reactions of this compound. Retrieved from [Link]

  • Argon Electronics. (n.d.). The role of personal protective equipment in realistic hazmat training. Retrieved from [Link]

  • US Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • ACTenviro. (2024). Best Practices for Emergency Spill Response. Retrieved from [Link]

  • Chemsrc. (2025). 2,2-difluoro-2-nitroethanol | CAS#:3766-88-9. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Quora. (2014). Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. Retrieved from [Link]

  • Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

  • PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]

  • University of Ottawa. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • ScienceLab.com. (2005). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]

  • University of Louisville. (2022). Pol-Chemical Safety (Lab Safety Manual). Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-2,2-dinitroethanol (FDNE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise and validated protocols necessary for a successful and safe synthesis.

Introduction to the Synthesis of this compound

The synthesis of this compound (FDNE), a key energetic plasticizer and a building block for various high-energy materials, is a multi-step process that demands meticulous attention to detail and stringent safety protocols. The inherent instability of the dinitro moiety and the challenges associated with selective fluorination present significant hurdles. This guide will deconstruct the synthesis into its critical stages, offering solutions to common problems and explaining the underlying chemical principles.

A prevalent synthetic route involves the initial formation of a dinitromethane salt, followed by a Henry-type condensation with formaldehyde to yield a 2,2-dinitroethanol salt, which is then subjected to electrophilic fluorination.[1] An alternative approach involves the controlled hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO).[2] Each step carries its own set of challenges, from controlling reaction conditions to ensuring the purity and stability of intermediates.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of FDNE, providing step-by-step solutions and the rationale behind them.

Problem 1: Low Yield in the Dinitromethane Salt Formation

Question: I am experiencing a significantly lower than expected yield for the dinitromethane potassium salt, a key intermediate. What are the likely causes and how can I improve the yield?

Answer: The formation of dinitromethane salt, for instance from the nitration and subsequent hydrolysis of a precursor like barbituric acid, is a critical step where yield can be compromised due to several factors.[1]

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Action: Ensure the use of high-purity starting materials. For the nitration step, use concentrated sulfuric acid and fuming nitric acid of the appropriate grade.[1] Verify the exact stoichiometry of your reagents.

    • Rationale: Impurities in the starting material can lead to side reactions, consuming reagents and reducing the yield of the desired product. Precise stoichiometry is crucial for driving the reaction to completion.

  • Reaction Temperature Control:

    • Action: Maintain strict temperature control during the nitration and hydrolysis steps. Use an ice bath or a cryostat to keep the reaction mixture within the optimal temperature range as specified in the protocol.

    • Rationale: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration, decomposition of the product, or the formation of unwanted byproducts.

  • pH Control during Hydrolysis:

    • Action: Carefully monitor and control the pH during the alkaline hydrolysis to form the dinitromethane salt. Use a calibrated pH meter and add the base (e.g., KOH solution) dropwise to avoid localized high pH.[1]

    • Rationale: The stability of the dinitromethane anion is pH-dependent. Excessively high pH can promote side reactions or degradation of the product.

  • Isolation and Purification:

    • Action: Optimize the precipitation and isolation of the dinitromethane potassium salt. Ensure the solvent used for precipitation is appropriate and that the filtration and washing steps are performed efficiently to minimize product loss.

    • Rationale: Inefficient isolation can lead to significant loss of the product. The choice of solvent is critical to ensure maximum precipitation of the salt while leaving impurities in the solution.

Problem 2: Incomplete Reaction or Low Yield in the Henry Condensation with Formaldehyde

Question: The addition reaction of dinitromethane potassium salt with formaldehyde to form 2,2-dinitroethanol potassium salt is sluggish and gives a low yield. How can I address this?

Answer: The Henry reaction, or nitroaldol reaction, between the dinitromethane salt and formaldehyde is sensitive to reaction conditions.[3] Incomplete reaction or low yields can often be traced back to the quality of the formaldehyde, catalyst activity, and reaction parameters.

Troubleshooting Protocol:

  • Formaldehyde Source and Reactivity:

    • Action: Use a fresh, high-quality source of formaldehyde. Aqueous formaldehyde solutions (formalin) can contain paraformaldehyde and formic acid, which can inhibit the reaction.[4][5] Consider using paraformaldehyde and depolymerizing it just before use.

    • Rationale: Formaldehyde readily polymerizes to paraformaldehyde, reducing the concentration of the reactive monomeric form.[6] Acidic impurities can neutralize the basic conditions required for the reaction.

  • Catalyst and pH:

    • Action: The reaction is typically carried out under alkaline conditions.[1] Ensure the pH of the reaction mixture is maintained within the optimal range for the condensation.

    • Rationale: The Henry reaction is base-catalyzed. The dinitromethane anion acts as the nucleophile, and its formation and stability are pH-dependent.

  • Reaction Temperature and Time:

    • Action: Optimize the reaction temperature and time. While the reaction is often performed at or below room temperature to minimize side reactions, insufficient temperature or time may lead to an incomplete reaction. Monitor the reaction progress using techniques like TLC or NMR.

    • Rationale: Like many organic reactions, the rate of the Henry condensation is temperature-dependent. However, higher temperatures can promote side reactions such as the Cannizzaro reaction of formaldehyde.[4]

Experimental Workflow: Henry Condensation

Henry_Condensation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dinitromethane_salt Dinitromethane Potassium Salt reaction_vessel Reaction Vessel (Controlled Temp & pH) dinitromethane_salt->reaction_vessel Add to vessel formaldehyde Formaldehyde Solution (Freshly Prepared) formaldehyde->reaction_vessel Add dropwise under stirring isolation Isolation of 2,2-Dinitroethanol Salt reaction_vessel->isolation Reaction monitoring (TLC/NMR)

Caption: Workflow for the Henry condensation step.

Problem 3: Poor Yield and Side Products in the Fluorination Step

Question: The final fluorination step to produce this compound is resulting in a low yield and a mixture of products. What could be going wrong?

Answer: The electrophilic fluorination of the 2,2-dinitroethanol intermediate is a delicate step. The choice of fluorinating agent and precise control over reaction conditions are paramount to achieving high selectivity and yield.

Troubleshooting Protocol:

  • Choice of Fluorinating Agent:

    • Action: Utilize a selective electrophilic fluorinating agent. A common choice is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[1]

    • Rationale: Harsh fluorinating agents can lead to decomposition or the formation of multiple fluorinated byproducts. Selectfluor® is known for its relatively mild and selective fluorination capabilities.

  • Solvent and Reaction Conditions:

    • Action: The reaction is typically performed at room temperature in a suitable solvent.[1] Ensure the solvent is anhydrous, as water can react with the fluorinating agent and the intermediate.

    • Rationale: The presence of water can lead to hydrolysis of the fluorinating agent and the formation of unwanted byproducts. The solvent should be able to dissolve the reactants and be inert to the reaction conditions.

  • Purity of the Intermediate:

    • Action: Ensure the 2,2-dinitroethanol salt intermediate is of high purity before proceeding with the fluorination. Purify the intermediate if necessary.

    • Rationale: Impurities from previous steps can interfere with the fluorination reaction, leading to side products and a lower yield of the desired FDNE.

  • Work-up and Purification of FDNE:

    • Action: Develop an effective work-up and purification protocol for the final product. Techniques such as distillation or chromatography may be necessary to isolate pure FDNE.[2]

    • Rationale: FDNE can be thermally sensitive. Purification methods should be chosen to minimize the risk of decomposition.

Quantitative Data Summary: Typical Reaction Conditions

StepKey ReagentsTemperaturepHTypical Yield
Dinitromethane Salt FormationBarbituric acid, H₂SO₄, HNO₃, KOH0-10 °C (Nitration), RT (Hydrolysis)>12 (Hydrolysis)~87%[1]
Henry CondensationDinitromethane K-salt, FormaldehydeRoom TemperatureAlkaline-
Fluorination2,2-Dinitroethanol K-salt, Selectfluor®Room TemperatureNeutral~86%[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

A1: The synthesis of FDNE involves several significant safety hazards. Dinitro compounds are known to be toxic and potentially explosive, especially when dry, heated, or subjected to shock or friction.[7][8] It is crucial to handle these materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and splash goggles.[7][9] All dinitro-containing waste should be handled as hazardous P-coded waste.[7]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can be used to characterize intermediates and the final product. Gas chromatography (GC) can also be used to follow the rate of reaction, for example in the hydrolysis of FEFO to FDNE.[2]

Q3: What is the stability of this compound, and how should it be stored?

Q4: Can I use a different fluorinating agent besides Selectfluor®?

A4: While other electrophilic fluorinating agents exist, Selectfluor® is cited in a patented method for this synthesis due to its effectiveness and relative safety in handling.[1] Using a different agent would require a thorough literature search and process optimization to ensure compatibility and safety. The reactivity and selectivity of the fluorinating agent are critical to the success of this step.

Logical Relationship Diagram: Key Synthesis Stages and Challenges

FDNE_Synthesis_Challenges cluster_challenges Potential Challenges start Starting Materials (e.g., Barbituric Acid) dnm_salt Dinitromethane Salt Formation start->dnm_salt henry Henry Condensation dnm_salt->henry c1 Low Yield Side Reactions dnm_salt->c1 fluorination Electrophilic Fluorination henry->fluorination c2 Incomplete Reaction Formaldehyde Reactivity henry->c2 fdne This compound (FDNE) fluorination->fdne c3 Poor Selectivity Byproduct Formation fluorination->c3

Sources

Technical Support Center: 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-2,2-dinitroethanol (FDNE). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this energetic and valuable synthon. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties, handling, and general purification strategies for FDNE.

Q1: What are the primary safety precautions I should take when handling and purifying this compound?

A1: this compound is an energetic material and requires careful handling. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[1] All equipment should be properly grounded to prevent static discharge.[1] Avoid heat, sparks, open flames, and impact.[2] It is crucial to consult the Safety Data Sheet (SDS) for this compound before beginning any work.[1]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities are almost always related to the synthetic route employed.

  • Unreacted Starting Materials: If synthesizing from 2,2-dinitroethanol potassium salt, residual salt may be present.

  • Side-Reaction Products: Synthesis involving the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) can introduce contaminants like fluorodinitromethane and formaldehyde.[3][4]

  • Solvent Residues: Residual solvents from the reaction or initial workup are common.

  • Decomposition Products: Given its energetic nature, thermal or chemical decomposition can lead to various byproducts. The stability of the compound is a critical factor to consider during purification.[5]

Q3: Which analytical techniques are recommended for assessing the purity of FDNE?

A3: A multi-technique approach is best for robust purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly sensitive for confirming the presence and environment of the fluorine atom, while ¹H NMR can help quantify organic impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side products.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating FDNE from non-volatile impurities and starting materials. The choice of column and eluent is critical for separating fluorinated compounds from their non-fluorinated analogues.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like O-H (hydroxyl), C-F, and NO₂ (nitro) groups.[6]

Section 2: Troubleshooting Recrystallization

Recrystallization is a primary method for purifying solid compounds like FDNE. However, its success depends on careful solvent selection and technique.[8][9]

General Workflow for Recrystallization

The following diagram outlines the standard decision-making process for a single-solvent recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis Solvent_Screen Screen Solvents (Soluble Hot, Insoluble Cold) Dissolve Dissolve Crude FDNE in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->Hot_Filter Impurities Present? Cool Slow Cool to Room Temp, then Ice Bath Dissolve->Cool No Impurities Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry Purity_Check Assess Purity (NMR, GC-MS, etc.) Dry->Purity_Check

Caption: Workflow for single-solvent recrystallization.

Recrystallization Q&A

Q4: My FDNE does not crystallize out of solution upon cooling. What went wrong?

A4: This is a classic issue, typically caused by one of two things:

  • Excess Solvent: Too much solvent was used to dissolve the crude product.

  • Inappropriate Solvent: The chosen solvent has too high a solubility for FDNE, even at low temperatures.

Troubleshooting Steps:

  • Step 1: Try scratching the inside of the flask with a glass rod at the solvent line. This can create nucleation sites for crystal growth.

  • Step 2: Add a "seed crystal" of pure FDNE to the solution, if available.[10]

  • Step 3: If steps 1 and 2 fail, gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Be cautious not to overheat, given the compound's energetic nature.[11]

  • Step 4: If all else fails, the solvent is likely inappropriate. The entire process must be repeated after removing the current solvent and selecting a new one based on solubility tests.[12]

Scientific Rationale: Crystallization occurs when a solution becomes supersaturated. If too much solvent is used, the concentration of FDNE may not reach the supersaturation point upon cooling, and it will remain dissolved in the mother liquor.[12]

Q5: I obtained an oil instead of solid crystals. How do I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high, disrupting the crystal lattice formation.

Troubleshooting Steps:

  • Step 1: Re-heat the solution until the oil fully redissolves.

  • Step 2: Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if you used ethanol, adding water dropwise until the solution becomes slightly cloudy can promote proper crystal formation.[8][10]

  • Step 3: Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice.

  • Step 4: If the issue persists, the crude material may be too impure for recrystallization alone. A preliminary purification by column chromatography may be necessary to remove the impurities causing the oiling.

Q6: My final product yield is very low after recrystallization. Why?

A6: Low yield is a common problem with several potential causes.

Troubleshooting Steps & Rationale:

  • Cause: Using too much solvent.

    • Rationale: As discussed in Q4, excess solvent will retain a significant portion of your product in the mother liquor.[11] Use the absolute minimum amount of hot solvent required for dissolution.

  • Cause: Premature crystallization during hot filtration.

    • Rationale: If the solution cools too much during gravity filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.[8]

    • Solution: Use a stemless funnel, keep the receiving flask warm, and add a small excess of solvent (~2-5%) before filtering to ensure the compound remains in solution.[8][10]

  • Cause: Washing crystals with a solvent that is not ice-cold.

    • Rationale: The wash step is designed to remove residual mother liquor from the crystal surface. If the wash solvent is not cold, it will dissolve some of your purified product, reducing the yield.[12]

| Solvent Selection Guide for Polar Compounds like FDNE | | :--- | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use | | Water | 100 | High | May have low solubility even when hot. Good as an anti-solvent with alcohols. | | Ethanol | 78 | High | Often a good choice. Soluble hot, less soluble cold.[11] | | Isopropanol | 82 | Medium-High | Similar to ethanol, may offer different solubility profile. | | Dichloromethane | 40 | Medium | Low boiling point makes it easy to remove. Good for dissolving, but may need an anti-solvent like hexane for crystallization. | | Ethyl Acetate | 77 | Medium | Common recrystallization solvent, worth screening. | | Toluene | 111 | Low | Unlikely to be a good primary solvent due to polarity mismatch, but could be used in a mixed-solvent system. |

Section 3: Troubleshooting Column Chromatography

When recrystallization is insufficient, column chromatography provides a higher degree of separation based on differential adsorption of compounds to a stationary phase.

Troubleshooting Decision Tree

G cluster_separation Poor Separation cluster_elution Elution Issues start Problem with Chromatography no_sep Q7: No separation of spots (Rf values too similar) start->no_sep streaking Q8: Compound is streaking on the column start->streaking no_elution Q9: Compound will not elute from the column start->no_elution sol_sep Change eluent polarity. Decrease polarity for better separation of polar compounds. no_sep->sol_sep Solution sol_streak Product may be too polar or degrading. Try a more polar eluent or a different stationary phase (e.g., alumina). streaking->sol_streak Solution sol_elute Eluent is not polar enough. Increase the polarity of the mobile phase (e.g., increase ethyl acetate in hexane/EtOAc mixture). no_elution->sol_elute Solution

Caption: Decision tree for common chromatography problems.

Chromatography Q&A

Q7: My compounds are not separating on the column; they are all eluting together.

A7: This indicates that the chosen mobile phase (eluent) is too polar.

Scientific Rationale: In normal-phase chromatography (e.g., with silica gel), the stationary phase is polar. Polar compounds will adhere strongly, while non-polar compounds elute quickly. If the eluent is too polar, it will compete effectively with all compounds for binding sites on the silica, causing everything to be washed through the column quickly without proper separation. The goal is to find a solvent system where your desired compound has an Rf value of ~0.3 on a TLC plate.

Solution: Decrease the polarity of your eluent. If you are using a 50:50 mixture of ethyl acetate and hexane, try moving to a 20:80 or 30:70 mixture. This will increase the retention time of polar compounds on the column, allowing for better separation.

Q8: My product is streaking down the column instead of forming a tight band.

A8: Streaking can be caused by several factors:

  • Overloading the Column: Too much crude material was loaded. The stationary phase becomes saturated, and distinct bands cannot form.

  • Poor Solubility: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

  • Compound Degradation: FDNE or impurities may be reacting with the silica gel, which is slightly acidic.

  • Initial Sample Band is Too Wide: The crude sample was dissolved in too much solvent before loading.

Troubleshooting Steps:

  • Step 1: Ensure your crude sample is loaded in the minimum possible volume of solvent.

  • Step 2: If degradation is suspected (e.g., color change on the column), consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Step 3: If solubility is the issue, you may need to change the eluent system to one in which your compound dissolves more readily.

Q9: My compound seems to be stuck at the top of the column and will not elute.

A9: This is the opposite problem of Q7: the mobile phase is not polar enough.

Scientific Rationale: FDNE is a polar molecule due to its hydroxyl and nitro groups. If the eluent (e.g., pure hexane) is very non-polar, it cannot displace the highly polar FDNE from the highly polar silica gel stationary phase.

Solution: Gradually increase the polarity of the mobile phase. This is the principle behind gradient elution. Start with a low-polarity eluent and slowly increase the percentage of a more polar solvent (e.g., start with 10% ethyl acetate in hexane and gradually increase to 30%, 50%, etc.). This will allow less polar impurities to elute first, followed by your more polar product.

References

  • GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 17003-75-7 Name: this compound. Retrieved from [Link]

  • WIPO Patentscope. (2019, June 18). Preparation method of 2-fluoro-2, 2-dinitroethanol. CN109896959. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation.
  • Taylor, F., Jr., & Kaplan, L. A. (1963, October 22). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Defense Technical Information Center. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(52), 11837-11865.
  • Salomone, A., & Perna, F. M. (2020). 2,2,2-Trifluoroethanol: A Versatile Solvent for Asymmetric Catalysis. Synthesis, 52(17), 2451-2466.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Decomposition Pathways of 2-Fluoro-2,2-dinitroethanol (FDNE) Under Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-2,2-dinitroethanol (FDNE). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the decomposition of FDNE under various stress conditions. Understanding the stability and decomposition pathways of this energetic material is paramount for ensuring experimental safety and developing robust applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FDNE) and why is its decomposition behavior important?

A1: this compound is a fluorinated nitroalcohol that serves as a valuable precursor, or synthon, for creating advanced energetic compounds and specialty chemicals.[1] Its molecular structure, containing both a fluorine atom and two nitro groups on the same carbon, imparts unique properties but also introduces potential instabilities. Studying its decomposition is critical for:

  • Safety and Hazard Assessment: As with all organic nitro compounds, FDNE has the potential for rapid, highly exothermic decomposition, which can be violent or explosive under certain conditions.[2][3] Understanding the triggers (heat, light, chemical incompatibility) and the energy released is essential for safe handling, storage, and processing.

  • Predicting Shelf-Life and Stability: The decomposition rate under ambient or storage conditions determines the material's shelf-life. Autocatalytic decomposition, where reaction products accelerate further degradation, can significantly shorten this period.[4]

  • Controlling Reactions: For its use as a synthon, knowledge of its stability profile allows for the design of synthetic routes that avoid unintended decomposition, ensuring higher yields and purity of the target molecule.

Q2: What are the primary theoretical decomposition pathways for FDNE under thermal stress?

A2: While specific experimental literature on FDNE's decomposition is limited, we can infer the most probable pathways based on the known behavior of similar aliphatic nitro compounds and fluoroalcohols.[5][6] The decomposition is likely initiated by the cleavage of the weakest bond in the molecule.

  • C-N Bond Homolysis: The Carbon-Nitro (C-NO₂) bond is typically the weakest link in many nitroalkanes.[6][7] Homolytic cleavage would generate a 2-fluoro-2-nitro-1-hydroxyethyl radical and a nitrogen dioxide (NO₂) radical. This is often the primary initiating step in the decomposition of many energetic materials.[8]

  • HONO Elimination (Nitrous Acid Elimination): A concerted molecular elimination pathway, where a hydrogen atom from the hydroxyl group and an adjacent nitro group are eliminated as nitrous acid (HONO), is another plausible route.[9] This pathway is common for nitroalkanes with an available alpha-hydrogen.

  • HF Elimination: The presence of a fluorine atom and an adjacent hydroxyl group makes the elimination of hydrogen fluoride (HF) a possibility, similar to the decomposition of 2-fluoroethanol at high temperatures.[5] This would likely lead to the formation of 2,2-dinitroacetaldehyde.

The dominant pathway is highly dependent on temperature, pressure, and the phase (gas or condensed) of the material.

Q3: What are the expected decomposition products, and what are their safety implications?

A3: Based on the proposed pathways, a complex mixture of gaseous and solid products can be expected. Key products may include:

  • Nitrogen Oxides (NOx): Primarily nitrogen dioxide (NO₂) and nitric oxide (NO) from C-N bond scission and subsequent reactions.[7][10] These gases are toxic and highly corrosive.

  • Hydrogen Fluoride (HF): A highly toxic and corrosive gas resulting from HF elimination pathways.[11]

  • Carbonyl Compounds: Such as formaldehyde and acetaldehyde, which can form from the carbon backbone.[5]

  • Water (H₂O) and Carbon Dioxide (CO₂): These are common final products in the complete decomposition of energetic materials.[10]

The formation of acidic gases like NOx and HF can lead to autocatalysis, where the products accelerate the decomposition rate of the remaining material, posing a significant safety hazard.[4]

Q4: What analytical techniques are recommended for studying FDNE decomposition?

A4: A multi-technique approach is essential for a comprehensive understanding.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the onset temperature of decomposition, peak exothermic temperature, and the energy released.[12][13] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the volatility and decomposition stages.

  • Infrared (IR) and Raman Spectroscopy: These techniques are excellent for studying changes in chemical bonding during decomposition. They can be used to track the disappearance of the nitro (NO₂) and hydroxyl (O-H) groups of FDNE and the appearance of new functional groups in the products.[12]

  • Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Pyrolysis: This is crucial for separating and identifying volatile decomposition products.[14]

  • X-ray Radiography: For condensed-phase studies, this technique can be used to visualize density changes within the material as it undergoes thermal decomposition, helping to identify ignition points.[15]

Troubleshooting Guides

Q: My Differential Scanning Calorimetry (DSC) results for FDNE show a variable onset temperature and peak shape between runs. What is causing this inconsistency?

A: Inconsistent thermal analysis data for energetic materials is a common issue that can almost always be traced back to experimental parameters. The high activation energy of decomposition in many nitro compounds means that small variations can have a significant effect.[2] Here is a logical workflow to diagnose the problem:

Caption: Logical workflow for troubleshooting inconsistent DSC results.

Causality Explained:

  • Heating Rate: A high heating rate can cause the sample's internal temperature to lag behind the furnace temperature, shifting the observed decomposition to a higher temperature. Slower rates provide data closer to thermal equilibrium.[12]

  • Sample Purity: Impurities, such as residual solvents or synthetic precursors, can lower the decomposition temperature or introduce additional thermal events.[2][3]

  • Crucible Type: For energetic materials, decomposition often produces a large volume of gas. In an open pan, the endothermic process of vaporization can mask the initial, weaker exothermic decomposition signals. A hermetically sealed pan contains the products, ensuring the measured heat flow is directly related to the chemical reactions under pressure.[13]

Q: I am unable to identify key decomposition products using GC-MS. The chromatogram is a noisy baseline with few discernible peaks.

A: This issue often stems from the nature of the decomposition products and the analytical setup. Many initial decomposition products of nitro compounds are highly reactive radicals or small, polar molecules that are not well-suited for direct GC-MS analysis.

Troubleshooting Steps:

  • Check Your Trapping Method: Are you effectively capturing the evolved gases?

    • Cold Trap: Ensure your cold trap (e.g., liquid nitrogen) is sufficiently cold to condense semi-volatile products.

    • Sorbent Tube: Use a sorbent tube (e.g., Tenax® or charcoal) to adsorb volatile organic compounds, which can then be thermally desorbed into the GC.

  • Consider Derivatization: Small, polar molecules like formaldehyde and alcohols have poor chromatographic peak shape. Derivatizing your trapped sample (e.g., via silylation) can increase their volatility and thermal stability, leading to sharper peaks and better identification.

  • Use a Pyrolysis-GC-MS System: A dedicated pyrolysis unit allows for precise and rapid heating of the FDNE sample directly in the GC inlet. This minimizes secondary reactions that can occur during slower heating and transfer, providing a clearer picture of the primary decomposition products.

  • Verify Mass Spectrometer Settings: Perform a system suitability check with a known standard (e.g., PFTBA) to ensure the MS is properly tuned and calibrated. Confirm you are scanning a wide enough mass range to detect expected fragments.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by DSC

This protocol outlines the standard method for evaluating the thermal decomposition characteristics of FDNE using DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Weigh 1.0 ± 0.2 mg of dry, purified FDNE into a high-pressure, hermetically sealable aluminum pan.

    • Using a crucible press, hermetically seal the pan. This is a critical step to ensure containment of gaseous products and accurate measurement of heat flow.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the decomposition event (e.g., 350 °C) at a constant heating rate of 5 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of the main exothermic peak. This represents the initiation of rapid decomposition.

    • Integrate the area under the exothermic peak to calculate the total enthalpy of decomposition (ΔH, J/g).

    • Record the temperature at the peak maximum (T_peak).

Self-Validation: Run the experiment in triplicate to ensure reproducibility. The onset temperature should not vary by more than ±2 °C between runs.

Protocol 2: Identification of Volatile Decomposition Products by Pyrolysis-GC-MS

This protocol provides a workflow for identifying the gaseous products of rapid thermal decomposition.

G cluster_prep Sample Preparation cluster_pyrolysis Decomposition cluster_analysis Analysis A Weigh ~100 µg FDNE into pyrolysis tube B Insert into Pyrolyzer at GC Inlet A->B C Heat rapidly to Decomposition Temp. B->C D GC Separation (e.g., DB-5ms column) C->D E MS Detection (EI, 70 eV) D->E F Data Processing: Peak Integration & Library Search E->F G Final Product List F->G Identify Products DecompositionPathways cluster_path1 Pathway 1: C-N Bond Homolysis (Major) cluster_path2 Pathway 2: HONO Elimination cluster_path3 Pathway 3: HF Elimination FDNE This compound (FDNE) Rad1 •CH(OH)CF(NO2)• FDNE->Rad1 Δ (Heat) NO2 •NO2 (Nitrogen Dioxide) FDNE->NO2 Δ (Heat) Int2 2-Fluoro-2,2-dinitroacetaldehyde FDNE->Int2 Δ (Heat) HONO HONO (Nitrous Acid) FDNE->HONO Δ (Heat) Int3 2,2-Dinitro-vinyl alcohol (enol intermediate) FDNE->Int3 Δ (Heat) HF HF (Hydrogen Fluoride) FDNE->HF Δ (Heat) Products1 H2O, CO, CO2, HF Rad1->Products1 Further Reactions Products2 CO, HF, NOx Int2->Products2 Decomposes Products3 CO2, NOx, H2O Int3->Products3 Tautomerizes & Decomposes

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-2,2-dinitroethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2,2-dinitroethanol. As a critical precursor for advanced energetic compounds, its synthesis requires precision, a deep understanding of the reaction mechanism, and an unwavering commitment to safety.[1] This document moves beyond a simple recitation of steps to offer a troubleshooting framework grounded in chemical principles, helping you navigate the complexities of the synthesis and optimize for yield and purity.

The synthesis of energetic materials involves significant hazards, including the handling of toxic precursors and sensitive intermediates that may be explosive.[2] A thorough safety review and adherence to all institutional and regulatory safety protocols are mandatory before commencing any experimental work.[2]

Core Synthesis Protocol: From Barbituric Acid to this compound

The following protocol is a well-established route characterized by high yields and stable intermediates.[3] It proceeds in three main stages: formation of the dinitromethane potassium salt, hydroxymethylation, and final fluorination.

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, face shields, lab coats, and blast shields, must be used at all times. All steps involving energetic compounds or hazardous reagents must be conducted in a certified fume hood with proper ventilation.[4][5]

Stage 1: Dinitromethane Potassium Salt Synthesis
  • Nitration/Hydrolysis: Barbituric acid is used as the starting material. It undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by hydrolysis to yield gem-dinitroacetylurea.

  • Alkaline Hydrolysis: The gem-dinitroacetylurea is then hydrolyzed in an alkaline aqueous solution of potassium hydroxide (KOH). This step is critical for forming the intermediate dinitromethane potassium salt and has reported yields as high as 87%.[3]

Stage 2: 2,2-Dinitroethanol Potassium Salt Synthesis
  • Hydroxymethylation: The dinitromethane potassium salt from Stage 1 is reacted with a 37% formaldehyde solution.

  • pH Control: The reaction is conducted under alkaline conditions to facilitate the addition reaction, forming 2,2-dinitroethanol potassium salt.[3]

Stage 3: Fluorination to this compound
  • Fluorination Reaction: The 2,2-dinitroethanol potassium salt is fluorinated using a selective electrophilic fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), commercially known as Selectfluor®.[3]

  • Reaction Conditions: This final step can be effectively carried out at room temperature, achieving yields of up to 86%.[3]

  • Purification: The final product, this compound, can be purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.[6]

Experimental Workflow Diagram

G cluster_0 Stage 1: Dinitromethane Salt Formation cluster_1 Stage 2: Hydroxymethylation cluster_2 Stage 3: Fluorination & Purification A Barbituric Acid B Nitration & Hydrolysis (H₂SO₄ / HNO₃) A->B C gem-Dinitroacetylurea B->C D Alkaline Hydrolysis (KOH) C->D E Dinitromethane Potassium Salt (Yield: ~87%) D->E G Addition Reaction (Alkaline Conditions) E->G F Formaldehyde (37% aq.) F->G H 2,2-Dinitroethanol Potassium Salt J Fluorination (Room Temp) H->J I Selectfluor® I->J K Crude this compound (Yield: ~86%) L Purification (Recrystallization / Chromatography) K->L M Pure this compound L->M G Start Low Yield in Fluorination Step Q1 Was a selective fluorinating agent (e.g., Selectfluor®) used? Start->Q1 A1_No Use a recommended electrophilic fluorinating agent. Q1->A1_No No A1_Yes Check Reagent Quality: - Is it new? - Stored correctly? Q1->A1_Yes Yes A1_Bad Procure fresh, high-purity fluorinating agent. A1_Yes->A1_Bad No Q2 Was the pH monitored and kept neutral/alkaline? A1_Yes->Q2 Yes A2_No Repeat with pH monitoring. Buffer if necessary. Q2->A2_No No Q3 Was the temperature maintained consistently? Q2->Q3 Yes A3_No Use a temperature-controlled bath and ensure proper mixing. Q3->A3_No No Success Yield Optimized Q3->Success Yes

Caption: Decision tree for troubleshooting low fluorination yield.

Q2: I've obtained the product, but analytical data (NMR, GC-MS) shows significant impurities. How can I improve purity?

A2: Product impurity often results from incomplete reactions, side reactions, or inadequate purification.

  • Potential Side Reactions: The dinitro-functionalized backbone can be susceptible to side reactions. For instance, in related syntheses, the use of certain nucleophiles can cause the elimination of nitrous acid. [1]Ensure reaction conditions do not favor degradation pathways (e.g., excessive heat or prolonged reaction times).

  • Purification Strategy - Recrystallization: This is often the most effective method for removing minor impurities from a solid product. [6]The key is solvent selection. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Recommended Solvents for Screening: Based on analogous compounds, start with alcohols (Methanol, Ethanol) or acetone. A solvent/anti-solvent system like Dichloromethane/Hexane can also be effective. [6]* Purification Strategy - Column Chromatography: If recrystallization is ineffective, particularly for separating compounds with similar solubility, silica gel column chromatography is the next step.

    • Recommended Eluent Systems: A gradient of hexane/ethyl acetate is a standard starting point for compounds of this polarity. Monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent ratio.

Parameter Recrystallization Column Chromatography
Best For Removing small amounts of solid impurities; large scale.Separating complex mixtures; structurally similar impurities.
Key Variable Solvent ChoiceStationary Phase & Eluent System
Starting Point Screen Methanol, Ethanol, Acetone [6]Silica Gel with Hexane/Ethyl Acetate gradient
Pros Cost-effective, scalable.High resolution, versatile.
Cons Can have significant product loss in mother liquor.Slower, requires more solvent, can be complex to scale up.

Q3: The hydrolysis of gem-dinitroacetylurea to dinitromethane potassium salt (Stage 1) is not reaching the reported 87% yield. What should I check?

A3: This hydrolysis is a critical step that relies on effective base-mediated cleavage.

  • Stoichiometry of Base: Ensure the correct molar equivalent of potassium hydroxide (KOH) is used. An insufficient amount will lead to an incomplete reaction.

  • Reaction Temperature and Time: While specific parameters are not detailed in the patent, hydrolysis reactions are often sensitive to temperature. [1]If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) with careful monitoring might improve the rate and completeness.

  • Purity of Starting Material: The purity of the gem-dinitroacetylurea from the first step is paramount. Impurities carried over from the nitration can interfere with the hydrolysis. Confirm the purity of this intermediate before proceeding.

Frequently Asked Questions (FAQs)

What is the most critical step to control in this synthesis? The final fluorination step is arguably the most critical. The choice of the correct, high-quality fluorinating reagent and maintaining proper pH are essential for achieving a high yield and avoiding the formation of difficult-to-remove impurities. [3][7] Can alternative, less hazardous synthesis routes be considered? Research into safer synthesis methods for energetic materials is ongoing. [8][9]Flow chemistry, which involves pumping reagents through small reactors, is an emerging technique that can significantly improve safety by minimizing the volume of hazardous material being reacted at any given time and allowing for better control of reaction exotherms. [10]Another published laboratory method involves the hydrolysis of bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), which may be an alternative depending on the availability of the starting material. [11] What are the primary safety concerns with this compound? As a fluorinated nitroalcohol, this compound should be handled as a potentially toxic and energetic material. [1]The primary concerns are:

  • Toxicity: Simple fluorinated alcohols like 2-fluoroethanol are known to be highly toxic. [12][13]Assume this compound has a similar or higher toxicity profile and avoid all contact with skin, eyes, and inhalation of any dust or vapors. [14]2. Explosive Hazard: The presence of two nitro groups makes this an energetic compound. It may be sensitive to shock, friction, or heat. [2]Always handle small quantities and use appropriate safety measures like blast shields.

How should the final product be stored? Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources. [4]It should be stored separately from incompatible materials, particularly oxidizing and reducing agents.

What analytical techniques are recommended for product characterization? A combination of techniques is necessary for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of fluorine.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, especially the nitro (NO₂) and hydroxyl (-OH) groups.

  • Elemental Analysis: To confirm the empirical formula.

References

  • WIPO Patentscope. (2019). CN109896959 - Preparation method of 2-fluoro-2, 2-dinitroethanol. Retrieved from [Link]

  • Badgujar, D. M., Talawar, M. B., Zarko, V. E., & Mahulikar, P. P. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Combustion, Explosion, and Shock Waves, 55(3), 249-267. Retrieved from [Link]

  • SpringerLink. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Retrieved from [Link]

  • Defense Technical Information Center. (1963). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17003-75-7, this compound. Retrieved from [Link]

  • Google Patents. (1972). US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation.
  • Defense Technical Information Center. (n.d.). Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. Retrieved from [Link]

  • Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 17003-75-7 Name: this compound. Retrieved from [Link]

  • MDPI. (n.d.). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

  • Annual Reviews. (n.d.). DESIGN AND SYNTHESIS OF ENERGETIC MATERIALS. Retrieved from [Link]

  • ResearchGate. (2022). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoronitroaliphatics. IV. Reactions of this compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. Retrieved from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]

  • ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

  • ChemicalRegister. (n.d.). ETHANOL,2-FLUORO-2,2-DINITRO- (CAS No. 17003-75-7) Suppliers. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude 2-Fluoro-2,2-dinitroethanol.

Welcome to the technical support center for this compound (FDNE). As a critical precursor in the development of advanced energetic compounds, its purity is paramount for predictable performance and safety.[1] This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and validated protocols to assist you in achieving high-purity FDNE.

Section 1: Critical Safety & Handling Protocols

Before commencing any purification protocol, it is imperative to understand the hazardous nature of this compound. As a dinitro compound, it is an energetic material and must be handled with extreme caution.

Frequently Asked Questions: Safety

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its potential as an explosive and its toxicity. Dinitro compounds are sensitive to shock, friction, and heat. Thermal decomposition can lead to the rapid release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2][3] It is also classified as a skin, eye, and respiratory irritant.

Q2: What is the minimum Personal Protective Equipment (PPE) required?

A2: Always handle FDNE in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Hand Protection: Use chemically resistant gloves. Consult your glove manufacturer's guide for compatibility with fluorinated nitroalkanes.[3][4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[4]

Q3: How should I handle spills?

A3: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3][5] Do not use combustible materials like paper towels to clean up the bulk of the spill. Collect the absorbed material in a suitable, closed container for hazardous waste disposal.[3] Ensure the area is well-ventilated. For large spills, evacuate the area and follow your institution's emergency procedures.

Q4: What are the proper storage conditions for FDNE?

A4: Store in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[2][4] The container must be kept tightly closed.[3]

Section 2: Understanding Potential Impurities

Effective purification begins with understanding what you need to remove. The synthesis of FDNE, often involving the fluorination of a 2,2-dinitroethanol salt, can introduce several impurities.[1][6]

Impurity Type Potential Compounds Origin
Starting Materials 2,2-dinitroethanol potassium saltIncomplete fluorination reaction.[1][6]
Reaction Precursors Dinitromethane potassium salt, FormaldehydeResiduals from intermediate synthesis steps.[1][6]
Side-Reaction Products FluorodinitromethaneCan form during side reactions in some synthesis routes.[7]
Solvent Residues Methanol, WaterSolvents used during synthesis and workup.[7]

Section 3: Purification Workflow & Technique Selection

The choice of purification technique depends on the nature of the impurities and the scale of your experiment. Below is a general decision-making workflow.

G Purification Strategy Decision Workflow for FDNE crude Crude FDNE Product tlc Initial Purity Assessment (TLC / HPLC) crude->tlc solid Is the product a solid with a major crystalline component? tlc->solid Assess Physical State recryst Primary Technique: Recrystallization solid->recryst Yes liquid Is the product an oil or are impurities close in polarity? solid->liquid No final_purity Final Purity & Characterization (HPLC, NMR, GC-MS) recryst->final_purity chrom Primary Technique: Column Chromatography liquid->chrom Yes distill Is the product thermally stable with volatile impurities? (HIGH RISK - EXPERT USE ONLY) liquid->distill No chrom->final_purity vac_dist Secondary Technique: Vacuum Distillation distill->vac_dist Yes vac_dist->final_purity

Caption: Decision workflow for selecting a primary purification method.

Section 4: Recrystallization Guide

Recrystallization is often the most effective method for purifying solid FDNE, especially at larger scales.[8] It relies on the principle that the desired compound and impurities have different solubilities in a given solvent.[9]

Experimental Protocol: Solvent Screening

The key to successful recrystallization is choosing the right solvent.[9] An ideal solvent should dissolve FDNE poorly at low temperatures but completely at high temperatures.

  • Preparation: Place approximately 20-30 mg of crude FDNE into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, water, dichloromethane/hexane mixture) dropwise at room temperature.[8]

  • Solubility Test (Cold): Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • Solubility Test (Hot): If the compound is poorly soluble at room temperature, gently heat the mixture in a water bath until the solvent boils.[10] Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.[11] An ideal solvent will yield abundant, well-formed crystals.

  • Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot, leading to good crystal recovery.

Protocol: Single-Solvent Recrystallization

G cluster_0 Recrystallization Workflow start 1. Dissolve Crude FDNE in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) start->hot_filter cool 3. Slow Cooling to Room Temp (Promotes large crystal growth) hot_filter->cool ice_bath 4. Cool in Ice Bath (Maximizes yield) cool->ice_bath vac_filter 5. Vacuum Filtration (Isolate crystals) ice_bath->vac_filter wash 6. Wash Crystals (Use ice-cold solvent) vac_filter->wash dry 7. Dry Purified Crystals (Under vacuum) wash->dry

Caption: Step-by-step workflow for single-solvent recrystallization.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.

  • Solution 1 (Reheat & Dilute): Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[12]

  • Solution 2 (Change Solvent): Your chosen solvent may be inappropriate. Consider a lower-boiling point solvent or a mixed-solvent system.[11]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue, usually caused by using too much solvent or the solution being too clean (lacking nucleation sites).

  • Cause 1: Too much solvent. The concentration of FDNE is below its saturation point even at low temperatures.

  • Solution 1: Evaporate some of the solvent by gently heating the solution under a stream of nitrogen or air, then attempt to cool and crystallize again. Be extremely cautious not to overheat the energetic compound.

  • Cause 2: Lack of nucleation sites.

  • Solution 2a (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can provide nucleation sites.[8]

  • Solution 2b (Seeding): If you have a small crystal of pure FDNE, add it to the solution to induce crystallization.[13]

Q: My final product purity is still low after recrystallization. Why?

A: This suggests that the impurities have similar solubility properties to FDNE in your chosen solvent or that impurities were trapped within the crystal lattice.

  • Cause 1: Ineffective Solvent. The solvent does not effectively discriminate between the product and a key impurity.

  • Solution 1: Re-screen for a different solvent or try a mixed-solvent system.[11]

  • Cause 2: Rapid Crystallization. Cooling the solution too quickly can trap mother liquor (containing impurities) inside the crystals.

  • Solution 2: Ensure the cooling process is slow and gradual. Insulating the flask can help.[10]

  • Cause 3: Solid-Solution Formation. Some impurities can be incorporated into the crystal lattice of the product.

  • Solution 3: A second recrystallization may improve purity. If not, an alternative technique like column chromatography is necessary.[14]

Section 5: Column Chromatography Guide

For separating complex mixtures or when recrystallization fails, column chromatography offers higher resolution.[8] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[15]

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. A good system will show clear separation of your product from impurities, with an Rf value for FDNE of approximately 0.2-0.4.[8] Start with a non-polar solvent like hexanes and increase polarity by adding ethyl acetate or acetone.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method to ensure a uniform, bubble-free stationary phase.

  • Sample Loading: Dissolve the crude FDNE in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin adding the eluent to the top of the column, maintaining a constant flow. The separation occurs as the mobile phase moves down the column.[16] A gradient elution (gradually increasing solvent polarity) may be required for complex mixtures.[8]

  • Fraction Collection: Collect the eluate in separate tubes (fractions).[8]

  • Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

Troubleshooting Column Chromatography

Q: I'm getting very poor separation. The spots on my TLC plate are streaking or overlapping.

A: This points to issues with the sample, solvent, or stationary phase.

  • Cause 1: Sample Overload. Too much sample was loaded onto the column, exceeding its separation capacity.

  • Solution 1: Use a larger column or reduce the amount of sample loaded.

  • Cause 2: Improper Solvent System. The eluent is either too polar (everything comes off quickly) or not polar enough (everything stays at the top).

  • Solution 2: Re-optimize the solvent system using TLC. If streaking occurs, adding a small amount of a modifier (like 0.1% acetic acid or triethylamine, depending on the compound's nature) can sometimes help.

  • Cause 3: Compound Insolubility. The compound is precipitating on the column.

  • Solution 3: Ensure the sample is fully dissolved before loading and is soluble in the mobile phase.

Q: My compound won't elute from the column.

A: The compound is too strongly adsorbed to the silica gel.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. In extreme cases, a stronger solvent like methanol may be needed, but be aware this can also elute highly polar impurities.

Section 6: Purity Assessment Methods

After purification, you must validate the purity of your FDNE. A multi-technique approach provides the most comprehensive analysis.[17]

Technique Principle Primary Strengths Primary Limitations
HPLC Differential partitioning between a mobile and stationary phase.[18]High resolution, excellent for quantitative analysis, suitable for non-volatile compounds.[18][19]May not identify co-eluting peaks without a mass spectrometer detector (LC-MS).[18]
GC-MS Separation by volatility, followed by mass-based detection.[19]High sensitivity, provides structural information for impurity identification.[17]Not suitable for thermally labile compounds that may decompose in the hot injector.[19]
qNMR Signal intensity is directly proportional to the number of nuclei.[19]Primary analytical method (does not require a reference standard), highly accurate, provides structural confirmation.[19]Lower sensitivity compared to chromatographic methods, requires a pure internal standard.[17]

References

  • LookChem. (n.d.). Cas 17003-75-7, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 2-nitroethanol-625-48-9.docx. Retrieved from [Link]

  • Google Patents. (n.d.). US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • AKEMI. (n.d.). Safety data sheet. Retrieved from [Link]

  • WIPO Patentscope. (2019). 109896959 Preparation method of 2-fluoro-2, 2-dinitroethanol. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Defense Technical Information Center. (1963). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. Retrieved from [Link]

  • Bangladesh Journal of Nuclear Medicine. (2023). Evaluation of Physiochemical and Microbiological Stability of 2-[18F] Fluoro-2-Deoxy-D-Glucose, [18F]FDG. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Positive and Negative Affinity Chromatography to Purify Norovirus P-Domain Protein. Retrieved from [Link]

  • YouTube. (2022). Interpreting & working with protein chromatography chromatograms - w/practical look on an AKTA. Retrieved from [Link]

Sources

"stability issues and storage of 2-Fluoro-2,2-dinitroethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-2,2-dinitroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this energetic and reactive compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

I. Critical Overview: The Duality of Reactivity and Instability

This compound is a valuable synthon due to its high-energy content and the versatile reactivity of its functional groups.[1] However, the very features that make it useful—the electron-withdrawing gem-dinitro group, the electronegative fluorine atom, and the reactive primary alcohol—also render it susceptible to various degradation pathways. Understanding these inherent instabilities is paramount for its successful application. This guide is structured to address the most pressing questions and issues you may encounter.

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Proper storage is the single most critical factor in maintaining the purity and stability of this compound. Due to its potential for thermal and hydrolytic degradation, precise control of its environment is essential.

Parameter Short-Term Storage (Working Stock, < 1 month) Long-Term Storage (Archival, > 1 month) Rationale & Causality
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Lower temperatures significantly reduce the rate of potential decomposition reactions, including elimination of HF or H₂O and decomposition of the nitro groups.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)The compound may be sensitive to air and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis.[3]
Container Borosilicate Glass (Amber) or PTFE-lined cap vialBorosilicate Glass (Amber) or PTFE bottleUse materials with high chemical resistance. Amber glass is crucial to prevent potential photodegradation. Polytetrafluoroethylene (PTFE) is highly resistant to a wide range of chemicals, including fluorinated compounds.[4]
Container Seal Tightly sealed with PTFE-lined cap or Parafilm®Tightly sealed, consider secondary containmentPrevents ingress of atmospheric moisture and oxygen. Secondary containment adds a layer of safety for long-term storage.

Q2: What are the primary signs of degradation I should look for?

A2: Visual inspection and analytical characterization are key to identifying a compromised sample.

Indicator Observation Potential Cause
Color Change Development of a yellow or brown tint from a colorless liquid.Formation of nitro-decomposition products or other chromophores.
Gas Evolution Pressure buildup in the storage vessel.Thermal decomposition can release gaseous products like nitrogen oxides (NOx), CO, CO₂, and hydrogen fluoride (HF).[1][2]
Phase Separation/Precipitate Formation of solid material or an immiscible liquid layer.Polymerization or formation of insoluble degradation products.
pH Change (in solution) A decrease in the pH of an unbuffered solution.Formation of acidic byproducts such as hydrogen fluoride (HF) or nitric/nitrous acid from the decomposition of nitro groups.[2]
Analytical Discrepancy Appearance of unexpected peaks in NMR, GC-MS, or HPLC analysis.Indicates the presence of impurities or degradation products.

Q3: Is this compound sensitive to moisture? What happens if it is exposed to water?

A3: Yes, it is highly likely to be sensitive to moisture, especially under non-neutral pH conditions or at elevated temperatures. The presence of water can lead to hydrolysis. While the compound can be synthesized via the hydrolysis of bis(2-fluoro-2,2-dinitroethyl)formal with acid and heat, this demonstrates that the bonds are susceptible to cleavage under these conditions.[5] In neutral water at ambient temperature, the process may be slow, but it remains a significant risk to long-term purity.

Q4: What materials should I avoid when working with this compound?

A4: Due to its structure, several classes of materials should be considered incompatible.

Incompatible Material Class Specific Examples Reason for Incompatibility
Strong Bases Sodium hydroxide, potassium hydroxide, strong aminesCan catalyze decomposition reactions. The related compound 2-fluoroethanol undergoes dehydrofluorination in basic solutions.[6]
Strong Oxidizing Agents Nitric acid, perchloric acid, permanganatesCan react violently with the alcohol group and potentially the rest of the molecule, leading to uncontrolled energy release.[7]
Strong Acids Concentrated sulfuric acid, hydrochloric acidCan catalyze hydrolysis and elimination reactions, especially at elevated temperatures.[5][7]
Certain Metals Alkali metals, powdered aluminum or magnesiumHighly reactive and can lead to vigorous or explosive reactions.[7]
Reactive Organics Acid chlorides, acid anhydridesCan react with the alcohol functional group.

III. Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during experimentation.

Issue 1: My reaction yield is consistently lower than expected, and I suspect the starting material.

  • Troubleshooting Protocol:

    • Verify Purity: Re-run analytical characterization (e.g., ¹H NMR, ¹⁹F NMR, GC-MS) of your this compound stock. Compare it to a reference spectrum or initial quality control data. Look for impurity peaks that could indicate degradation.

    • Check for Water Content: Use Karl Fischer titration to determine the water content of your stock solution. Even small amounts of water can compromise reactions that are sensitive to moisture.

    • Review Handling Practices: Did you handle the compound under an inert atmosphere? Were your glassware and solvents scrupulously dry? Any exposure to atmospheric moisture could have initiated degradation.

    • Perform a Small-Scale Test: If you have access to a freshly opened or newly synthesized batch, run a small-scale reaction in parallel with your suspect stock to confirm if the starting material is the issue.

Issue 2: I observe gas bubbling or pressure buildup when I bring the compound to room temperature or during a reaction.

  • Causality: This is a critical safety warning. Gas evolution indicates decomposition. The primary suspects are the elimination of hydrogen fluoride (HF) or the decomposition of the dinitro groups to form nitrogen oxides (NOx).[1][2] This is often accelerated by heat.

  • Immediate Actions:

    • Work in a Fume Hood: Ensure all work is performed in a well-ventilated chemical fume hood.

    • Vent Carefully: If a container is under pressure, cool it down before carefully venting it in the fume hood, pointing the opening away from yourself and others.

    • Re-evaluate Reaction Temperature: Your reaction conditions may be too harsh. Consider if the reaction can be performed at a lower temperature.

    • Dispose of Compromised Material: If the compound is decomposing at room temperature, it is unstable and should be disposed of according to your institution's hazardous waste protocols.

Issue 3: My stored solution of this compound has turned yellow.

  • Diagnosis: The yellow color is a classic indicator of nitro compound degradation. This does not necessarily mean the material is unusable for all purposes, but its purity is compromised.

  • Workflow:

    • Quantify Impurity: Use a quantitative technique like qNMR or HPLC with a standard to determine the actual concentration of this compound remaining.

    • Identify Byproducts: If possible, use GC-MS or LC-MS to identify the major degradation products. This can provide clues about the degradation mechanism (e.g., hydrolysis vs. thermal decomposition).

    • Consider Purification: Depending on the nature of the impurities and your experimental needs, you may be able to re-purify the material (e.g., by careful distillation under high vacuum), though this should be approached with extreme caution due to its energetic nature.

    • Adjust Storage: This is a clear sign that your storage conditions are inadequate. Move the material to a colder, darker, and more inert environment as outlined in the storage table.

IV. Visualization of Key Processes

Diagram 1: Potential Degradation Pathways

This diagram illustrates the two most probable non-radical degradation pathways for this compound based on its functional groups and data from analogous compounds.[2][6]

A This compound (F(NO₂)₂CCH₂OH) B Pathway 1: Elimination A->B  Heat,  Acid/Base C Pathway 2: Nitro Group Instability A->C  Heat,  Aqueous Env. D Elimination of HF (Acid/Base Catalyzed) B->D E Elimination of H₂O (Acid Catalyzed) B->E F Retro-Henry Reaction (Base Catalyzed) B->F J Release of Nitrite (NO₂⁻) (e.g., in aqueous solution) C->J K C-N Bond Cleavage (Thermal Stress) C->K G 2,2-Dinitro-acetaldehyde D->G H Fluorodinitromethane F->H I Formaldehyde F->I L Formation of NOx gases K->L

Caption: Probable degradation pathways for this compound.

Diagram 2: Decision Workflow for Storage

This workflow provides a logical sequence for ensuring the proper storage of your material.

start Receive or Synthesize This compound q1 Intended Duration of Storage? start->q1 short_term Short-Term (< 1 month) Store at 2-8°C q1->short_term Short long_term Long-Term (> 1 month) Store at ≤ -20°C q1->long_term Long q2 Is container appropriate? short_term->q2 long_term->q2 container_ok Use Amber Glass or PTFE bottle with PTFE-lined cap q2->container_ok Yes container_bad Transfer to appropriate container under inert gas q2->container_bad No q3 Is an inert atmosphere required? container_ok->q3 container_bad->container_ok purge Purge headspace with Argon or Nitrogen q3->purge Yes (Recommended) seal Seal tightly and label with date and hazard info q3->seal No (Not Recommended) purge->seal end Storage Complete seal->end

Caption: Decision workflow for optimal storage of this compound.

V. References

  • Defense Technical Information Center (DTIC). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Available at: [Link].

  • WIPO Patentscope. Preparation method of 2-fluoro-2, 2-dinitroethanol. Available at: [Link].

  • LookChem. Cas 17003-75-7, this compound. Available at: [Link].

  • Loba Chemie. 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Available at: [Link].

  • K. M. V. Ravi, G. B. K. S. Prasad, E. Arunan. Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies. The Journal of Physical Chemistry A. 2011, 115(25), 6847-6857.

  • ACS Publications. Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry. 1969, 34(12), 3927-3930.

  • ResearchGate. Thermal degradation of fluoropolymers. Available at: [Link].

  • National Center for Biotechnology Information. 2-Fluoroethanol. PubChem Compound Database. Available at: [Link].

  • Wikipedia. 2-Fluoroethanol. Available at: [Link].

  • National Center for Biotechnology Information. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available at: [Link].

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link].

  • Utah State University. Incompatible Chemicals. Available at: [Link].

  • Walchem. Chemical Compatibility Chart. Available at: [Link].

  • Emory University. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available at: [Link].

Sources

Technical Support Center: Mitigating Hazards in 2-Fluoro-2,2-dinitroethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-2,2-dinitroethanol (FDNE). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of this high-energy material synthon. The production of FDNE involves highly energetic intermediates and hazardous reagents that demand meticulous handling and a deep understanding of the underlying chemical principles. This guide provides field-proven insights, troubleshooting protocols, and critical safety procedures to ensure both experimental success and laboratory safety.

Section 1: Core Hazard Analysis

The synthesis of this compound is a multi-step process fraught with significant hazards at each stage. The primary dangers stem from the inherent instability of polynitroaliphatic compounds and the aggressive nature of the reagents used.

  • Energetic Nature: The target molecule and its precursors contain multiple nitro groups, rendering them energy-rich. This creates a high risk of rapid, exothermic decomposition or detonation, which can be initiated by heat, shock, or friction.[1]

  • Precursor Instability: Intermediates such as the alkali metal salts of dinitromethane and 2,2-dinitroethanol are known to be sensitive.[2] Their handling and storage are critical safety control points.

  • Reagent Hazards: The synthesis employs strong nitrating agents (e.g., fuming nitric acid), which are highly corrosive and can cause runaway reactions. Additionally, potent fluorinating agents are powerful oxidizers that can react violently with many materials.[3]

  • Toxic Decomposition Products: In the event of thermal decomposition or a spill, toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF) can be released.[4] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[5]

Hazard Mitigation Workflow

A proactive approach to safety is non-negotiable. The following workflow illustrates the hierarchy of controls that must be implemented before any experimental work begins.

HazardMitigationWorkflow cluster_controls Hierarchy of Controls cluster_actions Specific Actions Elimination Elimination/Substitution (Often not feasible for target molecule synthesis) Engineering Engineering Controls (Primary barrier) Elimination->Engineering Most Effective Admin Administrative Controls (Procedural safety) Engineering->Admin Eng_Actions • Fume Hoods / Glove Boxes • Blast Shields • Remote Monitoring • Automated Reagent Dosing Engineering->Eng_Actions PPE Personal Protective Equipment (PPE) (Last line of defense) Admin->PPE Least Effective Admin_Actions • Standard Operating Procedures (SOPs) • Rigorous Training • 'Working Alone' Policy Prohibition • Designated Synthesis Area Admin->Admin_Actions PPE_Actions • Flame-Resistant Lab Coat • Chemical Goggles & Face Shield • Heavy-Duty Compatible Gloves • Hearing Protection (if needed) PPE->PPE_Actions

Caption: Hierarchy of controls for managing synthesis hazards.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of FDNE. Each entry follows a "Symptom - Potential Cause - Solution" format.

Issue 1: Uncontrolled Exotherm During Nitration
  • Question: I am performing the nitration of barbituric acid and the reaction temperature is rising rapidly, exceeding the protocol's limit, even with the cooling bath set correctly. What should I do?

  • Answer:

    • Immediate Action: Cease addition of the nitrating agent immediately. If the temperature continues to rise uncontrollably, prepare for an emergency quench.

    • Potential Causes & Preventative Solutions:

      • Reagent Addition Rate: The rate of addition of the nitrating mixture (fuming nitric acid/sulfuric acid) is too high. The reaction is highly exothermic, and the cooling system cannot remove heat fast enough.

        • Solution: Use a syringe pump for slow, controlled addition. The SOP should specify an addition rate in mL/min that has been validated on a small scale.

      • Inadequate Agitation: Poor mixing creates localized "hot spots" where the concentration of reactants is high, leading to a runaway reaction.

        • Solution: Ensure the stirring mechanism (magnetic or overhead) is powerful enough to create a deep vortex, indicating efficient mixing throughout the reaction vessel.

      • Cooling Bath Inefficiency: The cooling bath may not have sufficient capacity or surface area contact with the reaction flask.

        • Solution: Use a larger cooling bath and ensure the flask is immersed as much as is safe. For larger scales, consider a cryostat with a circulating coolant for more precise temperature control.

Issue 2: Discoloration and Gas Evolution from Dinitromethane Salt
  • Question: My isolated dinitromethane potassium salt has started to turn brown and I notice a faint acidic smell while storing it. Is this dangerous?

  • Answer:

    • Immediate Action: Yes, this is a sign of decomposition and is extremely dangerous. Do not handle the material directly. If the decomposition appears to be accelerating (e.g., visible gas evolution), evacuate the area and contact your institution's emergency response team.

    • Potential Causes & Preventative Solutions:

      • Impurities: Residual acid from the synthesis can catalyze the decomposition of the salt.

        • Solution: Ensure the salt is thoroughly washed with an appropriate solvent (e.g., cold, dry ethanol) as per the validated protocol to remove impurities. Purity should be confirmed by analytical methods before storage.

      • Improper Storage: Dinitro-alkane salts are sensitive to heat, light, and moisture.

        • Solution: Store the material in a cool, dark, and dry environment, preferably in a desiccator inside a refrigerator designated for reactive materials. Store in small quantities to minimize risk.

      • Atmospheric CO₂ and Water: The salt can react with atmospheric moisture and carbon dioxide, leading to slow decomposition.

        • Solution: Store under an inert atmosphere (e.g., argon or nitrogen).

Issue 3: Low Yield and Byproducts in the Fluorination Step
  • Question: I am fluorinating the 2,2-dinitroethanol potassium salt using Selectfluor, but my yield of FDNE is low and I'm seeing several unidentified byproducts in my NMR. What could be the cause?

  • Answer:

    • Potential Causes & Preventative Solutions:

      • Presence of Water: Fluorinating agents like Selectfluor are highly reactive and can be consumed by water, reducing the yield and creating byproducts.[3]

        • Solution: All glassware must be rigorously dried (e.g., oven or flame-dried under vacuum). Solvents must be anhydrous grade and handled under an inert atmosphere. The 2,2-dinitroethanol potassium salt precursor must also be thoroughly dried before use.

      • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will result in an incomplete reaction.

        • Solution: Accurately calculate the molar equivalents. It may be necessary to run small-scale trials to determine the optimal stoichiometry for your specific setup and precursor purity.

      • Reaction Temperature: The fluorination of the dinitroethanol salt is typically performed at or below room temperature.[4][6] Higher temperatures can lead to decomposition and side reactions.

        • Solution: Maintain strict temperature control using an ice bath or cryostat. Monitor the internal reaction temperature, not just the bath temperature.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical piece of personal protective equipment (PPE) for this synthesis? A1: While a full suite of PPE is mandatory, the combination of chemical splash goggles and a full-face shield is arguably the most critical.[7][8] An unexpected exothermic event can result in rapid ejection of highly corrosive and toxic materials. Protecting the eyes and face from this possibility is paramount.

Q2: Can I scale up this synthesis from 1g to 100g by simply multiplying all the reagents? A2: Absolutely not. The thermal dynamics of a reaction change significantly with scale. The surface-area-to-volume ratio decreases, making heat dissipation far less efficient. A 100-fold increase in scale requires a complete re-evaluation of the process, including heat transfer calculations, more robust cooling systems, and potentially a shift from batch to continuous flow processing for improved safety.[9]

Q3: How should I dispose of waste from this synthesis? A3: All waste, including excess reagents, reaction mixtures, and contaminated materials (gloves, absorbent paper), must be treated as hazardous.[7] Nitro-containing compounds should never be mixed with organic waste streams without being quenched first. Reaction mixtures should be carefully quenched by slow addition to a large volume of a suitable cold solution (e.g., ice-water or a reducing agent like sodium bisulfite solution, depending on the step). All waste must be collected in clearly labeled, dedicated containers for disposal by your institution's environmental health and safety department.

Q4: What are the signs of thermal decomposition of the final product, this compound? A4: Signs of decomposition include discoloration (yellowing or browning), gas evolution, or an unexpected increase in temperature during storage or handling. Studies on similar compounds show decomposition can yield hazardous products like COF₂, CF₄, NOx, and HF.[4] If decomposition is suspected, do not attempt to move the container. Evacuate and alert emergency personnel.

Section 4: Key Experimental Protocols

Protocol 1: Emergency Quenching of a Runaway Reaction

This protocol must be understood by all personnel before starting the synthesis. A quenching station must be prepared and accessible at all times.

Prerequisites:

  • A large container (at least 10x the reaction volume) filled with ice and water.

  • A blast shield placed between the operator and the reaction.

  • Long-handled tongs for manipulating the flask.

  • All necessary PPE must be worn.

Procedure:

  • If a reaction shows signs of a runaway exotherm (rapid, uncontrolled temperature rise), immediately alert others in the lab and prepare to evacuate.

  • If it is safe to do so, remove the heating source (if any) and raise the reaction flask from the cooling bath to slow the reaction rate.

  • Position the prepared ice-water quenching bath adjacent to the reaction setup.

  • Using tongs and from behind a blast shield, carefully but swiftly lift the reaction flask and immerse it in the quenching bath.

  • If the reaction is highly vigorous, it may be safer to pour the reaction mixture directly into the quenching bath. This is a last resort and carries a risk of splashing.

  • Once the reaction is quenched and the temperature has stabilized, leave it in the fume hood. Do not attempt to work it up immediately.

  • Report the incident to your supervisor and EHS department.

Emergency Quenching Decision Tree

QuenchingDecisionTree Start Uncontrolled Temperature Rise Detected? Action1 Cease Reagent Addition Alert Others Start->Action1 Check1 Temperature Still Rising Rapidly? Action1->Check1 Action2 Prepare to Quench Use Blast Shield Check1->Action2 Yes Action5 Monitor from a Safe Distance Check1->Action5 No Check2 Is it Safe to Approach? Action2->Check2 Action3 Immerse Flask in Ice Bath (Use Tongs) Check2->Action3 Yes Action4 EVACUATE AREA Call Emergency Response Check2->Action4 No End Incident Contained & Reported Action3->End End_Fail Emergency Services Handle Incident Action4->End_Fail Action5->End

Caption: Decision workflow for emergency reaction quenching.

Data Summary Tables

Table 1: Key Reagent Hazard Profile

ReagentCAS NumberPrimary HazardsKey Handling Precautions
Fuming Nitric Acid7697-37-2Strong Oxidizer, Highly Corrosive, Toxic by InhalationUse in a chemical fume hood with acid-resistant surfaces. Wear acid-resistant gloves, apron, and face shield.
Dinitromethane Potassium Salt33130-61-1Potentially Explosive, Shock and Heat SensitiveHandle in small quantities. Avoid friction and impact. Store cool, dry, and under inert gas.
Selectfluor™140681-55-6Strong Oxidizer, CorrosiveKeep away from combustible materials. Handle in a dry environment (glove box or inert atmosphere).[3]
This compound17003-75-7Thermally Unstable, ToxicAvoid heating. Store in a cool, ventilated area. Handle with appropriate PPE to avoid skin contact.[10]

References

  • Safety and handling of fluorinated organic compounds - Benchchem. BenchChem.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Purdue University.
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • This compound | High-Energy Material Synthon - Benchchem. BenchChem.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. ACS Publications.
  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. LinkedIn.
  • US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation - Google Patents. Google Patents.
  • 109896959 Preparation method of 2-fluoro-2, 2-dinitroethanol - WIPO Patentscope. WIPO Patentscope.
  • 2,4-dinitrofluorobenzene - Report | CAMEO Chemicals | NOAA. NOAA Cameo Chemicals.
  • 2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 6.0 EMERGENCY RESPONSE PROCEDURES - UTIA Safety Office. UT Institute of Agriculture.
  • This compound (Cas 17003-75-7) - Parchem. Parchem.
  • Chemical Emergency Procedures: General Response and Clean-Up. CUNY Queens College.
  • This compound | 17003-75-7 - ChemicalBook. ChemicalBook.

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-2,2-dinitroethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers and chemists encountering yield-related challenges in the synthesis of 2-Fluoro-2,2-dinitroethanol (FDNE). As a critical precursor for advanced energetic materials, achieving a high-yield, high-purity synthesis of FDNE is paramount.[1] This document moves beyond simple procedural outlines to explain the causality behind common failures, providing a framework for logical troubleshooting and process optimization.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. What are the most common culprits?

Low overall yield is typically not due to a single issue but an accumulation of inefficiencies across the synthetic sequence. The most critical control points are:

  • Reagent Quality and Stoichiometry: The purity and dryness of all reagents, particularly the fluorinating agent and the dinitromethane salt intermediate, are crucial. Water content can lead to side reactions and decomposition.[2][3]

  • pH Control: The stability of intermediates and the efficiency of the hydroxymethylation and fluorination steps are highly pH-dependent. Deviations from optimal pH ranges can drastically increase the formation of byproducts.[4]

  • Temperature Management: Each step has an optimal temperature range. Excursions, especially overheating, can lead to decomposition of the thermally sensitive nitro-compounds and promote side reactions.[2]

  • Side Reactions: The acidity of the reaction medium can promote undesirable side reactions that consume starting material and complicate purification.[5] For instance, certain nucleophiles can cause the elimination of nitrous acid.[1]

Q2: What are the essential safety precautions for handling the reagents and intermediates in this synthesis?

The synthesis of this compound involves hazardous materials that demand strict safety protocols.

  • Nitrating Agents: Mixtures of concentrated sulfuric and nitric acid are extremely corrosive. Work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Nitroalkanes: Nitromethane and its derivatives, like dinitromethane, are toxic and can be flammable or explosive under certain conditions.[6][7][8] They should be handled in well-ventilated areas, away from ignition sources, and stored in tightly sealed containers.[6][8] Static discharge precautions should be implemented.[8]

  • Dinitromethane Salts: These intermediates should be handled with care, as they are energetic. Avoid friction, shock, and heat.

  • Fluorinating Agents: Reagents like Selectfluor are powerful oxidizing agents. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any work.[6][8][9][10]

Section 2: Step-by-Step Troubleshooting Guide

The synthesis of this compound is typically a three-stage process. This section addresses common yield issues at each stage.

Workflow: Synthesis of this compound

A Stage 1: Dinitromethane Salt Synthesis (Nitration & Hydrolysis) B Stage 2: Hydroxymethylation (Addition of Formaldehyde) A->B Intermediate: Dinitromethane K+ Salt C Stage 3: Electrophilic Fluorination B->C Intermediate: 2,2-Dinitroethanol K+ Salt D Final Product: This compound C->D

Caption: High-level overview of the synthetic pathway to this compound.

Part A: Stage 1 - Synthesis of Dinitromethane Potassium Salt

This stage involves the nitration of a suitable precursor (e.g., barbituric acid) followed by alkaline hydrolysis to yield the potassium salt of dinitromethane. High yields of up to 87% have been reported for this intermediate step.[11]

Q: My yield of dinitromethane potassium salt is low, and the product appears impure. What are the likely causes?

A: Low yield in this initial stage is often traced back to three factors: incomplete nitration, incomplete hydrolysis, or degradation of the product.

  • Inefficient Nitration: The nitrating mixture (e.g., H₂SO₄/fuming HNO₃) must be potent and used under appropriate temperature control.[11] Ensure the fuming nitric acid is fresh and the reaction temperature is maintained as specified in your protocol to prevent runaway reactions or incomplete conversion.

  • Incomplete Hydrolysis: The hydrolysis step requires a sufficiently alkaline aqueous solution (e.g., KOH) to drive the reaction to completion.[1][11] Monitor the pH to ensure it remains strongly basic throughout the addition of the nitrated intermediate.

  • Product Degradation: The dinitromethane anion is reactive. After hydrolysis, do not subject the reaction mixture to prolonged heating or highly acidic conditions, which could lead to decomposition.

  • After the hydrolysis step is complete, carefully neutralize a small, quenched aliquot of the reaction mixture.

  • Extract the aliquot with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against a standard of the starting material or expected intermediate (gem-dinitroacetylurea if using barbituric acid).

  • The absence of the starting intermediate indicates complete hydrolysis.

Part B: Stage 2 - Hydroxymethylation to 2,2-Dinitroethanol Potassium Salt

This is an addition reaction where the dinitromethane salt reacts with formaldehyde under alkaline conditions.[1][11]

Q: The conversion of my dinitromethane salt to the 2,2-dinitroethanol salt is poor. What should I investigate?

A: The primary factors here are the reactivity of the formaldehyde, the reaction pH, and temperature.

  • Formaldehyde Quality: Use a fresh, high-quality formaldehyde solution (e.g., 37%).[11] Older solutions can contain significant amounts of paraformaldehyde and formic acid, which will inhibit the reaction and lower the pH.

  • pH Control: The reaction must be maintained under alkaline conditions to keep the dinitromethane deprotonated as a reactive nucleophile.[1] However, excessively high pH can promote the Cannizzaro disproportionation of formaldehyde, reducing its availability.

  • Temperature: The reaction is typically performed at or slightly above room temperature. Excessive heat can lead to side reactions and degradation of the dinitroethanol product.

ParameterRecommended RangeRationale & Impact on Yield
pH 8.5 - 10Ensures dinitromethane is in its nucleophilic anionic form. pH > 11 can promote formaldehyde side reactions, reducing yield.
Temperature 20 - 30 °CProvides sufficient energy for the reaction without causing significant degradation of the product. Higher temperatures lower yield.
Formaldehyde 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion. A large excess can complicate purification and increase side products.
Reaction Time 2 - 6 hoursInsufficient time leads to incomplete conversion. Excess time offers no benefit and may allow for slow degradation.
Part C: Stage 3 - Electrophilic Fluorination

This is the final and often most challenging step, where the 2,2-dinitroethanol salt is fluorinated to yield the target compound. Modern methods utilize selective electrophilic fluorinating reagents, with yields reported as high as 86%.[1][11]

Q: The final fluorination step results in a low yield of FDNE and a complex mixture of byproducts. How can I optimize this?

A: Success in this step hinges on the choice and handling of the fluorinating agent, meticulous pH control, and the prevention of side reactions.

  • Fluorinating Agent: A selective reagent such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) is commonly used.[1][11] Ensure the reagent is dry and has been stored correctly, as its reactivity can be compromised by moisture.

  • Strict pH Control: During fluorination, the pH of the reaction must be maintained above 8.[4] An acidic environment can lead to the protonation of the dinitroethanol salt, rendering it unreactive towards the electrophilic fluorinating agent. Furthermore, acidic conditions can catalyze the elimination of nitrous acid, a major side reaction.[1][5] It is common practice to periodically add a base, such as a sodium carbonate solution, to maintain the required pH.[4]

  • Temperature: This reaction is typically performed at room temperature.[11] Exothermic reactions should be cooled to prevent temperature spikes that could decompose the product.

cluster_main Troubleshooting the Fluorination Stage Start Low Yield Observed Check_pH Was pH maintained > 8 throughout the reaction? Start->Check_pH Check_Reagent Is the fluorinating agent fresh, dry, and pure? Check_pH->Check_Reagent Yes pH_Issue Root Cause: Protonation of substrate and/or acid-catalyzed side reactions. Check_pH->pH_Issue No Check_Temp Was the temperature controlled effectively? Check_Reagent->Check_Temp Yes Reagent_Issue Root Cause: Inactive fluorinating agent leading to low conversion. Check_Reagent->Reagent_Issue No Temp_Issue Root Cause: Thermal decomposition of product and reagents. Check_Temp->Temp_Issue No Success Investigate purification loss or other upstream issues. Check_Temp->Success Yes

Caption: A decision-making workflow for troubleshooting the critical fluorination step.

Section 3: Purification and Characterization

Q: How can I effectively purify this compound from the crude reaction mixture?

A: A low isolated yield is often a result of inefficient purification. The choice of method depends on the scale and the nature of the impurities.

  • Distillation: If the hydrolysis of a precursor like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is used, the fluoroalcohol product can be distilled from the reaction mixture.[12]

  • Recrystallization: This is a cost-effective method for solid compounds. A proper solvent screening is critical. Solvents like methanol, ethanol, or acetone are good starting points for nitro-compounds.[13] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), should be chosen based on TLC analysis to achieve good separation.[13]

  • TLC Analysis: Determine the optimal solvent system that gives your product a retention factor (Rf) of ~0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen non-polar solvent.

  • Loading: Dissolve the crude product in a minimum amount of the solvent system or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Preparation method of 2-fluoro-2, 2-dinitroethanol. (2019). WIPO Patentscope. Retrieved from [Link]

  • Nitromethane - SAFETY DATA SHEET. (2021). Penta chemicals. Retrieved from [Link]

  • Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-fluoronitrobenzene. (1978). Google Patents.
  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. (2016). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. (1963). DTIC. Retrieved from [Link]

  • Bis(2-fluoro-2,2-dinitroethyl) formal preparation. (1972). Google Patents.
  • 2-Fluoroethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitromethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: Nitromethane. (n.d.). Carl ROTH. Retrieved from [Link]

  • Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. (1987). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-2,2-dinitroethanol (FDNE) is a significant compound in the field of energetic materials and as a precursor in chemical synthesis. Its precise and accurate quantification is paramount for quality control, stability studies, and safety assessments. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of FDNE, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. This document will focus on the most prevalent and robust methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis to aid in methodological selection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] For a thermally stable and volatile compound like FDNE, GC, particularly when coupled with a mass spectrometer (MS), offers exceptional selectivity and sensitivity.

Principle of Operation

In GC-MS, the sample is first vaporized and injected into the head of a chromatographic column.[1] The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).[1] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Upon elution, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification and quantification.[1]

The choice of a GC-MS approach is predicated on the need for high confidence in compound identification, which is critical when dealing with complex matrices where isobaric interferences might be present.

Experimental Protocol: GC-MS for FDNE Quantification

This protocol is a robust starting point and should be optimized for the specific instrumentation and sample matrix.

1.2.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of FDNE in a high-purity solvent such as acetonitrile or ethyl acetate. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For solid samples, an appropriate extraction method (e.g., sonication in acetonitrile) should be employed. For liquid samples, a simple dilution may be sufficient. Ensure the final concentration falls within the calibration range.

  • Internal Standard: To correct for variations in injection volume and instrument response, add a suitable internal standard (e.g., a structurally similar compound not present in the sample) to all standards and samples at a constant concentration.

1.2.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.[2]

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[2]

  • Injector: Split/splitless injector. A direct sample introduction (DSI) approach can be considered to minimize matrix effects from complex samples.[2]

  • Column: A mid-polarity column, such as a DB-35 or equivalent, is often suitable for nitro compounds.[3] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of FDNE.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample/Standard Solvent Add Solvent (e.g., Acetonitrile) Start->Solvent IS Spike with Internal Standard Solvent->IS Vortex Vortex/Sonicate IS->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Vaporize & Inject (1 µL) Filter->Inject Inject into GC GC GC Separation (Capillary Column) Inject->GC MS Ionization (EI) & Mass Analysis (SIM) GC->MS Integrate Peak Integration MS->Integrate Acquire Data CalCurve Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->CalCurve Quantify Quantify FDNE in Sample CalCurve->Quantify

Caption: Workflow for FDNE quantification using GC-MS.

Performance Characteristics

The performance of a GC-MS method is critical for ensuring reliable results.

ParameterTypical PerformanceRationale
Limit of Detection (LOD) Low ng/mL to pg/mLHigh sensitivity is achieved through the use of SIM mode, which focuses the mass spectrometer on specific ions of interest, reducing noise.
Limit of Quantification (LOQ) Low ng/mLTypically 3-5 times the LOD, ensuring precise and accurate measurements at low concentrations.[2]
Linearity (R²) > 0.995A wide linear dynamic range is essential for quantifying samples with varying concentrations without requiring multiple dilutions.
Precision (%RSD) < 15%Demonstrates the reproducibility of the method, with lower RSD values indicating higher precision.[2]
Accuracy (% Recovery) 85-115%Assessed by analyzing spiked samples, this parameter confirms the absence of significant matrix effects or sample loss during preparation.

High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Analytes

HPLC is a cornerstone of analytical chemistry, suitable for a wide range of compounds, especially those that are non-volatile or thermally labile.[4] While FDNE is amenable to GC, HPLC offers an alternative approach, particularly when derivatization is not desired or when dealing with complex mixtures where GC resolution may be challenging.

Principle of Operation

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.[4] For compounds like FDNE, a reversed-phase (RP-HPLC) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water).[5] In this mode, more polar compounds elute earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitro groups in FDNE provide a chromophore.

The choice of HPLC is often driven by its robustness, ease of use, and its applicability to a broader range of compounds without the requirement of volatility.

Experimental Protocol: RP-HPLC-UV for FDNE Quantification

2.2.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of FDNE in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter to remove particulates and protect the HPLC column.

2.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength corresponding to the absorbance maximum of FDNE (typically in the range of 210-230 nm for nitroalkanes).

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample/Standard Dilute Dilute in Mobile Phase Start->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject (10 µL) into HPLC Filter->Inject Inject into HPLC HPLC RP-HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (e.g., 220 nm) HPLC->UV Integrate Peak Integration UV->Integrate Acquire Data CalCurve Calibration Curve (Peak Area vs. Conc.) Integrate->CalCurve Quantify Quantify FDNE in Sample CalCurve->Quantify

Caption: Workflow for FDNE quantification using HPLC-UV.

Performance Characteristics
ParameterTypical PerformanceRationale
Limit of Detection (LOD) High ng/mL to low µg/mLUV detection is generally less sensitive than MS, resulting in higher detection limits. Sensitivity is dependent on the molar absorptivity of FDNE.
Limit of Quantification (LOQ) Low µg/mLSufficient for many quality control applications where trace-level analysis is not required.
Linearity (R²) > 0.998HPLC-UV typically provides excellent linearity over several orders of magnitude.
Precision (%RSD) < 5%Modern HPLC systems with autosamplers offer very high precision for injections and flow rates.
Accuracy (% Recovery) 90-110%The simpler sample preparation (often just dilution) can lead to very good accuracy.

Comparative Analysis and Method Selection

The choice between GC-MS and HPLC-UV for the quantification of FDNE depends on the specific analytical requirements.

FeatureGC-MSHPLC-UV
Selectivity Very High (based on retention time and mass spectrum)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (pg to ng levels)Moderate (ng to µg levels)
Compound Identification Definitive (via fragmentation pattern)Presumptive (based on retention time matching with standard)
Sample Throughput Moderate (longer run times due to temperature programming)High (isocratic runs can be fast)
Instrumentation Cost HighModerate
Robustness Moderate (injector and ion source can require cleaning)High (generally requires less maintenance)
Best Suited For Trace analysis, complex matrices, confirmatory analysis.Routine quality control, purity assessment, high-throughput screening.

Expert Recommendation:

  • For research and development, impurity profiling, or analysis in complex biological or environmental matrices , the superior selectivity and sensitivity of GC-MS make it the method of choice. The structural information from the mass spectrum provides unequivocal identification, which is crucial for regulatory submissions and in-depth scientific investigation.

  • For routine quality control in a manufacturing environment , where speed, robustness, and cost-effectiveness are key, HPLC-UV is an excellent option. Its high precision and simpler workflow allow for higher sample throughput.

Conclusion

The quantification of this compound can be reliably achieved using both Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography. GC-MS offers unparalleled sensitivity and specificity, making it ideal for demanding applications requiring trace-level detection and confirmatory identification. Conversely, HPLC-UV provides a robust, cost-effective, and high-throughput alternative perfectly suited for routine quality control and process monitoring. The ultimate selection of the analytical method should be a strategic decision based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources.

References

  • A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer. PubMed. Available at: [Link]

  • Pyrolysis/Gas Chromatography/Mass Spectrometry of Energetic Materials. DTIC. Available at: [Link]

  • Analytical methods. Toxicology. Available at: [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Available at: [Link]

  • How Is GC-MS Used For Quantitative Analysis? - Chemistry For Everyone. YouTube. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

  • Exploring Energetic Materials Using Nontargeted Analysis. LCGC International. Available at: [Link]

  • Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. Available at: [Link]

  • Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. PMC - NIH. Available at: [Link]

  • GC-MS Home lab series (part 1). YouTube. Available at: [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf. Available at: [Link]

  • Method for determining impurities in 2, 2-difluoroethanol by gas chromatography. Google Patents.
  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds in Low Concentrations in Air. DTIC. Available at: [Link]

  • Global and Local QSPR Models to Predict the Impact Sensitivity of Nitro Compounds. ResearchGate. Available at: [Link]

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. Available at: [Link]

  • Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. Available at: [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-Fluoro-2,2-dinitroethanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of energetic materials, the purity of 2-Fluoro-2,2-dinitroethanol (FDNE) is a critical parameter dictating its performance, stability, and safety.[1][2] This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of FDNE against other analytical techniques. The methodologies and validation parameters presented herein are synthesized from established practices for analogous compounds, ensuring a scientifically rigorous and reliable approach.[3][4][5]

The Criticality of Purity in Energetic Materials

This compound is a key synthon in the development of advanced energetic compounds.[1] The presence of impurities, such as starting materials, by-products from side reactions (e.g., fluorodinitromethane, formaldehyde), or degradation products, can significantly impact the material's energetic output and sensitivity.[6] Therefore, a precise and accurate analytical method for purity determination is paramount for quality control and lot-to-lot consistency.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone for the purity analysis of non-volatile and thermally labile compounds like FDNE.[7] Its high resolving power allows for the effective separation of the main analyte from structurally similar impurities.

Optimized HPLC Parameters

The selection of HPLC parameters is dictated by the physicochemical properties of FDNE. A reversed-phase C18 column is recommended due to its versatility and effectiveness in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a range of compounds with varying polarities. A UV detector is suitable for this analysis, as the nitro groups in FDNE provide a chromophore for UV absorbance.

Parameter Specification Rationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Provides excellent separation for a wide range of moderately polar to non-polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to suppress the ionization of acidic impurities and improve peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-2 min: 20% B2-15 min: 20-70% B15-18 min: 70% B18-20 min: 20% BA gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmWhile a full UV scan is recommended to determine the optimal wavelength, 210 nm is a common choice for nitroalkanes.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Sample Concentration 1 mg/mL in Mobile Phase A/B (80:20)A suitable concentration for achieving a good signal-to-noise ratio without overloading the column.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC purity analysis for FDNE.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve FDNE Sample Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate Prep_Mobile Prepare & Degas Mobile Phases Prep_Mobile->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended method for routine purity analysis, other techniques can provide complementary information or may be more suitable for specific applications.

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, suitable for non-volatile and thermally labile compounds.[7]May not identify co-eluting impurities without mass spectrometric detection.Routine quality control, purity assessment, and quantification of known impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for separating volatile impurities.[5] High sensitivity with appropriate detectors (e.g., FID, ECD).Not suitable for non-volatile or thermally labile compounds; FDNE may degrade at high temperatures.[5] Derivatization may be required.[8]Analysis of volatile impurities and residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight and structural information for impurity identification. Very high sensitivity and specificity.Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR). Does not require chromatographic separation.Lower sensitivity compared to chromatographic methods. May not detect trace impurities.Structural elucidation and confirmation of the main component. Can be used for quantitative analysis of major components.
Thermal Analysis (DSC/TGA) Measures changes in physical and chemical properties as a function of temperature.Provides information on thermal stability, decomposition, and the presence of volatile impurities.[9]Not a separative technique; cannot distinguish between different impurities with similar thermal behavior.Assessing thermal stability and screening for overall impurity levels that affect decomposition.

The following decision tree can guide the selection of the most appropriate analytical method:

Method_Selection Start Analytical Goal Routine_QC Routine Purity & Quantification? Start->Routine_QC Yes Volatile_Imp Analysis of Volatile Impurities? Start->Volatile_Imp No HPLC HPLC-UV Routine_QC->HPLC Unknown_ID Identification of Unknown Impurities? Volatile_Imp->Unknown_ID No GC GC-MS Volatile_Imp->GC Yes Thermal_Stab Assess Thermal Stability? Unknown_ID->Thermal_Stab No LCMS LC-MS Unknown_ID->LCMS Yes Thermal DSC/TGA Thermal_Stab->Thermal Yes

Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocol: HPLC Method

This protocol describes a validated reversed-phase HPLC method for the quantitative determination of the purity of this compound.

Reagents and Materials
  • This compound Reference Standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Water (HPLC grade)

  • 0.45 µm Syringe Filters

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
  • As detailed in the "Optimized HPLC Parameters" table above.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water, mix thoroughly, and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile and degas.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the FDNE reference standard and dissolve in a 25 mL volumetric flask with a mixture of Mobile Phase A and B (80:20) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

System Suitability

Before sample analysis, the system suitability must be verified.

  • Inject the standard solution five times.

  • The % Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • The tailing factor for the FDNE peak should be ≤ 2.0.

  • The theoretical plates for the FDNE peak should be ≥ 2000.

Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • For purity determination by area percent, integrate all peaks in the chromatogram.

Calculation

The purity of the FDNE sample is calculated using the area percent method:

Purity (%) = (Area of FDNE Peak / Total Area of all Peaks) x 100

Conclusion

The presented HPLC method provides a reliable and robust approach for the routine purity assessment of this compound. For comprehensive characterization, particularly the identification of unknown impurities, hyphenated techniques such as LC-MS are invaluable. The choice of analytical methodology should always be guided by the specific requirements of the analysis, whether it be for routine quality control, stability studies, or in-depth impurity profiling.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. SpringerLink. Available at: [Link]

  • Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. ResearchGate. Available at: [Link]

  • Exploring Energetic Materials Using Nontargeted Analysis. LCGC International. Available at: [Link]

  • Bis(2-fluoro-2,2-dinitroethyl) formal preparation. Google Patents.
  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. ACS Publications. Available at: [Link]

  • Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. Available at: [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PubMed Central. Available at: [Link]

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

A Comparative Analysis of Energetic Plasticizers: 2-Fluoro-2,2-dinitroethanol vs. 2,2-dinitropropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two pivotal compounds in the field of energetic materials: 2-Fluoro-2,2-dinitroethanol (FDNE) and 2,2-dinitropropanol (DNPOH). Both serve as foundational precursors for advanced energetic plasticizers, which are critical components in modern solid propellants and polymer-bonded explosives (PBXs). Energetic plasticizers are designed to improve the mechanical properties and processability of explosive formulations while simultaneously contributing to the overall energy output, a significant advancement over inert plasticizers.[1][2][3][4] This document delves into their synthesis, physicochemical properties, thermal stability, and performance characteristics, supported by experimental data and established protocols to aid researchers and formulation scientists in their material selection process.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

The primary structural difference between FDNE and DNPOH lies in the substituent at the carbon atom adjacent to the gem-dinitro group: a fluorine atom in FDNE versus a methyl group in DNPOH. This seemingly minor variation has profound implications for their chemical and physical properties.

The introduction of a highly electronegative fluorine atom in FDNE significantly increases the molecule's density and alters its electronic character compared to the electron-donating methyl group in DNPOH.[2] Higher density is a desirable trait in energetic materials as it often correlates with improved detonation performance.[2][5]

G cluster_FDNE This compound (FDNE) cluster_DNPOH 2,2-dinitropropanol (DNPOH) FDNE_structure DNPOH_structure G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Barbituric Acid / Nitroethane) step1 Formation of gem-Dinitro Intermediate start->step1 step2 Hydroxymethylation (Addition of Formaldehyde) step1->step2 step3_fdne Selective Fluorination step2->step3_fdne FDNE Path product_dnpoh DNPOH step2->product_dnpoh DNPOH Path product_fdne FDNE step3_fdne->product_fdne

Caption: Generalized workflow for the synthesis of FDNE and DNPOH.

Performance and Application Insights

The ultimate value of FDNE and DNPOH lies in their role as precursors to energetic plasticizers like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) and bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), respectively. [6][7][8][9]The properties of these parent alcohols dictate the performance of the final plasticizer.

Thermal Stability and Decomposition

Thermal stability is a critical parameter for energetic materials, influencing their storage, safety, and operational limits.

  • 2,2-dinitropropanol (DNPOH): DNPOH and its derivatives, particularly the widely used BDNPA/F plasticizer, are known to undergo decomposition via hydrolysis. [10][11][12]Acid-catalyzed hydrolysis of the acetal/formal linkage is a dominant degradation pathway, yielding DNPOH as a primary product. [10][11][12][13]At higher temperatures, C-N bond homolysis becomes a more significant decomposition route. [10][12]The initial decomposition step is often the elimination of nitrous acid (HONO), which can then catalyze further degradation. [14][13][15]

  • This compound (FDNE): While detailed decomposition kinetics for FDNE are less prevalent in open literature, the presence of the strong C-F bond is expected to enhance thermal stability compared to analogous non-fluorinated compounds. [2]However, upon decomposition, fluorinated organic compounds can generate hazardous and corrosive products like hydrogen fluoride (HF) and carbonyl fluoride (COF₂), in addition to nitrogen oxides (NOx). [16]This necessitates special consideration in formulation and life-cycle management.

Energetic Performance and Plasticizing Efficiency

The primary function of these molecules is to serve as building blocks for plasticizers that enhance the performance of binder systems in explosives and propellants.

  • Energetic Contribution: FDNE is considered a more energetic building block than DNPOH. [7]This is attributed to the higher density imparted by the fluorine atom and a potentially more favorable oxygen balance in its derivative plasticizers. [2][5]Formulations incorporating fluorinated polymers and plasticizers can achieve the same energy output as conventional nitrated systems but with potentially greater chemical and thermal stability. [2]

  • Plasticizing Effect: Both compounds lead to plasticizers that effectively lower the glass transition temperature (Tg) of energetic polymers like glycidyl azide polymer (GAP) and polyNIMMO, which is crucial for maintaining mechanical properties at low temperatures. [17][18][19]For instance, a derivative of DNPOH was shown to have a notable ability to adjust the viscosity and Tg of GAP. [20]

G cluster_analysis Comparative Analysis Workflow Compound_A This compound (FDNE) Properties Physicochemical Properties Compound_A->Properties Synthesis Synthesis Route & Complexity Compound_A->Synthesis Performance Energetic Performance & Stability Compound_A->Performance Compound_B 2,2-dinitropropanol (DNPOH) Compound_B->Properties Compound_B->Synthesis Compound_B->Performance Conclusion Selection Criteria (Performance vs. Cost/Handling) Properties->Conclusion Synthesis->Conclusion Application Application as Plasticizer Precursor Performance->Application Application->Conclusion

Caption: Logical workflow for the comparative evaluation of FDNE and DNPOH.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and analysis of these compounds, representing common laboratory practices.

Protocol 1: Synthesis of 2,2-dinitropropanol (DNPOH) via Oxidative Nitration
  • Objective: To synthesize DNPOH from nitroethane.

  • Causality: This protocol follows the well-established Henry reaction preceded by an oxidative nitration to form the required gem-dinitro intermediate. The use of a base is critical for forming the nucleophilic nitronate anion.

  • Methodology:

    • Step 1: Nitronate Formation: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 66.5 mmoles of sodium hydroxide in 15 ml of water. While stirring and maintaining the temperature at 20°C, slowly add 66.5 mmoles of nitroethane. [21]Continue stirring until all nitroethane has dissolved.

    • Step 2: Condensation: Cool the solution to 5-7°C using an ice-water bath. Add 66.5 mmoles of 37% aqueous formaldehyde. Remove the cooling bath and stir the mixture for 2 hours at ambient temperature. [21] 3. Step 3: Oxidative Nitration: Re-cool the mixture in an ice-water bath. Add a solution of 0.265 moles of sodium nitrite in 30 ml of water. [21] 4. Step 4: Oxidation: Sequentially add a solution of 66.3 mmoles of sodium persulfate in 30 ml of water and a solution of 13.4 mmoles of potassium ferricyanide in 15 ml of water. The reaction is exothermic and the temperature may rise to ~35°C. [21] 5. Step 5: Workup and Isolation: Stir the mixture for 1 hour at ambient temperature. Separate the organic and aqueous phases. Extract the aqueous phase twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Step 6: Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation using a short path distillation apparatus to yield pure 2,2-dinitropropanol. [21]

Protocol 2: Thermal Stability Analysis by DSC/TGA
  • Objective: To determine the thermal decomposition characteristics of the energetic compound.

  • Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic decomposition events. Thermogravimetric Analysis (TGA) measures mass loss versus temperature, quantifying the decomposition process. Using multiple heating rates allows for the calculation of kinetic parameters. [22][23]* Methodology:

    • Sample Preparation: Accurately weigh 1-2 mg of the sample (FDNE or DNPOH) into a standard aluminum DSC pan or a TGA crucible. For volatile or energetic samples, hermetically sealed pans are used for DSC to contain pressure and prevent evaporation before decomposition. [23] 2. Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min).

    • Thermal Program (DSC): Heat the sample from ambient temperature to approximately 300-400°C at a constant heating rate (e.g., 10 °C/min). To determine kinetic parameters, repeat the experiment at several different heating rates (e.g., 5, 10, 15, and 20 °C/min). [22][23] 4. Instrument Setup (TGA): Place the sample crucible onto the TGA balance. Purge with a nitrogen atmosphere.

    • Thermal Program (TGA): Heat the sample over the same temperature range and at the same heating rates as the DSC analysis to correlate mass loss with thermal events.

    • Data Analysis:

      • From the DSC curve, determine the onset temperature and peak temperature of any exothermic decomposition peaks.

      • From the TGA curve, determine the temperature at which mass loss begins and the temperature of maximum mass loss rate from the derivative (DTG) curve. [22] * Use methods such as Kissinger or Ozawa-Flynn-Wall to calculate the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction from the data obtained at multiple heating rates.

Conclusion and Outlook

This guide provides a comparative analysis of this compound (FDNE) and 2,2-dinitropropanol (DNPOH), two important precursors for energetic plasticizers.

  • This compound (FDNE) stands out as a precursor for higher-performance energetic materials. [7]The presence of fluorine enhances density and energetic output, making it a valuable building block for advanced formulations where performance is the primary driver. [2][5]However, its synthesis is complex, and the decomposition products, including hydrogen fluoride, require careful handling and material compatibility considerations. [16]

  • 2,2-dinitropropanol (DNPOH) is a well-established precursor for one of the most commonly used energetic plasticizer systems, BDNPA/F. [9]Its synthesis is well-documented, with modern electrochemical methods offering a path to greener and more efficient production. [24][25]Its decomposition pathways, primarily driven by hydrolysis, are extensively studied, providing a solid foundation for stability and aging predictions. [10][11][12] The choice between FDNE and DNPOH as a starting material depends on the specific requirements of the application. For cutting-edge applications demanding maximum energy density, FDNE is the superior choice, provided the challenges of cost and handling are addressed. For formulations where reliability, cost-effectiveness, and a well-understood performance profile are paramount, DNPOH remains the industry workhorse. Future research will likely focus on optimizing the synthesis of FDNE to reduce costs and developing novel plasticizers from both platforms with enhanced thermal stability and reduced sensitivity.

References

  • Electrochemical synthesis of 2,2-dinitropropanol. Idaho National Laboratory. [Link]

  • Recent advances in the synthesis and properties of energetic plasticizers. RSC Publishing. [Link]

  • Synthesis of 2,2-dinitropropanol. PrepChem.com. [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. Defense Technical Information Center (DTIC). [Link]

  • (Open Access) A Review of Recent Advances of Energetic Plasticizers (2004). SciSpace. [Link]

  • EP0792254A1 - Synthesis of bis(2,2-dinitropropyl)acetal (bdnpa).
  • 2,2-Dinitropropanol | CAS#:918-52-5. Chemsrc. [Link]

  • Synthesis of 2,2-Dinitropropanol. Studies on Continuous Preparation. ACS Publications. [Link]

  • A review of recent advances of energetic plasticizers. ResearchGate. [Link]

  • Identification of 2,2-dinitropropanol, a Hydrolyzed Product of Aged Eutectic Bis(2,2-dinitropropyl) Acetal. Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • 109896959 Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. [Link]

  • Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. Ludwig-Maximilians-Universität München. [Link]

  • Potential Energetic Plasticizers on the Basis of 2,2-Dinitropropane-1,3-diol and 2,2-Bis(azidomethyl)propane-1,3-diol. ResearchGate. [Link]

  • 2,2-Dinitropropanol | C3H6N2O5. PubChem, National Institutes of Health. [Link]

  • Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. FOI. [Link]

  • Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether. RSC Publishing. [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. PubMed, National Institutes of Health. [Link]

  • Thermal stability of a eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal: Part B. Degradation mechanisms under water and high humidity environments. ResearchGate. [Link]

  • 2,2‐Dinitro‐1,3‐Bis‐Nitrooxy‐Propane (NPN): A New Energetic Plasticizer. ResearchGate. [Link]

  • Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. ResearchGate. [Link]

  • Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials. ResearchGate. [Link]

  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Defense Technical Information Center (DTIC). [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Publications. [Link]

  • 2-Fluoroethanol. Wikipedia. [Link]

  • Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate. China National Knowledge Infrastructure (CNKI). [Link]

  • Thermal stability of eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal: Part A. Degradation mechanisms in air and under nitrogen atmosphere. ResearchGate. [Link]

  • Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. PubMed Central, National Institutes of Health. [Link]

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. PubMed Central, National Institutes of Health. [Link]

  • US6425966B1 - Energetic plasticizer, and explosive and propellant composition containing same.
  • Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether. RSC Publishing. [Link]

  • Thermal decomposition and kinetics studies on the poly (2,2-dinitropropyl acrylate) and 2,2-dinitropropyl acrylate–2,2-dinitrobutyl acrylate copolymer. ResearchGate. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center (DTIC). [Link]

  • Electrochemical Synthesis of 2,2-dinitropropanol (2). ResearchGate. [Link]

  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). PubMed Central, National Institutes of Health. [Link]

  • Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. [Link]

Sources

A Comparative Performance Analysis of 2-Fluoro-2,2-dinitroethanol (FDNE) Derivatives in Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of energetic materials, the quest for compounds that offer a superior balance of high performance and low sensitivity is paramount. 2-Fluoro-2,2-dinitroethanol (FDNE) has emerged as a crucial building block for a new generation of energetic plasticizers, binders, and explosives.[1] The introduction of the fluorodinitroethyl group into molecular structures can enhance oxygen balance, increase energy content, improve stability through hydrogen bonding, and reduce sensitivity to external stimuli.[2] This guide provides a comprehensive comparison of the performance of various FDNE derivatives, supported by experimental data, to assist researchers and drug development professionals in this specialized field.

The Significance of FDNE and Its Derivatization

This compound is a fluorinated nitroalcohol that serves as a vital precursor in the synthesis of advanced energetic compounds.[3] Its utility lies in its ability to introduce the highly energetic fluorodinitro moiety into larger molecular frameworks.[3] Derivatization of FDNE, primarily through esterification or etherification, allows for the fine-tuning of critical properties such as melting point, thermal stability, density, and energetic output. These derivatives are particularly promising as melt-cast explosives and energetic plasticizers, which are essential components in modern explosive and propellant formulations.[4][5][6] The goal is to create materials that are not only powerful but also safe to handle, store, and transport.

Performance Metrics: A Comparative Overview

The performance of an energetic material is defined by a set of key parameters. This section provides a comparative analysis of several FDNE derivatives based on publicly available experimental data. The following table summarizes the critical performance metrics for a selection of these compounds.

Compound/DerivativeDensity (g/cm³)Thermal Stability (Tdec, °C)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)Reference
Ester-Bridged Derivatives
Esteryl-Bridged Compound 11.81-1.90190.7–208.3845936.630.5>360[4][5]
Esteryl-Bridged Compound 41.81-1.90190.7–208.3819629.827.6>360[4][5]
General Range for Esteryl-Bridged Series (1-5)1.81-1.90190.7–208.37870–845927.4–36.627.6–40>360[4][5]
Furazan-Based Derivative
N,N'-bis(fluorodinitroethyl)-3,4-dinitroaminefurazan (LLM-209)--898140.3--[2]
Triazine-Based Derivative
2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazineGoodExcellentHighHighComparable to TNT-[7]
Reference Compounds
RDX1.82~210875034.07.4120[2]
TNT1.65~240690019.015>353[7]

Note: Data for LLM-209 and the triazine derivative are presented as reported in the source, which did not provide all metrics in a comparable format. RDX and TNT are included for reference.

From this data, several key insights can be drawn:

  • Ester-bridged derivatives of FDNE exhibit high densities and excellent thermal stabilities, with decomposition temperatures consistently above 190°C.[4][5] Their detonation velocities and pressures are comparable to or exceed that of RDX, while demonstrating significantly lower sensitivity to impact and friction, highlighting their potential as insensitive high explosives.[4][5]

  • The furazan-based derivative, LLM-209 , shows exceptional detonation performance, with a reported detonation velocity of 8981 m/s and a pressure of 40.3 GPa, surpassing the performance of RDX.[2]

  • The triazine-based derivative is noted for its good density, excellent thermal stability, and high performance, with the added benefit of having impact sensitivities comparable to the relatively insensitive TNT.[7]

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of FDNE derivatives involve a series of well-defined experimental procedures. The following sections outline the typical methodologies employed.

A common and efficient method for synthesizing esteryl-bridged energetic compounds from FDNE is through an esterification reaction.[4][5]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the starting carboxylic acid and a catalyst (e.g., concentrated sulfuric acid) in a suitable solvent like toluene.

  • Addition of FDNE: Slowly add this compound (FDNE) to the solution. The molar ratio of the acid to FDNE is a critical parameter to be optimized, for instance, a ratio of 1:1.10 (dicarboxylic acid to FDNE) has been reported.

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 110°C) and maintain it for a set duration (e.g., 10 hours) to ensure the completion of the esterification.[8]

  • Work-up and Purification: After the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution and water to neutralize the acid catalyst and remove impurities.

  • Isolation: Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure ester derivative.

Caption: General workflow for the synthesis of FDNE ester derivatives.

A comprehensive suite of analytical techniques is employed to confirm the structure and assess the performance of the synthesized FDNE derivatives.

  • Structural Characterization: Techniques such as Infrared (IR) spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used to confirm the molecular structure of the new compounds.[4][5] Single-crystal X-ray diffraction provides definitive structural confirmation and density measurements.[4][5]

  • Thermal Analysis: Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of the compounds, including their melting points and decomposition temperatures.[4][5][9] These analyses are typically performed under a nitrogen atmosphere at various heating rates.[9]

  • Sensitivity Testing: The sensitivity of the energetic materials to mechanical stimuli is evaluated using standardized impact and friction tests.[4][5] These tests determine the energy required to initiate a reaction, providing a measure of the material's safety.

  • Performance Calculation: The detonation properties (velocity and pressure) are often calculated using specialized software like EXPLO5, based on the measured densities and calculated heats of formation.[4][5]

G cluster_characterization Characterization Pathway for FDNE Derivatives cluster_structure Structural Analysis cluster_properties Performance & Safety Analysis Synthesis Synthesized FDNE Derivative IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS XRay X-Ray Diffraction Synthesis->XRay Thermal Thermal Analysis (DSC/TG) Synthesis->Thermal Sensitivity Sensitivity Tests (Impact/Friction) Synthesis->Sensitivity Performance Detonation Calculation (EXPLO5) Synthesis->Performance

Caption: A logical flow for the comprehensive characterization of FDNE derivatives.

Conclusion and Future Outlook

The derivatives of this compound represent a significant advancement in the field of energetic materials. The ester-bridged compounds, in particular, demonstrate a highly desirable combination of high energy output and low sensitivity, making them strong candidates for next-generation melt-cast explosives.[4][5] Furthermore, the exceptional performance of furazan- and triazine-based derivatives underscores the versatility of FDNE as a building block.[2][7] Future research should focus on the scalability of the synthesis of these promising derivatives and their formulation into practical explosive and propellant compositions. The continued exploration of novel FDNE derivatives holds the key to developing safer and more powerful energetic materials for a wide range of applications.

References

  • Benchchem. This compound | High-Energy Material Synthon.
  • Ma, J., Yang, H., & Cheng, G. (2017). Study on the synthesis of 2-fluoro-2,2-dinitroethyl esters as a potential melt cast matrix in explosive charges. New Journal of Chemistry.
  • Baum, K. (1990). Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. Fluorochem, Inc.
  • Ma, J., Yang, H., & Cheng, G. (2017). Study on the synthesis of 2-fluoro-2,2-dinitroethyl esters as a potential melt cast matrix in explosive charges. Semantic Scholar.
  • Li, J. (2020). Study On The Synthesis And Performance Of New Fluorodinitroethylamine Energetic Materials. Globe Thesis.
  • N/A. (Date N/A). Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate. Source N/A.
  • N/A. (Date N/A). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.
  • N/A. (2022). Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. PMC - NIH.
  • N/A. (Date N/A). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC.
  • N/A. (Date N/A). High-Density Insensitive Energetic Materials: 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine. ResearchGate.

Sources

A Comparative Spectroscopic Guide to 2-Fluoro-2,2-dinitroethanol and its Alternatives for Energetic Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced energetic materials, the precise characterization of molecular components is paramount. 2-Fluoro-2,2-dinitroethanol (FDNE) has emerged as a significant precursor due to the energetic contributions of its gem-dinitro and fluoro functionalities. This guide provides an in-depth spectroscopic characterization of FDNE using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting detailed experimental data and protocols, this document serves as a practical resource for researchers. Furthermore, a comparative analysis with established energetic plasticizers—Glycidyl Azide Polymer (GAP), a eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal (BDNPA/F), and Nitroglycerin—offers a broader context for material selection and development.

Understanding the Spectroscopic Signature of this compound (FDNE)

Nuclear Magnetic Resonance (NMR) Spectroscopy of FDNE

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For FDNE, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of FDNE is expected to be relatively simple, dominated by the methylene protons adjacent to the hydroxyl group. Due to coupling with the neighboring fluorine atom, this signal will appear as a doublet. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit two primary signals corresponding to the two carbon atoms in the ethanol backbone. The carbon bearing the fluorine and two nitro groups will be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbon attached to the hydroxyl group will also show a smaller coupling to the fluorine atom (two-bond coupling).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single signal is expected for FDNE, which will be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal is indicative of the electron-withdrawing environment created by the two nitro groups.

Infrared (IR) Spectroscopy of FDNE

IR spectroscopy is instrumental in identifying the key functional groups within the FDNE molecule. The spectrum is anticipated to be characterized by strong absorption bands corresponding to the nitro groups, the hydroxyl group, and the carbon-fluorine bond.

Key IR Absorption Bands for FDNE:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Signals in the 2850-3000 cm⁻¹ range from the methylene group.

  • NO₂ Asymmetric Stretch: A very strong absorption band typically found between 1550 and 1600 cm⁻¹.

  • NO₂ Symmetric Stretch: Another strong band, usually appearing in the 1300-1370 cm⁻¹ region.

  • C-F Stretch: A strong, sharp absorption in the 1000-1100 cm⁻¹ range.

Comparative Spectroscopic Analysis: FDNE vs. Alternative Energetic Plasticizers

To provide a comprehensive evaluation, the spectroscopic data of FDNE is compared with three widely used energetic plasticizers: Glycidyl Azide Polymer (GAP), bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), and Nitroglycerin.

Spectroscopic Data Comparison

The following tables summarize the key NMR and IR spectral data for FDNE (predicted) and the selected alternatives.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (FDNE) (Predicted) ~4.5 (d, 2H, -CH₂-), ~3.5 (br s, 1H, -OH)~119 (d, ¹JCF), ~65 (d, ²JCF)
Glycidyl Azide Polymer (GAP) [1][2]3.32 (-CH₂-N₃), 3.50-3.80 (-CH₂-O- and -CH-), 5.20 (-CH₂-OH)[2]51.9 (C-N₃), 69.5 (-CH₂- from GAP), 78.8 (-CH- from GAP)[3]
bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) [4]Signals corresponding to the acetal/formal protons and the dinitropropyl groups.Resonances for the acetal/formal carbons and the dinitropropyl carbons.
Nitroglycerin [5]Multiplets corresponding to the CH and CH₂ groups of the glycerol backbone.Signals for the CH and CH₂ carbons of the glycerol backbone.

Table 2: Comparative ¹⁹F NMR and IR Spectral Data

CompoundKey ¹⁹F NMR Signal (ppm)Key IR Absorption Bands (cm⁻¹)
This compound (FDNE) (Predicted) ~ -110 (t)~3400 (br, O-H), ~1580 (s, asym NO₂), ~1350 (s, sym NO₂), ~1050 (s, C-F)
Glycidyl Azide Polymer (GAP) [1]N/A~3461 (br, O-H), ~2100 (s, N₃), ~1281 (s, N₃), ~1120 (s, C-O-C)[1]
bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) [6]N/ACharacteristic absorptions for NO₂ groups and C-O-C ether linkages.[6]
Nitroglycerin [7]N/A~1630 (s, asym NO₂), ~1265 (s, sym NO₂)[7]

Experimental Protocols and Safety Considerations

The handling and analysis of energetic materials require stringent safety protocols and well-defined experimental procedures to ensure the integrity of the data and the safety of the personnel.

Safety First: Handling Energetic Materials

CAUTION: All compounds discussed in this guide are energetic materials and should be handled with extreme care. Adherence to established safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For handling neat energetic materials, additional protective gear such as a face shield and blast shield may be necessary.[8]

  • Quantity Limitation: Work with the smallest possible quantities of material, especially during initial characterization.

  • Static Discharge Prevention: Use anti-static mats and wrist straps to prevent accidental initiation from electrostatic discharge.

  • Avoid Friction and Impact: Handle energetic materials gently and avoid any actions that could cause friction or impact.

  • Compatibility: Be aware of the chemical compatibility of the energetic material with solvents and other laboratory materials to prevent unintended reactions.

NMR Sample Preparation and Analysis Workflow

The following workflow outlines the key steps for obtaining high-quality NMR spectra of energetic materials.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Energetic Material (in a designated area) dissolve Dissolve in Deuterated Solvent (e.g., Acetone-d₆, DMSO-d₆) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H, ¹³C, ¹⁹F) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference end Characterization Complete reference->end Spectral Analysis

Figure 1: General workflow for NMR sample preparation and analysis of energetic materials.

IR Spectroscopy Sample Preparation and Analysis

For IR analysis, Attenuated Total Reflectance (ATR) is often the preferred method for energetic materials as it requires minimal sample preparation and reduces handling risks.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing start Place a small amount of sample on the ATR crystal instrument Acquire Background Spectrum start->instrument acquire Acquire Sample Spectrum instrument->acquire process Baseline Correction acquire->process normalize Normalization (if needed) process->normalize end Characterization Complete normalize->end Spectral Analysis

Figure 2: Workflow for IR analysis of energetic materials using the ATR technique.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR and IR spectroscopy provides a foundational dataset for researchers in the field of energetic materials. The predicted spectral data, based on closely related derivatives, offers a reliable guide for the identification and quality control of FDNE. The comparative analysis with established energetic plasticizers highlights the unique spectroscopic features of each compound, aiding in the rational design and selection of materials for specific applications. By adhering to the outlined experimental protocols and stringent safety measures, researchers can confidently and safely utilize these powerful analytical techniques to advance the development of next-generation energetic materials.

References

  • Nešić, J., et al. (Year). Synthesis and Characterization Glycidyl Azide Polymer of an Attractive Binder for Energetic Materials. Scientific Technical Review, 66(2), 41-48. Available at: [Link]

  • ResearchGate. (n.d.). Glycidyl azide polymer (GAP). Available at: [Link]

  • ResearchGate. (n.d.). Glycidyl Azide Polymer (GAP). I. Syntheses and Characterization. Available at: [Link]

  • National Institute of Standards and Technology. (2019). Analysis of Explosives Reference List. Available at: [Link]

  • Machin, J. W., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Molecules, 27(16), 5309. Available at: [Link]

  • Li, H., et al. (2021). Fluoropolymer/Glycidyl Azide Polymer (GAP) Block Copolyurethane as New Energetic Binders: Synthesis, Mechanical Properties, and Thermal Performance. Polymers, 13(16), 2724. Available at: [Link]

  • AZoM. (2017). Identifying Explosive Materials and Analyzing Post-Explosion Residues. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Physical characterization of Bis(2,2-dinitropropyl) acetal and Bis(2,2-dinitropropyl) formal. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum main peak assignments of NG. Available at: [Link]

  • ATB. (n.d.). Nitroglycerin. Available at: [Link]

  • DTIC. (n.d.). X-Ray Fluorescence Spectroscopy for Analysis of Explosive-Related Materials and Unknowns. Available at: [Link]

  • Europub. (n.d.). Synthesis of High-Energy Polymer – Glycidyl Azide Polymer (GAP). Available at: [Link]

  • MDPI. (n.d.). Recent Developments in Spectroscopic Techniques for the Detection of Explosives. Available at: [Link]

  • U.S. Army. (n.d.). BDNPA/BDNPF (A/F). Available at: [Link]

  • ResearchGate. (n.d.). Explosives identification by infrared spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Samples and Standards of Energetic Materials on Surfaces by Grazing Angle-FTIR Spectroscopy. Available at: [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]

  • Metrolab. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Available at: [Link]

  • Columbia University. (n.d.). Safety in NMR Laboratory. Available at: [Link]

  • SpectraBase. (n.d.). Nitroglycerine. Available at: [Link]

  • PubChem. (n.d.). Nitroglycerin. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectroscopic investigation of nitroglycerin using DFT calculations. Available at: [Link]

  • University of Alberta. (n.d.). NMR Laboratory General Safety Information. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Available at: [Link]

  • ResearchGate. (n.d.). Thermal stability of eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal: Part A. Degradation mechanisms in air and under nitrogen atmosphere. Available at: [Link]

  • University of Florida. (n.d.). Safety - Center for Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Vapor Pressures, Mass Spectra and Thermal Decomposition Processes of Bis(2,2‐Dintropropyl)acetal (BDNPA) and Bis(2,2‐Dinitropropyl)formal (BDNPF). Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Chemical Instruments. (n.d.). 19Flourine NMR. Available at: [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • National High Magnetic Field Laboratory. (n.d.). Ultrafast 19F MAS NMR. Available at: [Link]

  • MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for 2-Fluoro-2,2-dinitroethanol (FDNE), a critical precursor in the development of advanced energetic materials.[1] We will delve into a detailed, field-proven synthesis protocol and establish a rigorous validation framework using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The focus is on the causality behind experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of FDNE and Synthesis Validation

This compound (FDNE) is a high-energy density synthon, valued as a building block for more complex energetic compounds and specialty chemicals.[1] Its fluorinated dinitro-moiety makes it a valuable intermediate for introducing energetic functionalities into larger molecular structures.[1] Given its application in energetic materials, the unambiguous confirmation of its molecular structure and purity is paramount for safety, performance prediction, and reproducibility.

Spectroscopic validation is not merely a final check; it is an integral part of the synthesis process. It provides a non-destructive method to monitor the reaction progress, identify intermediates, and confirm the structure of the final product, ensuring that the desired energetic properties are achieved.

Comparison of Synthetic Pathways

Two primary routes for FDNE synthesis have been reported: a multi-step synthesis starting from barbituric acid and the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO). The choice of pathway depends on factors like precursor availability, desired scale, and safety infrastructure.

FeatureBarbituric Acid RouteFEFO Hydrolysis Route
Starting Materials Barbituric acid, fuming nitric acid, sulfuric acid, potassium hydroxide, formaldehyde, selective fluorinating agent.Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), sulfuric acid, water, silica gel.[2]
Key Advantages Utilizes relatively common and lower-cost starting materials. High reported yields for individual steps.[1]Fewer synthetic steps if FEFO is readily available.[2]
Key Disadvantages Multi-step process requiring isolation of intermediates. Use of fuming nitric and sulfuric acids requires specialized handling.FEFO itself is an energetic material requiring careful handling. The equilibrium can be challenging to drive to completion.[2]
Reported Yield Up to 87% for dinitromethane potassium salt and 86% for the final fluorination step.[1]80% to 95% recovery of FDNE from the hydrolysis mixture.[2]
Scalability Considered to have good engineering application prospects due to process maturity.Primarily demonstrated as a laboratory method.[2]

For this guide, we will focus on the more comprehensively documented Barbituric Acid route, which offers a robust and scalable pathway from common precursors.

Detailed Synthesis Protocol: The Barbituric Acid Pathway

This protocol is a self-validating workflow, where spectroscopic analysis at key junctures confirms the progression to the final product.

cluster_0 Step 1: Nitration & Hydrolysis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Fluorination A Barbituric Acid B gem-Dinitroacetylurea A->B Conc. H₂SO₄ Fuming HNO₃ C Dinitromethane Potassium Salt B->C KOH (aq) D 2,2-Dinitroethanol Potassium Salt C->D Formaldehyde (37% aq) E This compound (FDNE) D->E Selectfluor® (or similar)

Caption: Workflow for FDNE synthesis from Barbituric Acid.

Experimental Protocol:

  • Synthesis of Dinitromethane Potassium Salt:

    • Barbituric acid is used as the starting material. It undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by hydrolysis to yield gem-dinitroacetylurea.

    • This intermediate is then hydrolyzed in an alkaline aqueous solution, such as potassium hydroxide, to produce the dinitromethane potassium salt with high efficiency (yields up to 87% reported).[1]

  • Synthesis of 2,2-Dinitroethanol Potassium Salt:

    • The dinitromethane potassium salt is reacted with a 37% aqueous formaldehyde solution under alkaline conditions.

    • This addition reaction, a type of Mannich reaction, results in the formation of 2,2-dinitroethanol potassium salt.[1]

  • Fluorination to this compound (FDNE):

    • The final, critical step is the fluorination of the 2,2-dinitroethanol potassium salt.[1]

    • A selective electrophilic fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (commonly known as Selectfluor®), is used.[1]

    • This reaction is typically performed at room temperature and can achieve yields up to 86%.

The Spectroscopic Validation Framework

Each spectroscopic technique provides a unique piece of the structural puzzle. The convergence of data from IR, NMR, and MS provides an undeniable confirmation of the target molecule's identity and purity.

cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry FDNE Synthesized Product (FDNE) IR_OH O-H Stretch (~3400 cm⁻¹) Confirms Alcohol FDNE->IR_OH IR_NO2 N-O Stretches (~1550, 1365 cm⁻¹) Confirms Nitro Groups FDNE->IR_NO2 IR_CF C-F Stretch (~1050 cm⁻¹) Confirms Fluorination FDNE->IR_CF NMR_1H ¹H NMR Signal for CH₂ Confirms Methylene FDNE->NMR_1H NMR_13C ¹³C NMR 2 Carbon Signals Confirms Backbone FDNE->NMR_13C NMR_19F ¹⁹F NMR 1 Fluorine Signal Confirms Fluorination FDNE->NMR_19F MS_MW Molecular Ion Peak Confirms M.W. FDNE->MS_MW MS_Frag Fragmentation Pattern Confirms Structure FDNE->MS_Frag Validation Structure Validated IR_CF->Validation Convergent Evidence NMR_19F->Validation Convergent Evidence MS_MW->Validation Convergent Evidence

Caption: Logic diagram for the spectroscopic validation of FDNE.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of analysis, used to confirm the presence of key functional groups and to monitor the disappearance of precursors. The high polarity of the N-O bonds in nitro groups results in strong, characteristic absorption bands.[3]

  • Causality: In the final fluorination step, the primary changes to be observed are the introduction of a C-F bond and the conversion of the potassium salt back to a hydroxyl group. The nitro groups should remain intact. Therefore, we expect to see the appearance of O-H and C-F stretches while the strong N-O stretches persist.

Functional GroupExpected Wavenumber (cm⁻¹)Significance in FDNE Validation
O-H Stretch (Alcohol) ~3600 - 3200 (broad)Confirms the presence of the hydroxyl group in the final product.[4]
N-O Asymmetric Stretch ~1550A strong, characteristic band for aliphatic nitro compounds.[5][6][7]
N-O Symmetric Stretch ~1365The second strong, characteristic band for aliphatic nitro compounds.[5][6][7]
C-F Stretch ~1100 - 1000A strong band confirming the successful introduction of the fluorine atom.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule. For FDNE, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous validation.

  • Causality: The chemical environment of each nucleus is unique. The highly electronegative fluorine and dinitro groups will significantly deshield adjacent protons and carbons, shifting their signals downfield. ¹⁹F NMR is exceptionally sensitive and specific, providing the ultimate proof of fluorination.

NucleusExpected Chemical Shift (ppm) & MultiplicitySignificance in FDNE Validation
¹H NMR ~4.0 - 4.5 (triplet)The methylene protons (-CH₂-) are adjacent to both the hydroxyl group and the C(F)(NO₂)₂ group. They will appear as a single signal split into a triplet by the adjacent fluorine atom. The proton next to a nitro group is typically seen around 4.0-4.4 ppm.[5]
¹³C NMR Two distinct signalsOne signal for the -CH₂OH carbon and another, further downfield and split by fluorine, for the C(F)(NO₂)₂ carbon.
¹⁹F NMR One distinct signal (triplet)This is the most critical analysis. A single peak confirms the presence of one fluorine environment. The signal will be split into a triplet by the two adjacent methylene protons, which is characteristic of a fluorine atom directly attached to a carbon.[1]
Mass Spectrometry (MS): Molecular Weight Confirmation

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Causality: The molecular weight of a compound is a fundamental physical property. Confirming that the synthesized product has the correct molecular weight (FDNE: 154.04 g/mol ) is a crucial validation step. However, analyzing fluorinated compounds by standard electron ionization (EI) can be challenging, as the molecular ion is often small or absent.[8][9][10] Softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) may be necessary.[10]

Expected Fragmentation:

  • Loss of NO₂: A common fragmentation pathway for nitro compounds, leading to a peak at m/z = 108.

  • Loss of CH₂OH: Cleavage of the C-C bond, resulting in a peak at m/z = 123.

  • CF(NO₂)₂⁺ fragment: A potential fragment observed at m/z = 109.

By integrating the data from these three orthogonal spectroscopic techniques, a researcher can build an unassailable case for the successful synthesis and purity of this compound, ensuring the reliability and safety of this important energetic material precursor.

References

  • This compound | High-Energy Material Synthon.
  • Nitro Groups.
  • IR: nitro groups.
  • Infrared of nitro compounds.
  • Mass spectra of fluorocarbons.
  • Mass Spectra of Fluorocarbons.
  • Preparation method of 2-fluoro-2, 2-dinitroethanol.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Source: JEOL Ltd.
  • Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound.
  • Spectroscopic Characterization and Quality Control of 2-Fluoroethanol.

Sources

A Comparative Analysis of Energetic Plasticizers Derived from Fluorinated Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of higher-performing and safer energetic materials, the role of plasticizers has evolved from simple processing aids to active contributors to the overall energy output. Energetic plasticizers (EPs) are now integral components in advanced solid propellants and polymer-bonded explosives (PBXs), enhancing mechanical properties without compromising, and often augmenting, the energetic performance.[1][2] The incorporation of fluorine into the molecular architecture of these plasticizers represents a significant leap forward, offering a unique combination of high density, improved thermal stability, and favorable energy release characteristics.[3][4] This guide provides a comprehensive comparative analysis of energetic plasticizers derived from fluorinated alcohols, offering researchers, scientists, and formulation experts a detailed overview of their synthesis, performance, and characterization.

The Fluorine Advantage in Energetic Materials

The strategic introduction of fluorine-containing functional groups into energetic materials imparts several desirable properties.[3][4] The high electronegativity and density of fluorine atoms contribute to an increase in the overall density of the material, which can lead to higher detonation velocities and pressures.[3][5] Furthermore, the formation of strong C-F bonds enhances thermal stability, a critical factor for the safety and long-term storage of energetic formulations.[3][4] Upon detonation, the reaction of fluorine with hydrogen present in the formulation to form hydrogen fluoride (HF) results in a significant energy release, further boosting the performance of the energetic material.[5]

The unique properties of fluorinated compounds have led to their investigation and use as energetic binders and plasticizers, offering advantages over traditional hydrocarbon-based materials.[1][6] Fluorinated plasticizers, in particular, can exhibit better compatibility with fluorinated energetic polymers, leading to more homogenous and stable formulations.[1]

Comparative Performance of Fluorinated Energetic Plasticizers

This section provides a comparative overview of key performance parameters for selected energetic plasticizers derived from fluorinated alcohols, alongside some conventional non-fluorinated energetic plasticizers for context.

Table 1: Physicochemical and Energetic Properties of Selected Energetic Plasticizers

PlasticizerChemical StructureDensity (g/cm³)Glass Transition Temp. (Tg, °C)Decomposition Temp. (°C)Heat of Explosion (J/g)Oxygen Balance (%)
ACR-ENP-1 [7]2-nitrato-1,3-di(trifluoroethoxy)propane~1.6Low (not specified)>180High (not specified)Good (not specified)
Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) [1]FC(NO₂)₂CH₂OCH₂OCH₂C(NO₂)₂F1.69----
NFPEG3N3 [8]3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-4-nitro-1,2,5-oxadiazole1.43-721793421-44.2
BuNENA [8]n-butyl-nitratoethylnitramine1.29-821733850-53.3
BDNPA/F [8]bis(2,2-dinitropropyl) formal/acetal1.41-67-3432-63.4

Note: Data for some parameters of ACR-ENP-1 were not available in the cited source. FEFO data is presented for structural comparison. NFPEG3N3, BuNENA, and BDNPA/F are included as benchmarks.

The data highlights that fluorinated plasticizers like ACR-ENP-1 and FEFO can achieve high densities, a key contributor to detonation performance.[1][7] While a direct comparison of all parameters is challenging due to variations in reported data, the trend suggests that fluorinated plasticizers offer a competitive balance of properties. For instance, NFPEG3N3, a nitrofurazanyl ether with an azido-functionalized side chain, demonstrates a low glass transition temperature, crucial for good mechanical properties at low temperatures, and a high decomposition temperature, indicating good thermal stability.[8]

Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer: ACR-ENP-1

A notable example of an energetic plasticizer derived from a fluorinated alcohol is 2-nitrato-1,3-di(trifluoroethoxy)propane (ACR-ENP-1). Its synthesis is a multi-step process that showcases the chemical pathways to introduce both fluoro and nitro functionalities into a single molecule.[7]

Experimental Protocol: Synthesis of ACR-ENP-1

Step 1: Synthesis of Trifluoroglycidylether (TFGE)

  • In a reaction vessel protected from light, epichlorohydrin is reacted with trifluoroethanol (TFE) in the presence of a base (e.g., sodium hydroxide) in water.

  • A free-radical scavenger, such as 2,6-di-tert-butyl-4-methylphenol, is added to prevent side reactions.[7]

  • The reaction mixture is stirred until the reaction is complete.

  • The product, TFGE, is isolated and purified by distillation.

Step 2: Synthesis of 1,3-di(trifluoroethoxy)propanol-2 (TFEP)

  • TFGE is subjected to ring-opening with an excess of TFE in the presence of a catalyst, such as lithium hydroxide.[7]

  • The excess TFE can serve as both a reagent and a solvent.

  • The reaction is typically carried out at an elevated temperature under an inert atmosphere (e.g., nitrogen).

  • After completion, the reaction mixture is neutralized, and the excess TFE is removed by rotary evaporation to yield TFEP.

Step 3: Nitration of TFEP to ACR-ENP-1

  • TFEP is carefully nitrated using concentrated nitric acid at a low temperature (e.g., -10 °C).[7]

  • The nitrating agent is added slowly to control the exothermic reaction.

  • Upon completion of the nitration, the desired product, ACR-ENP-1, is isolated and purified.

Synthesis_of_ACR_ENP_1 cluster_step1 Step 1: Synthesis of TFGE cluster_step2 Step 2: Synthesis of TFEP cluster_step3 Step 3: Synthesis of ACR-ENP-1 A Epichlorohydrin + Trifluoroethanol B Trifluoroglycidylether (TFGE) A->B Base, Water, Dark, Free-radical scavenger C TFGE + Trifluoroethanol D 1,3-di(trifluoroethoxy)propanol-2 (TFEP) C->D Lithium Hydroxide, Heat, N₂ E TFEP F 2-nitrato-1,3-di(trifluoroethoxy)propane (ACR-ENP-1) E->F Conc. HNO₃, -10°C

Caption: Synthesis pathway for the energetic plasticizer ACR-ENP-1.

Characterization of Energetic Plasticizers

A thorough characterization of energetic plasticizers is crucial to determine their suitability for specific applications. The following experimental techniques are commonly employed:

  • Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are used to confirm the chemical structure of the synthesized compounds.[8][9]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point, while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature.[8][9]

  • Energetic Properties: The heat of formation can be determined experimentally or calculated, and this value is used to calculate other energetic parameters like the heat of explosion.[8][9]

  • Sensitivity Testing: Impact and friction sensitivity tests are performed to assess the safety and handling characteristics of the energetic material.[8][9]

  • Compatibility Studies: The compatibility of the plasticizer with other formulation ingredients, such as binders and oxidizers, is evaluated using techniques like DSC and vacuum stability tests to ensure long-term stability and prevent undesirable reactions.[10][11]

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesized_Plasticizer Synthesized Fluorinated Energetic Plasticizer Structure Structural Analysis (FT-IR, NMR) Synthesized_Plasticizer->Structure Thermal Thermal Analysis (DSC, TGA) Synthesized_Plasticizer->Thermal Energetic Energetic Properties (Heat of Formation, etc.) Synthesized_Plasticizer->Energetic Sensitivity Sensitivity Testing (Impact, Friction) Synthesized_Plasticizer->Sensitivity Compatibility Compatibility Studies (with Binders, Oxidizers) Synthesized_Plasticizer->Compatibility Formulation Inclusion in Energetic Formulation Compatibility->Formulation Performance Mechanical and Ballistic Testing Formulation->Performance

Caption: General workflow for the characterization of energetic plasticizers.

Compatibility with Energetic Binders

The effectiveness of an energetic plasticizer is highly dependent on its compatibility with the polymeric binder in the formulation.[10] Poor compatibility can lead to phase separation, migration of the plasticizer, and a degradation of mechanical properties over time.[12] Fluorinated plasticizers are expected to show good compatibility with fluorinated binders due to the "like dissolves like" principle.[1]

Studies on the compatibility of energetic plasticizers with binders like glycidyl azide polymer (GAP) and poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) are crucial.[10][11] Techniques such as DSC can be used to assess compatibility by observing shifts in the glass transition temperature and decomposition behavior of the binder-plasticizer blend. A single, lowered glass transition temperature for the blend compared to the pure binder is indicative of good compatibility.[10]

Future Outlook

The development of novel energetic plasticizers derived from fluorinated alcohols continues to be a promising area of research. Future work will likely focus on:

  • Synthesis of novel molecules: Designing and synthesizing new fluorinated plasticizers with enhanced energy content, lower sensitivity, and improved thermal stability.

  • Green synthesis routes: Developing more environmentally friendly and safer synthetic methods.[7]

  • Comprehensive characterization: Thoroughly evaluating the performance and compatibility of new plasticizers in various energetic formulations.

  • Computational modeling: Utilizing computational chemistry to predict the properties of new molecules and guide synthetic efforts.

The continued exploration of fluorinated energetic plasticizers will undoubtedly lead to the development of next-generation energetic materials with superior performance and enhanced safety characteristics.

References

  • Molecules. (2023). Fluorine-Containing Functional Group-Based Energetic Materials. [Link]

  • ResearchGate. (2023). Fluorine-Containing Functional Group-Based Energetic Materials. [Link]

  • ResearchGate. (n.d.). Fluorine‐rich groups in energetic materials. [Link]

  • National Institutes of Health. (2022). Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. [Link]

  • Defense Technical Information Center. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. [Link]

  • National Institutes of Health. (2022). Nanoenergetic Composites with Fluoropolymers: Transition from Powders to Structures. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. [Link]

  • ResearchGate. (2018). Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. [Link]

  • Aerospace Research Central. (1987). Structure-property relationships in energetic propellant ingredients. [Link]

  • Colloids and Surfaces A: Physicochemical and Engineering Aspects. (2024). Simple preparation of fluorinated materials to improve safety, preservation and energy release performance of energetic materials. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis and properties of energetic plasticizers. [Link]

  • ACS Publications. (2021). Thermodynamic Properties of Energetic Plasticizers: Experimental Vapor Pressures of Methyl-, Ethyl-, and Butyl-Nitroxyethyl Nitramines. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Energetic Plasticizer AMDNNM. [Link]

  • Defense Technical Information Center. (2021). Fluoropolymers for Propellant Binders: Towards Energy-Dense Polymers for Solid Rocket Motors. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. [Link]

  • Royal Society of Chemistry. (2023). Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for 2-Fluoro-2,2-dinitroethanol (FDNE)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and data cross-validation of 2-Fluoro-2,2-dinitroethanol (FDNE), a critical synthon in the development of advanced energetic materials. Intended for researchers and scientists in the field, this document moves beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to material assessment. We will compare FDNE with related compounds and detail the essential experimental protocols required to build a complete safety and performance profile.

Introduction: The Significance of this compound (FDNE)

This compound (FDNE), with the chemical formula C₂H₃FN₂O₅, is a fluorinated nitroalcohol that serves as a foundational building block for high-performance energetic compounds.[1] Its molecular structure, featuring a geminal dinitro group and a fluorine atom, imparts a high degree of oxidative power and density, making it a valuable precursor for the synthesis of energetic plasticizers, binders, and oxidizers.[1] One of the most notable applications of FDNE is in the synthesis of Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), a high-density energetic plasticizer used to enhance the performance and processability of plastic-bonded explosives (PBXs).

The introduction of fluorine into an energetic molecule often enhances density and thermal stability. Derivatives of FDNE, such as 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, have been shown to exhibit excellent thermal stability and good density, with impact sensitivities comparable to TNT. This suggests that the FDNE moiety is a key contributor to creating stable, dense, and powerful energetic materials.

However, despite its importance as a precursor, comprehensive experimental data on neat FDNE is not widely available in public literature. This data gap presents a significant challenge for researchers, as a thorough understanding of the thermal behavior and sensitivity of the base molecule is paramount for safe handling, synthesis scale-up, and predictive modeling of its derivatives. This guide therefore serves two purposes: to collate the known data on FDNE and to provide a rigorous methodological framework for generating and cross-validating the missing critical data points.

Comparative Physicochemical Properties

To contextualize the properties of FDNE, it is useful to compare it with a non-fluorinated structural analogue, 2,2-dinitropropanol (DNPOH). This comparison helps to infer the influence of the fluorine atom on the molecule's physical properties.

PropertyThis compound (FDNE) 2,2-Dinitropropanol (DNPOH) Rationale & Significance
CAS Number 17003-75-7[1][2]918-52-5[3][4]Unique identifier for substance tracking and literature search.
Molecular Formula C₂H₃FN₂O₅C₃H₆N₂O₅Defines the elemental composition and stoichiometry.
Molecular Weight 154.05 g/mol [1]150.09 g/mol [3][4]Essential for all stoichiometric calculations and formulation design.
Density (at 20°C) 1.584 g/cm³[2]~1.48 - 1.81 g/cm³ (estimates vary)[3]A critical performance parameter for explosives; higher density often correlates with higher detonation velocity and pressure. The fluorination in FDNE contributes to its density.
Oxygen Balance (CO₂) -10.38 %-31.97 %Indicates the degree to which an explosive can oxidize its own carbon and hydrogen. A value closer to zero is desirable for maximizing energy release. FDNE is a significantly better oxidizer.
Decomposition Temp. Data Not Publicly AvailableData Not Publicly AvailableCRITICAL DATA GAP. Defines thermal stability. A low decomposition temperature indicates a higher risk during storage, handling, and processing. Determined via DSC/TGA.
Impact Sensitivity Data Not Publicly AvailableData Not Publicly AvailableCRITICAL DATA GAP. Measures sensitivity to initiation by impact (e.g., drop-weight test). High sensitivity requires specialized handling procedures.
Friction Sensitivity Data Not Publicly AvailableStated as "likely to be unstable, possibly explosively so"[3]CRITICAL DATA GAP. Measures sensitivity to initiation by friction. Essential for assessing safety during processing and transport.

Note: The lack of publicly available, peer-reviewed experimental data for the thermal stability and mechanical sensitivity of neat FDNE and DNPOH is a significant finding. This underscores the necessity for any researcher handling these materials to perform the rigorous validation testing outlined in this guide before proceeding with synthesis or formulation at scale.

The Logic of Cross-Validation for Energetic Materials

No single experimental value can define the safety or performance of an energetic material. A self-validating system of characterization relies on the principle of cross-validation, where data from orthogonal techniques are used to build a cohesive and reliable profile. For a novel synthon like FDNE, thermal analysis and sensitivity tests form the bedrock of this assessment.

The diagram below illustrates the logical flow of this process. Thermal stability data from DSC and TGA provide the temperature boundaries for safe handling, while sensitivity tests (Impact and Friction) define the acceptable mechanical energy limits. Together, they inform a comprehensive risk assessment.

cluster_0 Thermal Stability Assessment cluster_1 Mechanical Sensitivity Assessment DSC DSC Analysis Decomp_Temp Decomposition Onset & Exotherm Energy DSC->Decomp_Temp TGA TGA Analysis Mass_Loss Mass Loss Profile & Volatiles ID TGA->Mass_Loss Risk Comprehensive Risk Profile & Safe Handling Procedures Decomp_Temp->Risk Defines thermal limits Mass_Loss->Risk Identifies reaction stages Impact Impact Test (e.g., Bruceton) H50 Impact Energy (H50) Impact->H50 Friction Friction Test (e.g., BAM) FS Friction Force Friction->FS H50->Risk Defines impact hazard FS->Risk Defines friction hazard caption Logical Flow of Data Cross-Validation for Safety & Performance Assessment. cluster_workflow Standard Experimental Workflow for Energetic Material Characterization Syn Synthesis & Purification of FDNE DSC Differential Scanning Calorimetry (DSC) Syn->DSC Thermal Screening TGA Thermogravimetric Analysis (TGA) Syn->TGA Thermal Screening Impact Impact Sensitivity Test DSC->Impact If thermally stable enough TGA->Impact If thermally stable enough Friction Friction Sensitivity Test Impact->Friction Report Data Analysis & Cross-Validation Report Friction->Report caption Workflow for Characterization of Novel Energetic Synthons.

Caption: Workflow for Characterization of Novel Energetic Synthons.

Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the decomposition onset temperature (T_onset) and the enthalpy of decomposition (ΔH_d).

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-2 mg of FDNE into a high-pressure crucible (e.g., gold-plated stainless steel). Hermetically seal the crucible.

    • Expert Insight: Using a high-pressure crucible is non-negotiable for energetic materials. Standard aluminum pans will rupture during decomposition, invalidating the measurement and posing a significant safety hazard.

  • Reference: An empty, hermetically sealed crucible of the same type.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to approximately 350 °C at a controlled linear heating rate of 10 °C/min.

    • Expert Insight: A 10 °C/min heating rate is a standard for initial screening. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events, while faster rates can be used for kinetic studies. [5]7. Data Analysis:

    • Identify the onset temperature of the major exothermic peak, which corresponds to the thermal decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (in J/g). A decomposition energy greater than 500 J/g is a common threshold indicating explosive properties.

Mechanical Sensitivity: Impact and Friction

Causality: Energetic materials can be initiated by mechanical stimuli. Impact and friction sensitivity tests are designed to quantify the amount of energy required for initiation, providing a direct measure of handling safety. These tests are empirical but are standardized to allow for direct comparison between different materials. [6] Protocol: Impact Sensitivity (Bruceton "Up-and-Down" Method)

  • Objective: To determine the H₅₀ value, which is the drop height from which a standard weight will cause initiation in 50% of trials.

  • Instrument: A standardized drop-weight impact tester (e.g., ERL Type 12).

  • Sample Preparation: Prepare a small, precise amount of the material (typically 30-50 mg) according to the instrument's standard operating procedure.

  • Methodology:

    • The test involves a series of trials where a standard weight is dropped onto the sample from varying heights.

    • If a trial results in an initiation (detected by sound, flash, or smoke), the next trial is conducted at a lower height.

    • If there is no initiation, the next trial is conducted at a higher height.

    • The process is continued for a statistically significant number of trials (typically 20-30).

  • Data Analysis: The H₅₀ value and its standard deviation are calculated statistically from the series of go/no-go results. A lower H₅₀ value indicates greater sensitivity.

Protocol: Friction Sensitivity (BAM Method)

  • Objective: To determine the material's response to frictional stimuli.

  • Instrument: A BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus. [6]3. Methodology:

    • A small amount of the sample is spread on a porcelain plate.

    • A porcelain pin is loaded with a specific weight and drawn across the sample.

    • The test is performed six times at a given load. An initiation is recorded if a crackling sound, smoke, or flame is observed.

    • The load is varied to find the lowest load at which at least one initiation occurs in six trials.

  • Data Analysis: The result is typically reported as the load in Newtons (N) at which initiation occurs. A lower force value signifies greater friction sensitivity.

Conclusion and Path Forward

This compound is a synthon of high interest for the formulation of next-generation energetic materials, with its known density of 1.584 g/cm³ and the favorable properties of its derivatives pointing to significant potential. [2]However, this guide highlights a critical gap in the publicly available literature regarding its fundamental thermal and mechanical sensitivity properties.

The cross-validation framework and detailed experimental protocols provided herein offer a clear and scientifically rigorous path for researchers to safely and accurately characterize FDNE. By systematically determining the DSC/TGA profiles and the impact and friction sensitivities, the scientific community can build the necessary foundation for the safe handling, application, and predictive modeling of this important energetic precursor. It is imperative that these experimental validations are performed as a prerequisite to any further development or scale-up activities involving this compound.

References

  • United Nations. (2006). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria - Fourth Revised Edition. United Nations Publications. [Link] [7]2. United Nations. (2011). Classification procedures, test methods and criteria relating to explosives of class 1. In Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria - Fifth Revised Edition. [Link] [8]3. TNO. (2017). Overview of test methods: United Nations Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria, Part I, Test series 1 to 8 (explosives). TNO Repository. [Link]

Sources

A Comparative Guide to 2-Fluoro-2,2-dinitroethanol (FDNE): Benchmarking a Potent Energetic Synthon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 2-Fluoro-2,2-dinitroethanol (FDNE) against established energetic compounds such as Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), Pentaerythritol tetranitrate (PETN), and Cyclotetramethylene-tetranitramine (HMX). Moving beyond a simple data sheet, this document elucidates the unique role of FDNE not as a direct explosive charge, but as a critical, high-energy precursor for advanced energetic materials, including plasticizers and binders. We will delve into its fundamental physicochemical properties, explore the computationally predicted performance of its derivatives, and detail the standardized methodologies required to characterize any energetic material.

Introduction: The Role of an Energetic Building Block

In the field of energetic materials, performance is a multi-faceted interplay of energy output, stability, and sensitivity. While classic military explosives like TNT, RDX, and HMX are well-characterized standalone compounds, a significant area of research focuses on the development of novel formulations with tailored properties. This is achieved through the use of energetic binders and plasticizers that, when combined with oxidizers and fuels, create advanced systems like polymer-bonded explosives (PBXs) and modern propellants.

This compound (FDNE) emerges in this context as a pivotal energetic synthon—a molecular building block.[1] Its fluorinated dinitro-moiety makes it a valuable intermediate for introducing high-energy functionalities into larger, more complex molecules.[1] Therefore, a direct benchmark of FDNE's explosive power against a pressed charge of HMX is conceptually flawed. The more salient comparison lies in understanding the fundamental properties FDNE possesses and the high performance it imparts to the materials synthesized from it. This guide will benchmark FDNE's core physicochemical properties against standard explosives and then illustrate its potential by examining the predicted performance of its derivatives.

Synthesis Overview of this compound (FDNE)

Understanding the synthesis of FDNE provides context for its availability and role as an intermediate. A common and effective laboratory-scale synthesis involves a multi-step process that avoids hazardous reagents like elemental fluorine.

A representative pathway can be summarized as follows:[1][2]

  • Nitration/Hydrolysis: Barbituric acid is used as a starting material and is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. Subsequent hydrolysis yields an intermediate, dinitromethane potassium salt, with high efficiency.[1]

  • Hydroxymethylation: The dinitromethane salt then undergoes an addition reaction with a formaldehyde solution under alkaline conditions to produce 2,2-dinitroethanol potassium salt.[1]

  • Fluorination: The final, critical step involves the electrophilic fluorination of the 2,2-dinitroethanol salt. This is achieved at room temperature using a selective fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (Selectfluor®), to yield the final product, this compound.[1][3]

This process highlights that FDNE is a deliberately synthesized molecule, designed for subsequent reactions to build larger energetic systems.

Benchmarking Core Physicochemical Properties

The foundational properties of an energetic molecule dictate its potential. Density is critical for detonation performance, the heat of formation indicates the energy stored within the molecule, and the oxygen balance predicts the efficiency of the detonation reaction.

Below is a comparison of FDNE's properties against standard military-grade explosives.

PropertyThis compound (FDNE)Trinitrotoluene (TNT)RDXPETNHMX
Chemical Formula C₂H₃FN₂O₅C₇H₅N₃O₆C₃H₆N₆O₆C₅H₈N₄O₁₂C₄H₈N₈O₈
Molecular Weight ( g/mol ) 154.05[1]227.13[4]222.12[2]316.14[5]296.16[6]
Crystal Density (g/cm³) ~1.69 (predicted)[7]1.65[4]1.82[8]1.77[9]1.91[6]
Oxygen Balance (Ω, %) ¹-20.77%-73.9%[10]-21.6%-10.1%-21.6%[11]
Heat of Formation (ΔHf, kJ/mol) ²-480.3 (condensed phase)[1][12]-67 (solid)+61.5 (solid)-544.3 (solid)+74.9 (solid, β-form)

¹Oxygen Balance calculated assuming CO₂ and H₂O as primary products. A value closer to zero is generally desirable for maximum energy release.[13][14] ²A positive heat of formation indicates an endothermic compound (storing more energy), which is often a feature of powerful explosives like RDX and HMX.

Analysis of Properties:

  • Density: FDNE's predicted density is respectable, approaching that of TNT. High density is a crucial parameter as it allows for more energetic material to be packed into a given volume and is directly related to higher detonation velocity and pressure.[13]

  • Oxygen Balance: FDNE has an oxygen balance of -20.77%, which is remarkably similar to the powerful military explosives RDX and HMX.[11] This suggests that formulations derived from FDNE will be highly efficient in their detonation, requiring less external oxidizer compared to a severely oxygen-negative compound like TNT.

  • Heat of Formation: FDNE has a significantly negative (exothermic) heat of formation, indicating thermodynamic stability relative to its constituent elements.[1][12] While many high-performance explosives like HMX and RDX have positive heats of formation, the high density and good oxygen balance of FDNE derivatives can compensate to produce excellent overall performance.

Energetic Performance: The Power of FDNE Derivatives

As established, pure FDNE is not typically weaponized as a standalone explosive. Its value is realized when it is used to construct larger molecules. The energetic performance of these derivatives, predicted through computational modeling, demonstrates the potential FDNE brings to a formulation.

Computational tools, such as the EXPLO5 code, are routinely used to predict detonation parameters based on fundamental properties like density and heat of formation, providing a reliable screening method for new energetic compounds.[3]

The table below shows the predicted performance of two energetic materials synthesized from FDNE, benchmarked against the experimental performance of standard explosives.

CompoundDensity (g/cm³)Predicted/ExperimentalDetonation Velocity (D, m/s)Detonation Pressure (P, GPa)
FDNE Derivative: 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine[1]1.86Predicted8,51232.4
FDNE Derivative: Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate[1]1.88Predicted8,79634.7 (347 kbar)
TNT 1.65Experimental6,900[13]19.0
RDX 1.82Experimental8,750[8]34.0[4]
PETN 1.77Experimental8,400[5]33.5
HMX 1.91Experimental9,100[3][6]39.3

Performance Insights: The data clearly illustrates the efficacy of FDNE as an energetic building block. The derivatives of FDNE show computationally predicted detonation velocities and pressures that are not only vastly superior to TNT but are also highly competitive with premier military explosives like RDX and PETN.[1] This demonstrates that incorporating the C₂H₂FN₂O₄ moiety from FDNE into a larger molecular framework is a highly effective strategy for developing next-generation energetic materials.

Sensitivity to External Stimuli

Sensitivity refers to the ease with which an explosive can be initiated by an external stimulus such as impact, friction, or electrostatic discharge. Low sensitivity is paramount for ensuring the safety of an energetic material during transport, handling, and storage.

While experimental sensitivity data for pure FDNE is not commonly reported due to its role as a precursor, the sensitivities of the benchmark compounds are well-established through standardized tests.

CompoundImpact Sensitivity (BAM Fallhammer, Joules)¹Friction Sensitivity (BAM Friction, Newtons)¹
TNT 15353
RDX 7.5[11]120
PETN 360
HMX 7.4[11]120[11]

¹Values are representative. Impact sensitivity is the energy required for a 50% probability of initiation (H₅₀). A higher value indicates lower sensitivity (safer). For friction, a higher force value indicates lower sensitivity.

Generally, nitrate esters like PETN are among the most sensitive secondary explosives. Nitroamines like RDX and HMX are moderately sensitive, while aromatic nitro compounds like TNT are relatively insensitive.[4] The sensitivity of an FDNE-based formulation would depend entirely on the final molecular structure and is a critical parameter to be determined experimentally.

Standard Experimental Protocols: A Methodological Deep Dive

To ensure scientific integrity and reproducibility, the characterization of any energetic material relies on standardized, validated protocols. The following sections detail the methodologies for key safety and stability tests.

Impact Sensitivity: BAM Fallhammer Test

The BAM Fallhammer test is a globally recognized standard for determining the sensitivity of a substance to impact energy. It quantifies the minimum energy required to cause a reaction (e.g., decomposition, flash, or explosion) from a falling weight.

Experimental Protocol:

  • Apparatus Setup: The BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly, is calibrated and verified. Drop weights of varying mass (e.g., 1 kg, 5 kg) are available.

  • Sample Preparation: A small, precisely measured volume of the test material (typically 40 mm³) is placed into the steel cylinder assembly.

  • Test Execution: The drop weight is raised to a specific, known height and released, allowing it to strike the sample.

  • Observation: The test is observed remotely for any sign of reaction, such as an audible report, flame, or smoke.

  • Staircase Method (Bruceton Test): A series of trials is conducted using the "up-and-down" staircase method to determine the height at which there is a 50% probability of initiation (H₅₀). The height is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).

  • Data Analysis: The H₅₀ value in centimeters is calculated statistically from the series of trials and converted to Impact Energy in Joules (J) using the formula: Energy (J) = mass (kg) × g (9.81 m/s²) × height (m) .

Workflow for BAM Fallhammer Impact Test

G cluster_prep Preparation cluster_test Testing Cycle (Up-and-Down Method) cluster_analysis Analysis prep1 Calibrate Fallhammer Apparatus prep2 Prepare 40 mm³ Sample prep1->prep2 start Set Initial Drop Height prep2->start drop Release Drop Weight start->drop observe Observe for Reaction drop->observe go Reaction ('Go') Decrease Height for Next Trial observe->go Yes nogo No Reaction ('No-Go') Increase Height for Next Trial observe->nogo No go->drop calc Calculate H₅₀ (50% Probability Height) and Impact Energy (Joules) go->calc nogo->drop nogo->calc

Caption: Workflow for determining impact sensitivity.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to assess the thermal stability of energetic materials.[12] It measures the difference in heat flow between a sample and an inert reference as a function of temperature, allowing for the determination of decomposition onset temperature and total energy release.

Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Encapsulation: A small mass of the sample (typically 0.5 - 2.0 mg) is accurately weighed into a sample pan (e.g., aluminum, gold-plated copper, or high-pressure crucible). The pan is hermetically sealed. An identical empty pan serves as the reference.

  • Temperature Program: The sample and reference are placed in the DSC cell. A defined temperature program is initiated, typically a linear heating ramp (e.g., 5 or 10 °C/min) to a final temperature well above the decomposition point.

  • Data Acquisition: The instrument records the differential heat flow into the sample versus the reference as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine key thermal events:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Onset of Decomposition (Tonset): The temperature at which the exothermic decomposition begins, determined by the intersection of the baseline and the tangent of the exothermic peak.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is maximal.

    • Enthalpy of Decomposition (ΔHd): The total energy released, calculated from the area under the exothermic peak. A higher Tonset indicates greater thermal stability.

Principle of Differential Scanning Calorimetry (DSC)

G cluster_furnace Controlled Furnace (Heated at Linear Rate) cluster_sensors Differential Sensors cluster_output Data Output sample Sample Pan sensor_s T_sample sample->sensor_s Measures Temp reference Reference Pan (Empty) sensor_r T_reference reference->sensor_r Measures Temp plot Thermogram (Heat Flow vs. Temperature) sensor_s->plot ΔT converted to Differential Heat Flow (Δq) sensor_r->plot ΔT converted to Differential Heat Flow (Δq)

Caption: Principle of heat-flux DSC measurement.

Conclusion

This compound (FDNE) represents a potent and versatile energetic synthon rather than a standalone explosive. While it lacks the direct application and corresponding experimental performance data of classic military explosives, its fundamental properties—notably an oxygen balance comparable to RDX and HMX—make it an exemplary building block for advanced energetic materials.

Benchmarking reveals that derivatives synthesized from FDNE exhibit computationally predicted detonation velocities and pressures that are highly competitive with some of the most powerful explosives in use today. This highlights a modern approach in energetic materials science: the rational design of complex molecules from high-energy precursors to achieve superior, tailored performance. The true measure of FDNE's value, therefore, is not in its own explosive power, but in the exceptional power it confers to the next generation of energetic formulations.

References

  • Gao, Y., et al. (2020). Theoretical design and prediction of properties for dinitromethyl, fluorodinitromethyl, and (difluoroamino)dinitromethyl derivatives of triazole and tetrazole. Scientific Reports, 10(1), 1-13. Available at: [Link]

  • St. John, M. K., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Molecules, 27(15), 4935. Available at: [Link]

  • Klapötke, T. M., et al. (2014). Fluorodinitroethyl Ortho-carbonate and -formate as Potential High Energy Dense Oxidizers. Zeitschrift für Naturforschung B, 69(10), 1153-1160. Available at: [Link]

  • Vedantu. (n.d.). Trinitrotoluene (TNT): Structure, Uses & Preparation Explained. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). HMX. Retrieved January 14, 2026, from [Link]

  • Sciencemadness Wiki. (2023). Pentaerythritol tetranitrate. Retrieved January 14, 2026, from [Link]

  • Vedantu. (n.d.). Pentaerythritol Tetranitrate (PETN): Structure, Uses & Preparation. Retrieved January 14, 2026, from [Link]

  • Li, H., et al. (2017). 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: a high performance melt-cast energetic material and its polycrystalline properties. RSC Advances, 7(68), 42935-42941. Available at: [Link]

  • Mohamed, A. A., et al. (2021). A study on the aliphatic energetic plasticizers containing nitrate ester and nitramine. Journal of Energetic Materials, 39(4), 365-378. Available at: [Link]

  • Highfill, J. E., & Kruse, R. B. (1992). U.S. Patent No. 5,194,103. Washington, DC: U.S.
  • Klapötke, T. M. (2015). Investigations on Oxygen Rich Materials as Possible High Energy Dense Oxidizers. Ludwig-Maximilians-Universität München.
  • Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved January 14, 2026, from [Link]

  • Chen, F., Wang, Y., & Zhang, Q. (2022). Recent advances in the synthesis and properties of energetic plasticizers. New Journal of Chemistry, 46(43), 20540-20553. Available at: [Link]

  • Fauske & Associates. (2017). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2021). Provisional Peer-Reviewed Toxicity Values for Pentaerythritol Tetranitrate (PETN) (CASRN 78-11-5). Retrieved January 14, 2026, from [Link]

  • LibreTexts Engineering. (n.d.). 8.2.1: Mixing ANFO and the Oxygen Balance. Retrieved January 14, 2026, from [Link]

  • Zhang, C., et al. (2013). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. Journal of Materials Chemistry A, 1(32), 9230-9238. Available at: [Link]

  • Urbański, T. (1964). Chemistry and Technology of Explosives. Pergamon Press.
  • chemeurope.com. (n.d.). RDX. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8490, Cyclonite. Retrieved January 14, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for RDX. Agency for Toxic Substances and Disease Registry.
  • MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire, 5(6), 206. Available at: [Link]

  • Yugoimport. (n.d.). HMX - Explosives. Retrieved January 14, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). HMX (Octogen) | Toxic Substances. Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). RDX – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Sciencemadness Wiki. (2019). Oxygen balance. Retrieved January 14, 2026, from [Link]

  • WIPO Patentscope. (2019). CN109896959 - Preparation method of 2-fluoro-2, 2-dinitroethanol. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Oxygen Balance Calculation. Retrieved January 14, 2026, from [Link]

  • DEKRA Process Safety. (2018). BAM Fallhammer Test. YouTube. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2005). Statistical Assessment Methods for the Sensitivity of Energetic Materials. Retrieved January 14, 2026, from [Link]

  • OZM Research. (n.d.). BFH SERIES. Retrieved January 14, 2026, from [Link]

  • DEKRA Process Safety. (n.d.). Explosivity Testing. Retrieved January 14, 2026, from [Link]

  • Safety Management Services, Inc. (n.d.). Material Sensitivity Testing. Retrieved January 14, 2026, from [Link]

  • SciSpace. (n.d.). Sensitivity and Performance of Energetic Materials. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 14, 2026, from [Link]

  • Defense Technical Information Center. (1963). Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. Retrieved January 14, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1838-1845. Available at: [Link]

  • ResearchGate. (2015). (PDF) TESTING PROCEDURES OF ENERGETIC MATERIALS. Retrieved January 14, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Urgent Safety Profile & Guiding Principles

2-Fluoro-2,2-dinitroethanol (CAS No. 17003-75-7) is a high-energy fluorinated nitroalcohol used as a precursor in the synthesis of advanced energetic materials.[1] Its chemical structure, featuring two nitro groups and a fluorine atom, renders it highly reactive and potentially explosive. Improper handling and disposal can lead to violent decomposition, detonation, or the release of toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[1]

The foundational principle for managing this compound is hazard-first disposal . Every step must prioritize the mitigation of its inherent energetic and toxic properties. Standard laboratory disposal protocols for ordinary chemical waste are insufficient and dangerous. This guide provides a framework for its safe management, from the point of generation to final disposal by certified professionals.

Hazard ClassDescriptionMitigation Priority
Energetic/Explosive As a dinitro compound, it is inherently energetic and may be sensitive to shock, friction, heat, or static discharge.[2][3][4]Highest Priority. Prevent initiation. Prohibit on-site treatment. Use non-sparking tools and grounded equipment.
High Toxicity Analogs like 2-fluoroethanol are fatally toxic via inhalation, ingestion, or skin contact.[5][6] Assume severe toxicity for this compound.High Priority. Use stringent engineering controls (fume hood, safety shield) and comprehensive PPE to prevent any personal contact.
Chemical Reactivity Incompatible with strong reducing agents, strong oxidizing agents, acids, bases, and certain metals, which can form sensitive salts.[3][7]High Priority. Strict waste segregation is mandatory to prevent uncontrolled reactions in the waste container.
Hazardous Decomposition Thermal decomposition can produce highly toxic and corrosive gases, including HF and NOx.[1]High Priority. Store away from heat sources. Final disposal must be conducted in facilities equipped to handle such off-gassing.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. Standard lab attire is inadequate.

Body AreaRequired PPERationale and Specifications
Torso/Arms Chemical-resistant apron over a fire-retardant lab coat. A leather jacket is recommended for added protection against explosive force.[2]Provides a barrier against splashes and thermal/kinetic energy release.
Hands Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton). Double-gloving with an inner nitrile glove is recommended.Prevents dermal absorption, which is a likely route for severe systemic toxicity.[5][6]
Eyes/Face ANSI Z87.1-compliant safety goggles and a full-face shield.[2][7]Goggles protect from splashes; the face shield provides a critical barrier against projectiles or pressure waves from an unexpected energetic event.
Respiratory All handling must occur inside a certified chemical fume hood.Prevents inhalation of highly toxic vapors.[8]
Hearing Earmuffs or earplugs.[2]Protects against acoustic trauma in the event of rapid decomposition or detonation.
Static Control Conductive-sole shoes and standing on a grounded, conductive mat.[2]Minimizes the risk of electrostatic discharge (ESD), a known initiator for energetic materials.[2]

Step-by-Step Disposal Protocol

This protocol must be incorporated into your laboratory's Chemical Hygiene Plan and a formal Standard Operating Procedure (SOP).[2][9]

Step 1: Immediate Waste Segregation and Containerization

This is the most critical phase for preventing accidents.

  • Select the Correct Waste Container:

    • Use only the container provided by your institution's Environmental Health & Safety (EHS) department, specifically designated for reactive/energetic waste.

    • If EHS provides no specific container, use the original manufacturer's container.[10]

    • NEVER use a glass container with a screw cap, as the friction can initiate a reaction.[2] Use containers with poly-cone liners or other approved closures. High-density polyethylene (HDPE) is a common choice.[11]

  • Dedicate the Waste Stream:

    • A dedicated waste container must be used exclusively for this compound and materials directly contaminated with it (e.g., pipette tips, wipes).

    • Prohibition: Do not mix this waste with any other chemical, solvent, or waste stream.[11] Incompatible mixtures are a primary cause of laboratory accidents.[3]

  • Handling Contaminated Materials:

    • Liquids: Transfer waste liquid carefully into the designated container inside a fume hood, using a safety shield.

    • Solids: Gently place contaminated items (e.g., absorbent pads, weighing paper) into the container using non-sparking tools (e.g., plastic or coated forceps).[6]

    • Sharps: Any contaminated needles or blades must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[11][12]

Step 2: Labeling and Secure Temporary Storage

Proper communication of hazards begins with correct labeling.

  • Attach a Hazardous Waste Tag:

    • As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • List all components, even if it is only the pure compound.

    • Indicate the hazards: Reactive (D003), Highly Toxic. [2][13]

  • Secure the Container:

    • Keep the waste container tightly closed when not actively adding waste.

    • Store the container in a designated satellite accumulation area that is cool, dark, dry, and well-ventilated.[14]

    • The storage location must be within a secondary containment bin to control spills.

    • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.

Step 3: Arranging for Professional Disposal

On-site treatment or deactivation of this compound by laboratory personnel is strictly forbidden. The risk of an uncontrolled exothermic reaction or explosion is unacceptably high.[3][4]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for waste pickup as soon as the container is ready or before it reaches 80% capacity.

  • Provide Full Disclosure: Inform the EHS personnel of the container's contents and its energetic nature so they can take appropriate handling precautions.

  • Final Disposal Method: The EHS office will coordinate with a licensed hazardous waste disposal contractor. The compound will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for such energetic materials is high-temperature incineration in a facility designed to manage explosive waste safely.[10][15]

Disposal Workflow Diagram

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Labeling & Storage cluster_2 Phase 3: Professional Disposal cluster_3 Prohibited Actions start Waste Generation (this compound) ppe Don Full, Specialized PPE (Face Shield, Static Control, etc.) start->ppe container Select EHS-Approved Reactive Waste Container ppe->container segregate Transfer Waste Using Non-Sparking Tools container->segregate label_tag Affix Hazardous Waste Tag (Contents: this compound) (Hazards: Reactive, Toxic) segregate->label_tag drain Drain Disposal mix Mix with Other Wastes treat On-site Neutralization storage Store in Cool, Dry, Secure Satellite Accumulation Area label_tag->storage contact_ehs Contact Institutional EHS for Waste Pickup Request storage->contact_ehs tsdf EHS Arranges Transport to a Permitted TSDF contact_ehs->tsdf end Final Disposal via Controlled Incineration tsdf->end

Caption: Disposal workflow for this compound.

Emergency Procedures

Immediate and correct response is critical to mitigating harm.

Spill Response
  • Small Spill (<5 mL in a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. DO NOT use paper towels or other combustible materials.

    • Using non-sparking tools, carefully collect the absorbed material and place it in your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and report the incident to EHS.

  • Large Spill (>5 mL or any spill outside a fume hood):

    • EVACUATE the laboratory immediately. Activate the fire alarm to alert emergency services.

    • Close the laboratory door and prevent re-entry.

    • Call your institution's emergency number and inform them of the specific chemical spilled.

    • DO NOT attempt to clean the spill yourself. Only a trained hazardous materials team should manage it.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove all contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the emergency medical personnel.

References

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. Retrieved January 14, 2026, from [Link]

  • This compound (Cas 17003-75-7). (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

  • Alternatives to Open Burning/Open Detonation of Energetic Materials. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 14, 2026, from [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan. (n.d.). University of Alabama in Huntsville (UAH). Retrieved January 14, 2026, from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 14, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 14, 2026, from [Link]

  • Treatment and Disposal of High-Energy Materials and Related Components. (1973, June 8). Defense Technical Information Center (DTIC). Retrieved January 14, 2026, from [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston Environmental Health and Safety. Retrieved January 14, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 14, 2026, from [Link]

  • Letter to GeNO regarding regulatory status of discarded device. (2016, June 16). U.S. Environmental Protection Agency (EPA). Retrieved January 14, 2026, from [Link]

  • Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents.
  • Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved January 14, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved January 14, 2026, from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-Fluoro-2,2-dinitroethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for the handling and disposal of 2-Fluoro-2,2-dinitroethanol. As a high-energy material synthon and a reactive fluorinated nitroalcohol, this compound demands rigorous safety measures to mitigate risks.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the necessary personal protective equipment (PPE) and associated procedures.

Hazard Analysis: Understanding the Risks

This compound (CAS No. 17003-75-7) is a combustible liquid that presents multiple health and safety hazards. A thorough understanding of these risks is foundational to the selection of appropriate PPE.

Primary Hazards:

  • Skin Irritation: The compound is classified as causing skin irritation (H315).[2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: It is designated as causing serious eye irritation (H319).[2] Direct contact with the eyes can result in significant damage.

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation (H335).[2]

  • Combustibility and Explosion Risk: As a dinitro compound used in the synthesis of energetic materials, it is combustible.[1][2] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[2]

  • Hazardous Combustion Products: In the event of a fire, it can produce highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2] The presence of fluorine also introduces the risk of forming extremely hazardous hydrogen fluoride (HF) gas.[3][4]

While specific toxicological data for this compound is limited, the known hazards of related compounds, such as 2-Fluoroethanol, which is fatal if inhaled or in contact with skin, underscore the need for a highly cautious approach.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE and provides guidance for scaling protection based on the operational context.

Core PPE for All Operations

For any handling of this compound, the following PPE is mandatory:

  • Hand Protection: Wear robust, chemical-resistant gloves. Given the compound's structure, double-gloving is strongly recommended.

    • Inner Glove: Nitrile gloves.

    • Outer Glove: Neoprene or Viton™ gloves. Always check the manufacturer's compatibility chart. Gloves must be inspected for tears or punctures before each use and replaced immediately if compromised.[3] Contaminated gloves should be removed and disposed of as hazardous waste.[3]

  • Eye and Face Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.[6] When there is a significant risk of splashing or handling larger quantities (>50 mL), a full-face shield must be worn in addition to the goggles.[7][8]

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or for handling larger volumes, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., polyethylene-coated polypropylene) should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes, preferably made of a non-sparking, chemical-resistant material, are required at all times in the laboratory.[3]

Respiratory Protection

The need for respiratory protection is dictated by the ventilation controls in place and the scale of the operation.

  • Under Certified Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]

  • Outside of a Fume Hood (Emergency or Specific Procedures): In the rare event of a spill outside of a fume hood or during certain maintenance procedures, respiratory protection is essential. A full-face respirator with a combination organic vapor/acid gas/particulate cartridge (e.g., OV/AG/P100) is required.[7][10] For large spills or fire emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Checks Start Start: Plan to handle This compound AssessScale Assess Scale & Duration - Small (<10g) vs. Large - Short vs. Prolonged Start->AssessScale AssessProcedure Assess Procedure Risk - Transferring? - Heating? - Reaction under pressure? AssessScale->AssessProcedure Define Scope AddChemSuit Add Chemical Resistant Apron or Suit AssessScale->AddChemSuit Large Scale (>50g) or Prolonged Use CorePPE Mandatory Core PPE: - Double Gloves (Nitrile + Neoprene) - Splash Goggles - FR Lab Coat AssessProcedure->CorePPE All Operations AddFaceShield Add Full Face Shield AssessProcedure->AddFaceShield High Splash Risk CheckVentilation Confirm Certified Fume Hood Operation CorePPE->CheckVentilation AddFaceShield->CheckVentilation AddChemSuit->CheckVentilation AddRespirator Use Full-Face Respirator (OV/AG/P100) Proceed Proceed with Work AddRespirator->Proceed CheckVentilation->AddRespirator Ventilation Fails or Spill Occurs CheckVentilation->Proceed Ventilation OK

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2,2-dinitroethanol
Reactant of Route 2
2-Fluoro-2,2-dinitroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.